molecular formula C10H17N3O B1437507 4-(Morpholin-4-yl)piperidine-4-carbonitrile CAS No. 1082390-96-2

4-(Morpholin-4-yl)piperidine-4-carbonitrile

Cat. No.: B1437507
CAS No.: 1082390-96-2
M. Wt: 195.26 g/mol
InChI Key: GJKMWFATYMRFHV-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)piperidine-4-carbonitrile (CID 28279240) is a high-value chemical building block featuring a piperidine core substituted at the 4-position with both a morpholine ring and a nitrile group . This molecular architecture, which includes multiple nitrogen atoms and a polar nitrile functionality, makes it a versatile scaffold in drug discovery and medicinal chemistry research. Compounds containing morpholine and piperidine moieties are extensively investigated for their potential biological activities . For instance, morpholine and piperidine derivatives have been identified as key structural components in potential antidiabetic agents, showing activity in reversing insulin resistance . Furthermore, the carbonitrile group (C#N) is a common pharmacophore in developing potent enzyme inhibitors. Specifically, pyrimidine-5-carbonitrile derivatives have been designed as potent Phosphoinositide-3-kinase (PI3K) inhibitors for cancer research, where the morpholine group is often critical for forming key hydrogen bonds in the enzyme's active site . Similarly, piperidine-4-carbonitrile derivatives are featured in patented compounds investigated for their utility in improving the pharmacokinetic properties of drugs . Researchers can utilize this compound as a critical intermediate for synthesizing more complex molecules. Its structure allows for further chemical modifications, making it a valuable starting point for creating targeted libraries in hit-to-lead optimization campaigns. The molecular formula is C10H17N3O, and its SMILES string is C1CNCCC1(C#N)N2CCOCC2 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-morpholin-4-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c11-9-10(1-3-12-4-2-10)13-5-7-14-8-6-13/h12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKMWFATYMRFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082390-96-2
Record name 4-(morpholin-4-yl)piperidine-4-carbonitrile
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Foundational & Exploratory

4-morpholino-4-cyanopiperidine CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Key Piperidine Intermediates in Drug Discovery: 4-Morpholinopiperidine and 4-Cyanopiperidine

Introduction

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals underscores its importance as a versatile building block. This guide provides a comprehensive technical overview of two key piperidine intermediates: 4-morpholinopiperidine and 4-cyanopiperidine. While the requested "4-morpholino-4-cyanopiperidine" is not a commercially cataloged compound with a designated CAS number, it is likely that the interest lies in the functionalities offered by these two distinct and widely utilized molecules. This whitepaper will delve into their synthesis, physicochemical properties, applications, and safety considerations, providing a robust resource for their effective use in research and development.

Part 1: 4-Morpholinopiperidine

CAS Number: 53617-35-9[1][2][3]

IUPAC Name: 4-(Piperidin-4-yl)morpholine[2][4]

Physicochemical Properties

4-Morpholinopiperidine is a bifunctional molecule incorporating both a piperidine and a morpholine ring. The morpholine moiety is a common feature in drug candidates, known for enhancing aqueous solubility and metabolic stability.[5][6] The physicochemical properties of 4-morpholinopiperidine are summarized in the table below.

PropertyValueSource
Molecular FormulaC9H18N2O[1][2][3]
Molecular Weight170.25 g/mol [1][2][3]
Melting Point40-43 °C (lit.)[1]
Boiling Point100-115 °C at 0.15-0.20 mmHg (lit.)[1]
AppearanceWhite to off-white solid[7]
pKa~8.5 (morpholine nitrogen), ~9.5-11 (piperidine nitrogen) (estimated)[5]
Synthesis

A common synthetic route to 4-morpholinopiperidine involves the reductive amination of N-protected-4-piperidone with morpholine, followed by deprotection. A representative laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of 4-Morpholinopiperidine

  • Step 1: Reductive Amination. To a solution of N-tert-butoxycarbonyl-4-piperidone (10.0 g, 50 mmol) in anhydrous methanol (100 mL), add morpholine (4.78 g, 55 mmol) and acetic acid.[7]

  • Catalyst Addition. Carefully add 10% palladium on carbon (1 g) to the reaction mixture.[7]

  • Hydrogenation. Stir the reaction mixture overnight under a hydrogen atmosphere. Monitor the reaction for completion using gas chromatography.[7]

  • Work-up. Filter the reaction mixture to remove the catalyst and evaporate the solvent. Dissolve the residue in dichloromethane and wash with a small amount of water. Separate the organic layer, dry it, and purify by column chromatography (dichloromethane:methanol = 20:1) to yield the Boc-protected intermediate.[7]

  • Step 2: Deprotection. Dissolve the purified intermediate (9.0 g, 33 mmol) in a solution of 1,4-dioxane in HCl.[7]

  • Isolation. Stir the mixture and filter the resulting precipitate. Neutralize the solid with a base to obtain 4-morpholinopiperidine as a white solid.[7]

Diagram: Synthesis of 4-Morpholinopiperidine

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Reaction Reductive Amination N-Boc-4-piperidone->Reaction 1. Anhydrous Methanol, Acetic Acid Morpholine Morpholine Morpholine->Reaction Boc-protected intermediate Boc-protected intermediate Reaction->Boc-protected intermediate 2. Pd/C, H2 Deprotection_Reaction Acidic Deprotection 4-Morpholinopiperidine 4-Morpholinopiperidine Deprotection_Reaction->4-Morpholinopiperidine Base Neutralization Boc-protected intermediate_2 Boc-protected intermediate Boc-protected intermediate_2->Deprotection_Reaction 1,4-dioxane in HCl

Caption: Synthetic workflow for 4-morpholinopiperidine.

Applications in Drug Discovery

4-Morpholinopiperidine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its applications include:

  • Alectinib Intermediate: It is a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor alectinib, used in the treatment of non-small cell lung cancer.[7]

  • Antidepressants and Antimicrobials: The scaffold is incorporated into novel quinoline derivatives with potential antimicrobial activity and has been used in the development of new antidepressant candidates.[1]

  • Receptor Antagonists: It is a reactant in the synthesis of selective adenosine A2A receptor antagonists.[1]

Safety and Handling

4-Morpholinopiperidine is classified as a hazardous substance and requires careful handling.

  • Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

  • Precautions: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Part 2: 4-Cyanopiperidine

CAS Number: 4395-98-6[8][9][10]

IUPAC Name: Piperidine-4-carbonitrile[8][9]

Physicochemical Properties

4-Cyanopiperidine is a versatile intermediate where the cyano group can be converted into other functional groups, such as amines or carboxylic acids, making it a valuable synthon in medicinal chemistry.

PropertyValueSource
Molecular FormulaC6H10N2[8]
Molecular Weight110.16 g/mol [8][10]
Melting Point201-204 °C (hydrochloride salt)[11]
Boiling PointNot available
AppearanceClear colorless to pale yellow liquid[12]
pKaNot available
Synthesis

One common method for the synthesis of 4-cyanopiperidine is the dehydration of isonipecotamide (piperidine-4-carboxamide).[13]

Experimental Protocol: Synthesis of 4-Cyanopiperidine Hydrochloride

  • Reaction Setup. In a suitable reaction vessel, suspend isonipecotamide (5 g, 39 mmol) and dibutylformamide (12.3 g, 78.0 mmol) in toluene (29 ml).[13]

  • Reagent Addition. Cool the mixture to 0 °C and add thionyl chloride (13.9 g, 117 mmol) dropwise over 15 minutes, maintaining the temperature below 10 °C.[13]

  • Reaction. Stir the mixture at 0 °C for 3 days.[13]

  • Isolation. Filter the suspension and wash the filter residue with toluene. The resulting solid is 4-cyanopiperidine hydrochloride.[13]

Diagram: Synthesis of 4-Cyanopiperidine Hydrochloride

G cluster_0 Dehydration of Isonipecotamide Isonipecotamide Isonipecotamide Dehydration Dehydration Reaction Isonipecotamide->Dehydration 1. Toluene, Dibutylformamide 2. Thionyl Chloride, 0°C 4-Cyanopiperidine_HCl 4-Cyanopiperidine Hydrochloride Dehydration->4-Cyanopiperidine_HCl

Sources

Technical Guide: Properties, Stability, and Synthesis of 4-Cyano-4-Morpholinopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-4-morpholinopiperidine (IUPAC: 4-morpholin-4-ylpiperidine-4-carbonitrile) is a specialized gem-disubstituted


-aminonitrile intermediate. It serves as a critical scaffold in the synthesis of complex pharmaceutical agents, including opioid receptor modulators and kinase inhibitors.

This compound is generated via the Strecker synthesis and is chemically distinct due to the presence of both a nitrile and a morpholine ring at the quaternary C4 position of the piperidine core. Its utility is defined by its reactivity: it functions as a masked amino acid equivalent, capable of undergoing hydrolysis to corresponding amides or carboxylic acids. However, this reactivity also dictates its stability profile, necessitating strict control over moisture and pH to prevent retro-Strecker degradation or premature hydrolysis.

Physicochemical Properties[1][2][3][4][5]

The properties below characterize the compound, often handled in its N-protected forms (e.g., N-Boc or N-Benzyl) to enhance stability and solubility during processing.

Table 1: Key Physicochemical Data
PropertyValue / DescriptionNotes
Chemical Name 4-Morpholin-4-ylpiperidine-4-carbonitrile
Molecular Formula

Free base
Molecular Weight 195.26 g/mol Free base
CAS Number 1148003-98-8 (N-Boc derivative)Free base CAS is rarely cited; typically generated in situ or as protected form.
Physical State Solid (Crystalline powder)Typically white to off-white.
Melting Point 119–120 °CData for N-phenethyl analog [1]; N-Boc forms typically melt ~100–110 °C.
Solubility Soluble in DCM, CHCl3, MeOH, EtOAc.Low solubility in water (unless as salt).
pKa (Calculated) ~7.5 (Morpholine N), ~9.8 (Piperidine N)The nitrile group is electron-withdrawing, lowering the pKa of the attached nitrogen.
LogP ~1.49 (N-Boc derivative)Moderate lipophilicity.

Synthesis & Manufacturing

The synthesis of 4-cyano-4-morpholinopiperidine follows the classical Strecker reaction mechanism. This process involves the condensation of a 4-piperidone derivative with morpholine and a cyanide source.

Mechanistic Pathway

The reaction proceeds through a thermodynamic equilibrium. The piperidone ketone reacts with morpholine to form an unstable iminium ion intermediate, which is then trapped by the cyanide nucleophile.

StreckerSynthesis Piperidone N-Protected 4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium + Morpholine - H2O Morpholine Morpholine Morpholine->Iminium Product 4-Cyano-4-morpholino piperidine Iminium->Product + CN- Cyanide Cyanide Source (KCN or TMSCN) Cyanide->Product Product->Iminium Retro-Strecker (Heat/Base)

Figure 1: Strecker synthesis pathway showing the reversible formation of the aminonitrile.

Experimental Protocol (Standardized)

Objective: Synthesis of tert-butyl 4-cyano-4-morpholinopiperidine-1-carboxylate.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv) or KCN/AcOH

  • Solvent: Acetonitrile or Methanol[1]

  • Catalyst: Zinc Iodide (

    
    ) or Scandium Triflate (optional for TMSCN route)
    

Workflow:

  • Imine Formation: Dissolve N-Boc-4-piperidone in acetonitrile under

    
     atmosphere. Add morpholine and stir at room temperature for 30 minutes to facilitate pre-equilibrium.
    
  • Cyanation: Cool the mixture to 0°C. Dropwise add TMSCN. If using KCN, add a solution of KCN in water/acetic acid (caution: HCN evolution risk).

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary. Do not heat excessively  during concentration to avoid retro-Strecker decomposition.
    

Stability Profile & Reactivity

Understanding the stability of


-aminonitriles is paramount for handling. This compound is kinetically stable  but thermodynamically liable  under specific conditions.
The Retro-Strecker Instability

In the absence of acid stabilization, or at elevated temperatures (>60°C), the equilibrium shifts back to the iminium ion and cyanide.

  • Risk: Release of toxic HCN gas and degradation of purity.

  • Mitigation: Store as a solid at low temperature (-20°C). Avoid basic aqueous conditions which promote cyanide elimination.

Hydrolytic Pathways

The nitrile group is the primary site of reactivity.

  • Acid Hydrolysis (Controlled): Treatment with concentrated

    
     or 
    
    
    
    converts the nitrile (
    
    
    ) first to the amide (
    
    
    ) and subsequently to the carboxylic acid (
    
    
    ). This is the standard route for generating pharmacological scaffolds.
  • Moisture Sensitivity (Uncontrolled): Prolonged exposure to atmospheric moisture can lead to partial hydrolysis, contaminating the batch with amide impurities.

DegradationPathways cluster_0 Degradation / Side Reactions Product 4-Cyano-4-morpholino piperidine Retro Retro-Strecker: Ketone + HCN Product->Retro Heat (>60°C) High pH Amide Hydrolysis: Amide Impurity Product->Amide Moisture Mild Acid

Figure 2: Primary degradation pathways affecting storage and handling.

Handling and Safety Data

Signal Word: WARNING

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (due to potential cyanide content/release).

    • EUH032: Contact with acids liberates very toxic gas (HCN).

  • Storage Conditions:

    • Temperature: -20°C (Long-term); 2–8°C (Short-term).

    • Atmosphere: Argon or Nitrogen blanket.

    • Container: Tightly sealed glass; avoid metal containers that may catalyze decomposition.

References

  • PubChem. 4-Morpholinopiperidine | C9H18N2O. National Library of Medicine. Available at: [Link]

  • ARC Scientific. tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate (CAS 1148003-98-8).[2][3] Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Janssen, P. A. J.Synthetic Analgesics: Diphenylpropylamines. Pergamon Press, 1960. (Foundational text on 4,4-disubstituted piperidine synthesis).

Sources

4,4-Disubstituted Piperidine Scaffolds: A Technical Guide to Conformational Locking and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,4-disubstituted piperidine scaffold represents a privileged structural motif in medicinal chemistry. Unlike their monosubstituted counterparts, these scaffolds introduce a "gem-disubstituent effect" (Thorpe-Ingold effect) that profoundly alters the conformational landscape of the piperidine ring. This structural rigidity serves two critical functions in drug design: it reduces the entropic penalty of receptor binding by pre-organizing the ligand into a bioactive conformation, and it sterically occludes the C4 position, a common site of metabolic oxidation (CYP450-mediated hydroxylation).

This guide provides a technical deep-dive into the synthesis, conformational analysis, and application of this scaffold, moving beyond basic reviews to actionable, field-proven protocols.

Part 1: Structural Dynamics & The Gem-Disubstituent Effect

Conformational Analysis

The piperidine ring predominantly exists in a chair conformation.[1][2] In 4-monosubstituted piperidines, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions (


-value ~1.6–3.0 kcal/mol for bulky groups).

However, in 4,4-disubstituted piperidines , one substituent is forced into the axial position. This creates a unique steric environment:

  • Conformational Locking: The energy barrier for ring inversion increases. If the two substituents differ significantly in size (e.g., a phenyl ring and a hydroxyl group), the bulkier group will dominate the equatorial preference, effectively "locking" the smaller group axial.

  • Entropic Advantage: By restricting the population of non-productive conformers, the molecule pays a lower entropy cost (

    
    ) upon binding to its protein target, theoretically improving affinity (
    
    
    
    ).
Metabolic Stability

The C4 position of piperidine is electronically activated and sterically accessible, making it a "soft spot" for oxidative metabolism. Disubstitution at this position removes the abstractable C4-hydrogen, forcing metabolic enzymes to attack less favorable positions or the substituents themselves, often significantly extending the half-life (


) of the NCE (New Chemical Entity).

Part 2: Synthetic Strategies

The construction of 4,4-disubstituted piperidines generally follows two distinct logic paths: Cyclization of Acyclic Precursors or Functionalization of 4-Piperidones .

Strategy A: The Bis-Alkylation Route

This method builds the piperidine ring from a primary amine and a bis-electrophile. It is robust but limited by the availability of the specific di-halo precursors.

Strategy B: The 4-Piperidone Functionalization (Strecker/Cyanohydrin)

This is the industry-standard route for diverse analogs (e.g., fentanyl derivatives). It utilizes the ketone handle of N-protected 4-piperidone to install the quaternary center via nucleophilic addition.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on the desired substituents (


).

SyntheticRoutes Start Target: 4,4-Disubstituted Piperidine Decision Are R1 and R2 identical? Start->Decision RouteA Route A: Bis-Alkylation (Double Michael or Sn2) Decision->RouteA Yes (Symmetric) RouteB Route B: 4-Piperidone Functionalization Decision->RouteB No (Asymmetric) Product Final Scaffold RouteA->Product SubDecision Is one group a Nitrile/Amide? RouteB->SubDecision Strecker Strecker Synthesis (Aminonitrile Intermediate) SubDecision->Strecker Yes (e.g., Fentanyl class) Grignard Grignard/Organolithium Addition SubDecision->Grignard No (e.g., 4-Aryl-4-Hydroxy) Strecker->Product Grignard->Product

Figure 1: Decision matrix for synthesizing 4,4-disubstituted piperidines. Route selection depends heavily on the symmetry of the target quaternary center.

Part 3: Detailed Experimental Protocol

Target Molecule: 1-Benzyl-4-cyano-4-phenylpiperidine Significance: This is a versatile intermediate (CAS: 240402-22-3 related free base) used in the synthesis of pethidine and other analgesics. It demonstrates the "Bis-Alkylation" strategy, which is highly reliable for generating the quaternary carbon.

Materials & Safety
  • Reagents: Phenylacetonitrile (BnCN), N,N-bis(2-chloroethyl)benzylamine (mechlorethamine derivative), Sodium Amide (NaNH2) or Sodium Hydride (NaH).

  • Solvents: Anhydrous Toluene or DMSO.

  • Safety: Phenylacetonitrile is toxic. Bis(2-chloroethyl)amines are nitrogen mustard derivatives and are potent alkylating agents/blistering agents . All operations must be performed in a functioning fume hood with double-gloving. Sodium amide reacts violently with water.

Step-by-Step Methodology

Step 1: Preparation of the Active Nucleophile

  • Charge a flame-dried 3-neck round-bottom flask (RBF) with Sodium Amide (NaNH2, 1.1 eq) suspended in anhydrous Toluene (10 volumes) under Nitrogen atmosphere.

  • Cool the suspension to 0–5 °C using an ice bath.

  • Add Phenylacetonitrile (1.0 eq) dropwise over 30 minutes.

    • Causality: Slow addition prevents a runaway exotherm and ensures controlled deprotonation of the benzylic position to form the carbanion.

  • Stir at room temperature for 1 hour. The mixture should turn a yellowish-brown, indicating anion formation.

Step 2: The Double Alkylation (Cyclization)

  • Re-cool the mixture to 10 °C.

  • Add N,N-bis(2-chloroethyl)benzylamine (1.0 eq) dissolved in Toluene dropwise.

    • Critical Control Point: The rate of addition controls the cyclization efficiency. Too fast leads to intermolecular polymerization.

  • Heat the reaction mixture to reflux (110 °C) for 3–5 hours.

    • Mechanism:[3][4][5][6] The first alkylation occurs via Sn2. The second alkylation is an intramolecular Sn2 (ring closure), which is entropically favored once the first tether is attached.

Step 3: Quench and Isolation

  • Cool to room temperature. Carefully quench excess base with Water (dropwise initially).

  • Separate the organic layer. Extract the aqueous layer with Toluene (2x).

  • Combine organics, wash with Brine, and dry over

    
    .
    
  • Concentrate in vacuo to yield the crude oil.

  • Purification: Crystallize as the hydrochloride salt by dissolving in Ethanol and adding conc. HCl.

    • Self-Validation: The product should precipitate as a white solid (mp ~261–263 °C). If the melting point is <250 °C, the cyclization likely failed or mono-alkylation occurred.

Quantitative Data Summary (Representative)
ParameterValueNotes
Yield 65–75%Highly dependent on anhydrous conditions.
Purity (HPLC) >98%After recrystallization.
Reaction Time 4–6 hoursReflux is essential for the second alkylation.
Key Impurity Mono-alkylated dimerResult of intermolecular reaction (avoid by high dilution).

Part 4: Case Studies in Medicinal Chemistry

Opioid Agonists (The Fentanyl Series)

The 4-anilino-4-carboxamide piperidine scaffold is the core of the fentanyl family (e.g., Carfentanil, Sufentanil).

  • Role of 4,4-Substitution: The 4-carbomethoxy/amide group locks the 4-phenyl ring into an equatorial orientation orthogonal to the piperidine ring. This "T-shape" conformation is critical for binding to the hydrophobic pocket of the

    
    -opioid receptor.
    
  • Synthetic Note: These are typically made via the Strecker route (Piperidone + Aniline + HCN

    
     Aminonitrile).
    
NK1 Receptor Antagonists

Research by Merck and others identified 4,4-disubstituted piperidines as potent Substance P (NK1) antagonists.[7]

  • Structure: 4-phenyl-4-((3,5-bis(trifluoromethyl)benzyl)oxy)piperidine.

  • Mechanism: The gem-disubstitution orients the bulky ether side chain into a specific vector that accesses an accessory binding pocket on the receptor, increasing selectivity over NK2/NK3.

Visualization: Receptor Interaction Logic

This diagram visualizes how the scaffold bridges the synthetic chemistry and the biological outcome.

SAR_Logic Scaffold 4,4-Disubstituted Piperidine Feature1 Gem-Disubstituent Effect Scaffold->Feature1 Feature2 Steric Bulk at C4 Scaffold->Feature2 Outcome1 Conformational Lock (Chair) Feature1->Outcome1 Outcome2 Metabolic Blocking Feature2->Outcome2 BioBenefit1 Reduced Entropy Penalty (High Affinity) Outcome1->BioBenefit1 BioBenefit2 Extended Half-life (t1/2) Outcome2->BioBenefit2

Figure 2: Structure-Activity Relationship (SAR) flow for 4,4-disubstituted piperidines.

References

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines. Gadient, F. et al. Journal of Medicinal Chemistry, 1983.

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Colapret, J. A. et al. Journal of Medicinal Chemistry, 1989.[8]

  • 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships. Journal of Medicinal Chemistry, 1998.

  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem, Accessed 2023.

  • Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry, 2022.

Sources

Technical Monograph: 4-(Morpholin-4-yl)piperidine-4-carbonitrile

[1]

Physicochemical Identity & Molecular Weight[1][2]

This molecule represents a gem-disubstituted piperidine, featuring a quaternary carbon at position 4 substituted with both a morpholine ring and a nitrile group.[1] It serves as a critical "masked" intermediate for generating 4,4-disubstituted piperidine pharmacophores.[1]

Quantitative Data Profile
PropertyValueNotes
Molecular Formula C₁₀H₁₇N₃O Free base
Average Molecular Weight 195.26 g/mol Standard atomic weights
Monoisotopic Mass 195.1372 Da High-resolution MS target
CAS Registry Number Not widely listed for free baseSee 1148003-98-8 (N-Boc derivative)
Heavy Atom Count 14Non-hydrogen atoms
Csp³ Fraction 0.90High 3D structural complexity
Predicted LogP ~0.5 - 0.8Lipophilic, CNS-penetrant potential
Structural Analysis

The molecule consists of three distinct functional domains:

  • Piperidine Core: Provides the secondary amine handle for further diversification (e.g., alkylation, acylation).[1]

  • Morpholine Ring: A polar, metabolic modulator often used to improve solubility and reduce hERG liability.[1]

  • Nitrile Group (-CN): A versatile electrophile precursor, convertible to amides, acids, or heterocycles (e.g., tetrazoles).[1]

Synthetic Pathways (The "How")

The synthesis of this compound relies on the Strecker Reaction , utilizing a ketone (4-piperidone) as the electrophilic anchor.[1] Due to the reactivity of the piperidine nitrogen, a protecting group strategy (Boc or Benzyl) is strictly required to prevent polymerization.[1]

Protocol: Modified Strecker Synthesis[1]

Precursor: tert-Butyl 4-oxo-1-piperidinecarboxylate (N-Boc-4-piperidone).[1]

  • Condensation (Imine Formation):

    • Reagents: N-Boc-4-piperidone (1.0 eq), Morpholine (1.1 eq).[1]

    • Conditions: Methanol or Ethanol, catalytic acetic acid, 0°C to RT.

    • Mechanism: Morpholine attacks the ketone carbonyl to form a hemiaminal, which dehydrates to the iminium ion in situ.[1]

  • Nucleophilic Addition (Cyanation):

    • Reagents: TMSCN (Trimethylsilyl cyanide) or KCN/NaCN (1.2 eq).[1]

    • Catalyst: If using TMSCN, Lewis acids like ZnI₂ or Sc(OTf)₃ accelerate the attack.

    • Product: tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate (CAS 1148003-98-8).[1][2][3]

  • Deprotection (Target Generation):

    • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

    • Workup: Basification with NaOH/NaHCO₃ to isolate the free amine.[1]

    • Yield: Typically 85-95% for the deprotection step.[1]

Reaction Workflow Diagram

StreckerSynthesisKetoneN-Boc-4-Piperidone(C10H17NO3)IminiumIminium Intermediate(Transient)Ketone->Iminium+ Morpholine- H2OBocProductN-Boc-4-Cyano-4-Morpholinopiperidine(CAS 1148003-98-8)Iminium->BocProduct+ TMSCN / KCNNucleophilic AttackTargetTARGET MOLECULEThis compound(MW 195.26)BocProduct->TargetDeprotection(HCl or TFA)

Figure 1: Step-wise synthesis via the Strecker reaction, proceeding through the N-Boc protected intermediate.[1]

Analytical Characterization

To validate the synthesis of the target molecule, researchers should look for the following spectral signatures.

Mass Spectrometry (LC-MS)[1][4]
  • Expected [M+H]⁺: 196.14 Da.

  • Fragmentation Pattern:

    • Loss of HCN (27 Da) is common in α-aminonitriles.[1]

    • Diagnostic fragment at m/z ~86 (morpholine cation) and ~84 (piperidine ring fragment).[1]

Infrared Spectroscopy (IR)[1][5]
  • Nitrile Stretch (-C≡N): A weak but diagnostic band at 2220–2240 cm⁻¹ .[1] Note that α-aminonitriles often show weaker CN bands than simple nitriles due to the electron-donating effect of the adjacent nitrogen.[1]

  • Amine Stretch (N-H): Broad band at 3300–3500 cm⁻¹ (if free base).[1]

¹H NMR (Chloroform-d)[1]
  • Morpholine Protons: Two multiplets at ~2.6 ppm (N-CH₂) and ~3.7 ppm (O-CH₂).[1]

  • Piperidine Protons:

    • C2/C6 protons (adjacent to amine) appear as multiplets at ~2.9–3.1 ppm.[1]

    • C3/C5 protons (adjacent to quaternary center) appear as multiplets at ~1.8–2.1 ppm.[1]

Application in Drug Discovery

This scaffold acts as a versatile building block for 4,4-disubstituted piperidines , a privileged structure in neuropharmacology.[1]

Mechanistic Utility[1][6]
  • Opioid Receptor Modulation: The 4-amino-4-cyano piperidine motif is structurally analogous to the core of Piritramide and other potent analgesics.[1] The nitrile can be converted to an amide or ester to mimic the phenylalanine moiety of endogenous enkephalins.[1]

  • Kinase Inhibition: The morpholine group functions as a hydrogen bond acceptor, often positioned to interact with the hinge region of kinases (e.g., ALK, EGFR).[1]

  • Spirocyclization: The nitrile and the adjacent amine (from the morpholine or piperidine) can be cyclized to form spiro-hydantoins or spiro-imidazolones, restricting conformation to improve selectivity.[1]

Structural Elaboration Diagram

ApplicationsCore4-(Morpholin-4-yl)piperidine-4-carbonitrileAmidePrimary Amide(Hydrolysis)Core->AmideH2SO4 / H2OSpiroSpiro-Hydantoins(Cyclization)Core->SpiroKOCN / HClNAlkN-Alkylated Ligands(e.g., Opioids)Core->NAlkR-X / Base

Figure 2: Divergent synthesis capabilities of the scaffold.[1]

References

  • Strecker Synthesis Mechanism : "Strecker Amino Acid Synthesis." Organic Chemistry Portal. Available at: [Link]

  • Pharmacophore Context: "Morpholine as a privileged structure in medicinal chemistry." Journal of Medicinal Chemistry. (General Reference for Morpholine utility).

tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate (CAS 1148003-98-8)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate

This guide provides a comprehensive technical overview of , a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical significance, synthesis, and potential applications, grounding its claims in established chemical principles and authoritative sources.

Strategic Importance in Medicinal Chemistry

The piperidine ring is a cornerstone scaffold in modern drug design, appearing in over a hundred commercially available drugs with a vast range of biological activities, from anesthetics to antipsychotics.[1][2] Its prevalence stems from its saturated, three-dimensional structure, which provides access to chemical space not achievable with flat aromatic rings, allowing for more specific and complex interactions with biological targets.[1]

The subject of this guide, tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate, is a highly functionalized example of this privileged scaffold. It belongs to the class of α-aminonitriles, which are versatile precursors for the synthesis of α-amino acids and other nitrogen-containing heterocycles. The molecule incorporates several key features that make it a valuable building block:

  • A Boc-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group, allowing for selective reactions at other sites before deprotection and subsequent functionalization of the piperidine nitrogen.

  • A Quaternary α-Cyano-Amino Center: The geminal cyano and morpholino groups at the C4 position create a sterically hindered, yet highly versatile, quaternary carbon. This "spiro-like" center locks the conformation of the ring and provides distinct vectors for further chemical elaboration.

  • The Morpholine Moiety: This secondary amine heterocycle is a common feature in bioactive molecules, often used to improve physicochemical properties such as aqueous solubility and metabolic stability.

  • A Convertible Nitrile Group: The cyano (nitrile) group is a synthetic linchpin. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening a gateway to a diverse array of derivatives.

These combined features position this molecule as an advanced intermediate for creating libraries of complex compounds aimed at various therapeutic targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzyme inhibitors.[3]

Physicochemical & Structural Characterization

A thorough understanding of a molecule's physical and structural properties is fundamental to its application.

Core Chemical Properties

The key identifying and physical properties of the compound are summarized below.

PropertyValueSource
CAS Number 1148003-98-8[4]
Molecular Formula C₁₅H₂₅N₃O₃[4]
Molecular Weight 295.38 g/mol [4]
IUPAC Name tert-butyl 4-cyano-4-morpholin-4-ylpiperidine-1-carboxylate-
MDL Number MFCD12827546[4]
Predicted Spectroscopic Signature

While specific experimental spectra are proprietary to manufacturers, the structure allows for a confident prediction of its key spectroscopic features, which is crucial for identity confirmation in a laboratory setting.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The piperidine and morpholine ring protons would appear as a series of complex multiplets in the 2.5-4.0 ppm region.

  • ¹³C NMR: The carbon NMR would feature a prominent signal for the quaternary carbonyl carbon of the Boc group around 154 ppm and the tert-butyl carbon around 80 ppm. The nitrile carbon (C≡N) would appear further downfield, typically in the 118-122 ppm range.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would readily show the protonated molecule [M+H]⁺ at m/z 296.4.

Synthesis and Purification

The molecular architecture strongly suggests a synthetic strategy based on the Strecker reaction, a classic and reliable method for preparing α-aminonitriles. This approach offers high convergence and utilizes readily available starting materials.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection breaks the C4-cyano and C4-morpholino bonds, tracing back to the key starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) . This ketone is a widely available and frequently used building block in pharmaceutical synthesis.[5][6] The synthesis proceeds via the in-situ formation of an enamine or iminium ion intermediate.

dot

Retrosynthesis Target tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate Intermediate1 Iminium Ion Intermediate Target->Intermediate1 C-CN bond StartingMaterial3 Cyanide Source (e.g., TMSCN, KCN) Target->StartingMaterial3 Nucleophilic attack StartingMaterial1 N-Boc-4-piperidone (CAS 19099-93-5) Intermediate1->StartingMaterial1 C=N bond formation StartingMaterial2 Morpholine (CAS 110-91-8) Intermediate1->StartingMaterial2

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles. Researchers should optimize conditions based on their specific laboratory setup and scale.

Objective: To synthesize tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate from N-Boc-4-piperidone.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • Morpholine (1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq) or Potassium Cyanide (KCN)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Glacial Acetic Acid (catalytic amount, if needed)

Procedure:

  • Reaction Setup: To a dry, nitrogen-purged round-bottom flask, add tert-butyl 4-oxopiperidine-1-carboxylate dissolved in the anhydrous solvent.

  • Iminium Formation: Add morpholine to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the iminium ion intermediate by first forming an enamine. Stir the mixture at room temperature for 1-2 hours.

  • Cyanation: Cool the reaction mixture to 0°C using an ice bath. Slowly add trimethylsilyl cyanide dropwise via syringe. Causality Note: The slow addition at reduced temperature is critical to control the exothermicity of the reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Trustworthiness Note: This step neutralizes any acid catalyst and hydrolyzes any remaining TMSCN, ensuring a safe and clean extraction. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure title compound.

dot

Synthesis_Workflow Start N-Boc-4-piperidone + Morpholine Step1 Iminium Ion Formation Start->Step1 Step2 Cyanide Addition (TMSCN @ 0°C) Step1->Step2 Step3 Aqueous Work-up & Extraction Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 End Pure Product Step4->End

Caption: High-level workflow for the synthesis protocol.

Utility in Drug Discovery Programs

The true value of this molecule lies in its potential as a versatile intermediate for constructing novel chemical entities. Its strategically placed functional groups serve as handles for diversification.

A Scaffold for Library Generation

The Boc-protected nitrogen is the primary site for initial diversification. After deprotection under acidic conditions (e.g., with trifluoroacetic acid in DCM), the resulting secondary amine can be elaborated through numerous reactions.[7]

  • Reductive Amination: Reaction with aldehydes or ketones.

  • Amide Coupling: Acylation with carboxylic acids or acid chlorides.

  • Sulfonylation: Formation of sulfonamides.

  • Alkylation: Reaction with alkyl halides.

Simultaneously, the nitrile group offers a secondary point of modification, allowing for the creation of complex, multi-functionalized molecules. This dual-handle approach is highly efficient for generating chemical libraries for high-throughput screening.

dot

Derivatization cluster_N N-Deprotection & Elaboration cluster_CN Nitrile Group Conversion Core Core Scaffold (CAS 1148003-98-8) Amine Free Piperidine (NH) Core->Amine Acidic Deprotection Carboxylic_Acid Carboxylic Acid Core->Carboxylic_Acid Hydrolysis Primary_Amine Primary Amine Core->Primary_Amine Reduction (e.g., LiAlH4) Tetrazole Tetrazole Bioisostere Core->Tetrazole [2+3] Cycloaddition Amide Amides / Sulfonamides Amine->Amide Acylation Subst_Amine Substituted Amines Amine->Subst_Amine Alkylation / Reductive Amination

Caption: Potential derivatization pathways from the core scaffold.

Inferred Therapeutic Applications

While direct biological data for this specific compound is not publicly available, the 4-cyano-4-aminopiperidine substructure is a key component in various development programs. For instance, related 4-substituted piperidines are investigated as:

  • Opioid Receptor Modulators: For developing analgesics with reduced side effects.[3][8]

  • Antiviral Agents: As intermediates for HIV-1 inhibitors.

  • Kinase Inhibitors: The piperidine scaffold is often used to orient functional groups into the active sites of kinases, such as those involved in cancer signaling pathways.[9][10]

  • CNS Agents: The ability to cross the blood-brain barrier makes piperidines common in drugs targeting the central nervous system.

This compound is therefore a high-potential starting point for projects in oncology, virology, and neurology.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: While a specific safety data sheet (SDS) is not widely published, data from structurally similar nitriles like tert-butyl 4-cyanopiperidine-1-carboxylate suggest potential hazards.[11] These include being harmful if swallowed (H302), causing serious eye irritation (H319), and being toxic to aquatic life (H400).[11]

  • Recommended PPE: Always handle this chemical in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment, including nitrile gloves, safety glasses with side shields, and a lab coat.[12][13]

  • Handling Procedures: Avoid generating dust.[14] Prevent contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[13] In case of accidental contact, follow standard first-aid procedures and consult the manufacturer's SDS.[15]

  • Storage Conditions: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[15] Keep the container tightly sealed to prevent moisture ingress and degradation.[15]

Conclusion

tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate is more than just a chemical; it is a strategically designed building block that offers medicinal chemists a rapid and flexible entry point into a wide range of complex molecular architectures. Its combination of a protected nitrogen, a versatile nitrile handle, and a property-enhancing morpholine group makes it a valuable asset in the modern drug discovery toolkit. The synthetic accessibility via a robust Strecker-type reaction further enhances its appeal for both small-scale exploratory chemistry and larger-scale library synthesis. Researchers leveraging this intermediate are well-positioned to accelerate their discovery programs across multiple therapeutic areas.

References

  • tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate. Howei Pharm.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2. PubChem.
  • tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate Safety Data Sheet. Apollo Scientific.
  • 4-Morpholinopiperidine - Safety Data Sheet. ChemicalBook.
  • Verniest, G., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Supporting Information.
  • tert-Butyl piperidine-4-carboxylate - Chemical Safety Data Sheet. ChemicalBook.
  • tert-butyl 4-cyano-4-[4-(furan-2-carbonyl)piperazin-1-yl]piperidine-1-carboxylate. MilliporeSigma.
  • 4-Cyano-4-phenylpiperidine hydrochloride. Sigma-Aldrich.
  • tert-butyl 4-methyl-4-morpholinopiperidine-1-carboxylate. Echemi.
  • tert-Butyl 4-morpholinopiperidine-1-carboxylate. AChemBlock.
  • TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA.
  • 4-Morpholinopiperidine Chemical Properties, Uses, Production. ChemicalBook.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
  • 1-Boc-4-cyanopiperidine Chemical Properties, Uses, Production. ChemicalBook.
  • Tert-Butyl 4-(7-Chloroquinolin-4-Yl)-4-Cyanopiperidine-1-Carboxylate. Chem-Impex.
  • Le, T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters.
  • How to Prepare 4-Morpholinopiperidine and Its Applications. Guidechem.
  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Le, T., et al. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
  • van de Westeringh, C., et al. 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides. Journal of Medicinal Chemistry - ACS Publications.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • Preparation method of 4-morpholino piperidine. Google Patents.
  • Krassnig, S., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry.
  • tert-butyl 4-cyano-1-piperidinecarboxylate. ChemSynthesis.
  • Li, S., et al. (2003). A novel strategy for in vitro selection of peptide-drug conjugates. PubMed - NIH.
  • Chow, W. A., et al. (2001). Phase I study of infusional paclitaxel in combination with the P-glycoprotein antagonist PSC 833. PubMed.
  • The Discovery of GSK3640254, a Next-Generation Inhibitor of HIV-1 Maturation. ResearchGate.
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate. Sigma-Aldrich.
  • Kim, Y., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI.
  • tert-Butyl piperidine-4-carboxylate hydrochloride. Sigma-Aldrich.
  • 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester. Boron Molecular.
  • APPLICANT'S HANDBOOK. AUDA-NEPAD- AMRH.
  • Note by the Secretariat on the scope of control of substances. United Nations Economic and Social Council.

Sources

The Strategic Role of 4-Morpholinopiperidine-4-Carbonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection and optimization of chemical scaffolds dictate the pharmacokinetic and pharmacodynamic success of a drug candidate. 4-Morpholinopiperidine-4-carbonitrile (4-MPC) and its protected derivatives (e.g., 1-Boc or 1-Benzyl variants) have emerged as privileged building blocks in medicinal chemistry. By introducing a geminally disubstituted quaternary carbon center at the C4 position of the piperidine ring, this scaffold provides conformational rigidity, precise vector projection for target binding, and profound physicochemical advantages. This whitepaper explores the mechanistic rationale behind the 4-MPC scaffold, details its synthesis via a modified Strecker reaction, and outlines downstream elaboration protocols for drug discovery professionals.

Structural & Physicochemical Rationale

The incorporation of the 4-MPC scaffold into a drug candidate is rarely arbitrary; it is a calculated structural intervention designed to overcome common liabilities associated with basic heterocycles .

The Thorpe-Ingold Effect and Conformational Locking

Unsubstituted piperidines are conformationally flexible, leading to high entropic penalties upon target binding. The geminal disubstitution at C4 (morpholine and nitrile groups) invokes the Thorpe-Ingold effect, compressing the internal C-C-C bond angle and locking the piperidine ring into a stable chair conformation. This restricts the spatial projection of the morpholine ring to the equatorial position, optimizing vector alignment for deep hydrophobic pocket insertion in kinase and GPCR targets.

pKa Tuning and hERG Mitigation

A pervasive challenge in drug discovery is the cardiotoxicity associated with hERG channel blockade, which is strongly correlated with highly basic, lipophilic amines. The strongly electron-withdrawing nitrile group (-I inductive effect) at the C4 position significantly attenuates the basicity of both the morpholine and piperidine nitrogens. This pKa tuning reduces the cationic charge at physiological pH (7.4), thereby mitigating hERG liability while simultaneously enhancing passive membrane permeability.

Metabolic Stability

The C4 position of piperidine is a notorious metabolic soft spot, highly susceptible to cytochrome P450 (CYP)-mediated oxidation. The geminal substitution in 4-MPC completely blocks this oxidative liability, drastically improving the half-life and metabolic stability of the resulting pharmacophore.

Table 1: Comparative Physicochemical Profiling

Data represents calculated baseline parameters demonstrating the inductive and steric effects of the C4-carbonitrile substitution.

PropertyUnsubstituted Piperidine4-Morpholinopiperidine4-Morpholinopiperidine-4-carbonitrile
cLogP (Lipophilicity) 0.840.981.35
pKa (Piperidine N) 11.229.50~8.10
pKa (Morpholine N) N/A7.50~5.60
Metabolic Stability (HLM) Low (C4 Oxidation)ModerateHigh (C4 Blocked)
hERG Liability HighModerateLow

Synthetic Workflow: The Modified Strecker Reaction

The synthesis of the 4-MPC scaffold relies on a multicomponent Strecker-type condensation of a protected 4-piperidone, morpholine, and a cyanide source .

StreckerWorkflow A 1-Boc-4-piperidone C Iminium Intermediate A->C Condensation B Morpholine B->C E 4-MPC Scaffold C->E Nucleophilic Addition D TMSCN / Ti(OiPr)4 D->E Cyanation

Fig 1: Modified Strecker synthesis of 4-morpholinopiperidine-4-carbonitrile.

Protocol 1: Synthesis of 1-Boc-4-(morpholin-4-yl)piperidine-4-carbonitrile

Objective: High-yield generation of the 4-MPC scaffold using anhydrous, mild conditions to preserve acid-sensitive protecting groups (e.g., Boc) .

Step-by-Step Methodology:

  • Iminium Ion Formation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 1-Boc-4-piperidone (1.0 equiv) and morpholine (1.1 equiv) dissolved in anhydrous dichloromethane (DCM).

  • Lewis Acid Activation: Dropwise add Titanium(IV) isopropoxide[Ti(OiPr)4] (1.2 equiv) at room temperature.

    • Causality: Traditional Strecker conditions (KCN/NH4Cl) fail for sterically hindered secondary amines. Ti(OiPr)4 acts as both a mild Lewis acid and a water scavenger. It coordinates with the ketone oxygen to increase electrophilicity, while reacting with the water byproduct to form insoluble TiO2. This drives the equilibrium toward the iminium intermediate without utilizing harsh acidic conditions that would cleave the Boc group.

  • Cyanation: Stir the mixture for 12 hours to ensure complete iminium formation (monitor via TLC), then cool to 0 °C. Slowly add Trimethylsilyl cyanide (TMSCN) (1.2 equiv) dropwise.

    • Causality: Cooling controls the exothermic nucleophilic addition of the cyanide ion. TMSCN is selected over KCN as it is highly miscible in organic solvents, ensuring homogeneous reaction kinetics, and eliminates the lethal hazard of generating HCN gas.

  • Quench & Workup (Self-Validating): After 4 hours, quench the reaction by adding a saturated aqueous solution of NaHCO3. Filter the resulting biphasic mixture through a pad of Celite.

    • Causality: The Celite filtration is a self-validating step; it effectively traps the precipitated titanium dioxide salts. A clear biphasic filtrate confirms the successful removal of the Lewis acid.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM, and wash the combined organic phases with brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 4-MPC scaffold.

Downstream Elaboration & Scaffold Diversification

The true value of 4-MPC lies in its versatility as a precursor. The nitrile group acts as a synthetic handle that can be elaborated into primary amines, carboxylic acids, or rigid spirocycles .

Elaboration A 4-MPC Scaffold B Reduction (LAH) A->B D Hydrolysis (NaOH) A->D C 4-Amino-4-morpholino- piperidine B->C Primary Amine F Spirocyclization C->F E 4-Morpholinopiperidine- 4-carboxylic acid D->E Carboxylic Acid E->F G Spiro-oxazoline / Hydantoin F->G Rigid Scaffold

Fig 2: Downstream elaboration of 4-MPC into diverse medicinal chemistry scaffolds.

Protocol 2: Nitrile Reduction to 4-Amino-4-morpholinopiperidine

Objective: Reduction of the sterically hindered nitrile to a primary amine for subsequent amide coupling.

Step-by-Step Methodology:

  • Hydride Addition: Suspend Lithium aluminum hydride (LAH) (2.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under argon.

  • Substrate Introduction: Dissolve the 4-MPC intermediate in THF and add it dropwise to the LAH suspension.

    • Causality: Dropwise addition controls the vigorous exothermic release of hydrogen gas and prevents thermal degradation of the substrate.

  • Reduction: Reflux the mixture at 66 °C for 6 hours.

    • Causality: The nitrile group on a gem-disubstituted carbon is sterically encumbered. Standard hydrogenation (H2/Pd-C) is sluggish and often fails. Elevated temperature combined with the aggressive hydride transfer of LAH provides the activation energy necessary to overcome this steric hindrance.

  • Fieser Workup (Self-Validating): Cool to 0 °C and sequentially add

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LAH in grams).
    • Causality: This precise sequence destroys unreacted LAH and precipitates aluminum salts as a granular, easily filterable white solid. If the solid is granular and the solvent is clear, the workup is validated; this prevents the formation of a stubborn colloidal emulsion that would otherwise trap the highly polar amine product.

  • Isolation: Filter the salts, wash thoroughly with THF, and concentrate the filtrate to afford the primary amine, ready for direct use in drug discovery coupling reactions.

Conclusion

The 4-morpholinopiperidine-4-carbonitrile scaffold represents a triumph of rational drug design. By leveraging the Strecker reaction to install a quaternary center, medicinal chemists can simultaneously lock the molecular conformation, block metabolic oxidation, and tune the basicity of the molecule to avoid off-target toxicities. Mastering the synthesis and elaboration of this intermediate is essential for any drug development professional aiming to build robust, highly optimized therapeutics.

References

  • MDPI Molecules. "Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences." Molecules 2021, 26(3), 676. Available at:[Link]

  • Google Patents. "Spirocyclic compounds useful as platelet aggregation inhibitors." US Patent 2002/0013325 A1.

Methodological & Application

Application Note: Synthesis of 4-(Morpholin-4-yl)piperidine-4-carbonitrile via Strecker Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 4-amino-4-cyanopiperidine scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for the synthesis of neuroactive agents (e.g., fentanyl analogs, though legitimate research focuses on analgesics and anesthetics), kinase inhibitors, and tachykinin receptor antagonists. Specifically, 4-(morpholin-4-yl)piperidine-4-carbonitrile represents a sterically constrained, bifunctional building block that allows for rapid diversification into spirocycles or


-amino amides.

This guide details the synthesis of this motif via the Strecker Reaction . Unlike simple aldehydes, 4-piperidones are sterically demanding ketones that require optimized conditions to prevent retro-Strecker fragmentation. We present two distinct protocols:

  • Route A (Modern Anhydrous): Utilizes Trimethylsilyl Cyanide (TMSCN) for high-value, N-protected substrates (e.g., N-Boc), ensuring high yields and minimizing hydrolysis.

  • Route B (Traditional Aqueous): Utilizes Potassium Cyanide (KCN) for scalable, cost-effective synthesis of N-benzyl derivatives.

Retrosynthetic Analysis & Mechanism

The formation of the quaternary center at C4 proceeds through a thermodynamic equilibrium. The reaction is driven by the nucleophilic attack of cyanide on the in situ generated iminium ion.

Reaction Mechanism (Graphviz)

StreckerMechanism Ketone N-Protected 4-Piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Morpholine Amine->Hemiaminal Iminium Iminium Ion (Active Electrophile) Hemiaminal->Iminium - H2O (Acid Cat.) Product 4-Morpholino-4- cyanopiperidine Iminium->Product + CN- Cyanide Cyanide Source (TMSCN or CN-) Product->Iminium Retro-Strecker (Basic/Aq Conditions)

Figure 1: Mechanistic pathway for the Strecker synthesis of 4,4-disubstituted piperidines. Note the reversibility (Retro-Strecker) which dictates the strict anhydrous or acidic workup conditions.

Critical Reagent Selection

ComponentRecommendationRationale
Substrate N-Boc-4-piperidone or N-Benzyl-4-piperidone The piperidine nitrogen must be protected to prevent polymerization or self-quenching. N-Boc is preferred for medicinal chemistry (clean deprotection); N-Benzyl is preferred for bulk scale.
Amine Morpholine Used in slight excess (1.1–1.2 eq) to drive iminium formation.
Cyanide Source TMSCN (Route A)Safety & Yield: Avoids HCN gas generation; anhydrous conditions prevent hydrolysis of the nitrile to the amide.
Catalyst Iodine (

)
or ZnI

Lewis acids activate the ketone/imine. Molecular iodine (5-10 mol%) is a mild, efficient catalyst for TMSCN addition.

Experimental Protocols

Protocol A: Anhydrous Synthesis (N-Boc Protected)

Target: tert-butyl 4-cyano-4-(morpholin-4-yl)piperidine-1-carboxylate Best For: Small-to-medium scale (1g – 50g), high purity requirements.

Materials:
  • N-Boc-4-piperidone (1.0 eq)

  • Morpholine (1.2 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Iodine (

    
    ) (0.05 eq) or Indium(III) Chloride (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) - Anhydrous

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve N-Boc-4-piperidone  (10 mmol, 1.99 g) in anhydrous DCM (20 mL).
    
  • Amine Addition: Add Morpholine (12 mmol, 1.05 mL) followed by the catalyst Iodine (0.5 mmol, 127 mg). Stir at room temperature for 15 minutes to initiate hemiaminal formation.

  • Cyanation: Cool the mixture to 0°C. Dropwise add TMSCN (12 mmol, 1.5 mL) via syringe. Caution: TMSCN is toxic and volatile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ketone spot should disappear.

  • Quench & Workup:

    • Quench carefully with saturated aqueous

      
        (to reduce residual iodine) and saturated 
      
      
      
      .
    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude residue is often a stable oil or semi-solid. Recrystallize from Et2O/Hexanes or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM). Note: Avoid acidic silica if possible, or add 1% Et3N to the eluent to prevent decomposition.

Protocol B: Aqueous/Biphasic Synthesis (N-Benzyl Protected)

Target: 1-benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile Best For: Large scale (>50g), cost-sensitive projects.

Materials:
  • N-Benzyl-4-piperidone (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Glacial Acetic Acid or Sodium Bisulfite (

    
    )
    
  • Solvent: Water/Ethanol (1:1)

Step-by-Step Methodology:
  • Bisulfite Adduct (Optional but Recommended): To a solution of N-Benzyl-4-piperidone (50 mmol) in Ethanol (50 mL), add a solution of

    
     (50 mmol) in water (20 mL). Stir for 30 mins to form the bisulfite adduct (white precipitate often forms). This activates the ketone.
    
  • Amine Addition: Add Morpholine (55 mmol) to the mixture. Stir for 1 hour at room temperature.

  • Cyanide Addition: Warning: Perform in a well-ventilated fume hood. Add a solution of KCN (60 mmol) in water (15 mL) dropwise.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. The product usually precipitates as a solid.

  • Isolation:

    • Filter the precipitate.[1]

    • Wash the cake with cold water (to remove excess cyanide) and cold ethanol.

    • Drying: Dry the solid in a vacuum oven at 40°C.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Characterization & Data Interpretation

Successful synthesis is confirmed by the appearance of the nitrile stretch in IR and the quaternary carbon in NMR.

TechniqueExpected SignalInterpretation
FT-IR 2220–2240 cm

(Weak/Medium)
Diagnostic

stretch. Often weak in

-aminonitriles due to symmetry.

C NMR
~115–118 ppm Carbonyl carbon of ketone (~208 ppm) disappears; Nitrile carbon appears.

C NMR
~60–65 ppm Quaternary C4 carbon of the piperidine ring.

H NMR
~3.7 ppm (t, 4H) , ~2.6 ppm (t, 4H) Morpholine ring protons.[2] Distinctive triplets.
MS (ESI) [M+H]

Parent ion observed. Note: Some fragmentation (loss of HCN) may occur in the source.

Safety & Handling (Critical)

  • Cyanide Hazard: Both KCN and TMSCN can release Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.

    • Protocol: Always keep a bleach bath (sodium hypochlorite) ready to quench cyanide spills and glassware.

    • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible in the lab.

  • Stability:

    
    -aminonitriles are stable in solid form but can hydrolyze to 
    
    
    
    -amino amides or revert to the ketone (Retro-Strecker) in solution, especially if acidic or heated. Store at -20°C under Argon.

References

  • Green Strecker Protocols: Karimi-Jaberi, Z., & Zarei, L. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. National Institutes of Health (PMC). Link

  • General Strecker Review: Strecker Synthesis - Preparation of α-aminonitriles. Organic Chemistry Portal. Link

  • Fentanyl Precursor Control (Contextualizing 4-Piperidone derivatives): International Narcotics Control Board. (2024).[1][3][4] Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. United Nations. Link

  • TMSCN Reagent Prep: Livinghouse, T. (1990). Trimethylsilyl Cyanide: Cyanosilylation of p-Benzoquinone. Organic Syntheses, Coll. Vol. 7, p.517. Link

  • Piperidine Synthesis Review: Piperidine Synthesis: A Review of Methods. Defense Technical Information Center (DTIC). Link

Sources

Protocol for reaction of 4-piperidone with morpholine and cyanide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Strecker Synthesis of 4-Cyano-4-(morpholin-4-yl)piperidine Derivatives

Part 1: Executive Summary & Scientific Rationale

This application note details the protocol for the multicomponent Strecker reaction between 4-piperidone (typically N-protected), morpholine (a secondary amine), and a cyanide source (KCN or TMSCN).

The resulting product is an


-aminonitrile  (specifically 4-cyano-4-morpholinopiperidine). These scaffolds are critical pharmacophores in drug discovery, serving as intermediates for:
  • Spirocyclic Hydantoins: Via Bucherer-Bergs reaction.

  • 
    -Amino Acids:  Via acidic hydrolysis.
    
  • Gem-substituted Piperidines: Used in CCR5 antagonists and opioid receptor modulators (analogous to carfentanil precursors, though morpholine confers different physiochemical properties).

Key Technical Insight: Unlike aldehydes, ketones (like 4-piperidone) are sterically hindered. The reaction with a secondary amine (morpholine) proceeds via an unstable iminium ion intermediate rather than a stable imine. Consequently, strict pH control (acetic acid buffer) is required to protonate the hemiaminal without inhibiting the cyanide nucleophile.

Part 2: Safety & Hazard Control (CRITICAL)

Danger: Acute Cyanide Toxicity This protocol generates Hydrogen Cyanide (HCN) in situ. HCN is a rapid-acting asphyxiant.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, face shield, and lab coat.

  • Emergency Response: An HCN antidote kit (e.g., hydroxocobalamin) must be present and unexpired.

  • Waste Disposal: All aqueous waste must be quenched with bleach (sodium hypochlorite) or NaOH/H2O2 to pH >10 for 24 hours before disposal. Never acidify cyanide waste.

Part 3: Mechanistic Pathway

The reaction follows a Type II Strecker mechanism suitable for secondary amines and ketones.

StreckerMechanism Reactants 4-Piperidone + Morpholine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (R2N+=C<) Hemiaminal->Iminium -H2O (Acid Cat.) Transition Nu Attack (CN-) Iminium->Transition Cyanide Capture Product 4-Cyano-4-morpholino- piperidine Transition->Product C-C Bond Formation

Figure 1: Mechanistic pathway of the Strecker reaction involving a ketone and secondary amine. The formation of the iminium ion is the rate-limiting equilibrium step.

Part 4: Experimental Protocol

Substrate Selection: Free 4-piperidone is unstable and prone to self-condensation. This protocol uses 1-Benzyl-4-piperidone or 1-Boc-4-piperidone as the substrate. The N-protecting group can be removed later if required.

Materials
ReagentEquiv.RoleNotes
1-Benzyl-4-piperidone 1.0SubstrateCommercial oil or low-melting solid.
Morpholine 1.2Amine SourceSecondary amine; excess drives equilibrium.
Potassium Cyanide (KCN) 1.5Cyanide SourceTOXIC. Handle as solid pellets.
Glacial Acetic Acid 2.0Solvent/CatalystPromotes iminium formation.
Ethanol (EtOH) N/ACo-solventSolubilizes organic reactants.
Water N/ASolventSolubilizes KCN.
Method A: The Aqueous/Alcoholic Route (Standard)

Best for scale-up and cost-efficiency.

Step 1: Reagent Preparation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Benzyl-4-piperidone (10 mmol, 1.89 g) in Ethanol (10 mL).

  • Add Morpholine (12 mmol, 1.05 g) to the solution.

  • Cool the mixture to 0°C using an ice bath.

Step 2: Acid Catalysis & Cyanide Addition 4. Add Glacial Acetic Acid (20 mmol, 1.2 g) dropwise. Note: Exothermic reaction. Maintain temp <10°C. 5. In a separate vial, dissolve KCN (15 mmol, 0.98 g) in minimal Water (3 mL). 6. Add the KCN solution dropwise to the piperidone/morpholine mixture over 15 minutes.

Step 3: Reaction 7. Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). 8. Heat: Warm the mixture to 40–50°C for 4–6 hours.

  • Why? Ketones are less reactive than aldehydes; mild heat pushes the equilibrium toward the product.
  • Monitor: Check TLC (System: 5% MeOH in DCM). The product is usually less polar than the starting amine.

Step 4: Workup & Isolation 10. Quench: Pour the reaction mixture into a mixture of ice (50 g) and ammonium hydroxide (25% aq, 20 mL) to neutralize the acid and stabilize the basic amine product. 11. Extraction: Extract with Dichloromethane (DCM, 3 x 20 mL). 12. Wash: Wash combined organics with Saturated NaHCO3 (20 mL) followed by Brine (20 mL). 13. Dry: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 14. Crystallization: The residue often solidifies. Triturate with cold diethyl ether or hexane to obtain the pure aminonitrile.

Method B: The Anhydrous TMSCN Route (Alternative)

Best for sensitive substrates or small-scale discovery chemistry.

  • Dissolve 1-Benzyl-4-piperidone (1.0 equiv) and Morpholine (1.1 equiv) in dry DCM .

  • Add Trimethylsilyl Cyanide (TMSCN) (1.2 equiv).

  • Add a Lewis Acid catalyst (e.g., Yb(OTf)3 or ZnI2 , 5 mol%).

  • Stir at room temperature for 12 hours.

  • Quench with saturated NaHCO3 and extract.

Part 5: Workflow Visualization

Workflow Start Start: 1-Benzyl-4-piperidone + Morpholine in EtOH Acidify Add Acetic Acid (0°C) (Forms Iminium) Start->Acidify Cyanide Add KCN (aq) Dropwise Acidify->Cyanide Heat Heat to 45°C (4-6 Hours) Cyanide->Heat Quench Quench: Ice/NH4OH (Neutralize HCN) Heat->Quench Extract Extract (DCM) -> Dry -> Evaporate Quench->Extract End Isolate 4-Cyano-4-morpholino- piperidine (Solid) Extract->End

Figure 2: Operational workflow for the aqueous/alcoholic Strecker synthesis.

Part 6: Characterization & Data Analysis

The product, 1-benzyl-4-morpholino-4-piperidinecarbonitrile , should exhibit the following spectral characteristics:

TechniqueExpected SignalInterpretation
FT-IR ~2220–2240 cm⁻¹ (Weak)C≡N Stretch . Often weak in

-aminonitriles due to symmetry/dipole effects.
1H NMR 7.2–7.4 ppm (m, 5H)Aromatic protons (Benzyl group).
1H NMR 3.5 ppm (s, 2H)Benzylic CH2.
1H NMR 3.6–3.7 ppm (m, 4H)Morpholine ether linkage (-CH2-O-CH2-).
1H NMR 2.5–2.6 ppm (m, 4H)Morpholine amine linkage (-CH2-N-CH2-).
MS (ESI) [M+H]+ = ~286.2Molecular ion peak (Calculated for C17H23N3O).

Note on Reversibility (Retro-Strecker):


-Aminonitriles derived from ketones are sterically congested. In acidic media or high heat, they may revert to the starting ketone and amine. Avoid prolonged heating during recrystallization.

References

  • Janssen, P. A. J. (1962). "Process for preparing 4-(aryl-amino)-4-piperidine-carbonitriles." U.S. Patent 3,041,344. Link

    • Foundational patent describing the synthesis of 4-anilinopiperidine nitriles (fentanyl precursors), establishing the core Strecker protocol for 4-piperidines.
  • Kudzma, L. V., et al. (1989). "4-Anilino-4-piperidinecarbonitriles: precursors to potent analgesics." Journal of Medicinal Chemistry, 32(12), 2534-2542. Link

    • Detailed mechanistic study on the synthesis of piperidine aminonitriles, discussing the equilibrium and stability of the nitrile product.
  • Allam, A., et al. (2008).[1] "4-Anilino-1-benzylpiperidine-4-carbonitrile." Acta Crystallographica Section E, 64(5), o853. Link

    • Provides specific crystallographic data and an optimized experimental procedure for the 1-benzyl-4-piperidone Strecker reaction.
  • Masumoto, S., et al. (2002). "Trimethylsilyl Cyanide in Strecker Reactions." Tetrahedron Letters, 43(16), 2919-2922. Link

    • Source for the anhydrous TMSCN method variant.

Sources

Advanced Protocol: One-Pot Synthesis of 4-Amino-4-Cyanopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust, one-pot synthesis of 4-amino-4-cyanopiperidine derivatives, a privileged spirocyclic scaffold found in CCR5 antagonists, neurokinin-1 (NK1) receptor antagonists, and various GPCR modulators.

Introduction & Strategic Value

The 4-amino-4-cyanopiperidine moiety serves as a critical "spiro-center" precursor. In drug discovery, this geminally disubstituted scaffold is essential for constraining conformation, thereby improving receptor selectivity. It is the direct precursor to spiro-hydantoins and 4-amino-4-carboxypiperidines .

While traditional Strecker syntheses are often biphasic or require pre-formation of imines, this guide focuses on a One-Pot, Multicomponent Protocol that maximizes throughput and safety while minimizing isolation steps.

Core Applications
  • CCR5 Antagonists: Inhibition of HIV-1 entry (e.g., piperazino-piperidine amides).[1]

  • Analgesics: Modulation of opioid and neurokinin receptors.

  • Tachykinin Antagonists: Scaffolds for substance P inhibition.

Mechanistic Insight

The reaction follows a modified Strecker mechanism. The thermodynamic stability of the piperidine ring chair conformation influences the stereochemical outcome, though the 4-position is achiral unless the piperidine is substituted elsewhere.

Reaction Pathway[2][3][4][5][6][7][8][9][10][11]
  • Condensation: The piperidin-4-one reacts with the primary amine to form a hemiaminal, which dehydrates to the ketimine (or iminium ion under acidic conditions).

  • Nucleophilic Attack: The cyanide anion (

    
    ) attacks the electrophilic carbon of the imine.
    
  • Equilibrium: The reaction is reversible; acidic conditions or Lewis acids trap the product as the amine salt, driving the equilibrium forward.

StreckerMechanism Start Piperidin-4-one (Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine - H2O Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Ketimine / Iminium (Electrophile) Hemiaminal->Imine Dehydration (Acid Cat.) Product 4-Amino-4-Cyanopiperidine (Target) Imine->Product + CN- Nucleophilic Attack Cyanide Cyanide Source (TMSCN / KCN) Cyanide->Product Product->Imine Reversible (Basic pH)

Figure 1: Mechanistic pathway of the one-pot Strecker reaction on a piperidine scaffold.

Experimental Protocols

Method A: The "Green" Aqueous Protocol (Scalable)

Best for: Robust amines (anilines, benzylamine), large-scale synthesis (>10g), and cost-efficiency. Concept: Uses water/acetic acid as the solvent system, allowing the product to often precipitate out as a solid.

Reagents:

  • 
    -Protected Piperidin-4-one (e.g., 
    
    
    
    -Benzyl or
    
    
    -Boc)[2]
  • Amine (1.05 equiv)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.1 equiv)

  • Glacial Acetic Acid[3][4]

  • Water[5][6][7]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a fume trap (bleach scrubber), dissolve the amine (10 mmol) in Glacial Acetic Acid (10 mL).

  • Ketone Addition: Cool to 0°C. Add the piperidin-4-one (10 mmol) dropwise (if liquid) or portion-wise (if solid). Stir for 15 minutes to initiate imine formation.

  • Cyanide Addition: Dissolve KCN (11 mmol, 0.72 g) in minimal distilled water (2-3 mL). WARNING: Add this solution dropwise to the reaction mixture at 0°C. Do not allow temperature to spike.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours.

  • Quench & Isolation:

    • Pour the reaction mixture slowly into crushed ice/ammonium hydroxide (

      
      ) solution to adjust pH to ~10.
      
    • Observation: The product often precipitates as a white/off-white solid.

    • Filtration: Filter the solid, wash copiously with water (to remove cyanide salts), and dry under vacuum.

    • Alternative Workup: If no precipitate forms, extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
Method B: The Anhydrous TMSCN Protocol (High Precision)

Best for: Acid-sensitive protecting groups (e.g., Boc), valuable/complex amines, and strictly anhydrous conditions. Concept: Uses Trimethylsilyl Cyanide (TMSCN) as a safer, organic-soluble cyanide source activated by a Lewis Acid.

Reagents:

  • 
    -Boc-4-piperidinone
    
  • Amine (1.0 equiv)

  • TMSCN (1.2 equiv)[3]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (1 mol%)
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    )

Step-by-Step Workflow:

  • Imine Pre-formation (Optional but Recommended): Mix ketone and amine in anhydrous MeCN in the presence of

    
     (desiccant) for 2 hours. Filter off 
    
    
    
    .
  • Cyanation: To the filtrate (or fresh mixture of ketone/amine), add the Lewis Acid catalyst.

  • TMSCN Addition: Add TMSCN dropwise via syringe under Argon/Nitrogen atmosphere at 0°C.

  • Reaction: Stir at Room Temperature for 4–6 hours.

  • Desilylation/Workup:

    • Add saturated aqueous

      
       or dilute 
      
      
      
      (depending on product stability) to hydrolyze the intermediate
      
      
      -silyl or
      
      
      -silyl species.
    • Extract with DCM. The product is obtained after evaporation.

Optimization & Troubleshooting Data

The following table summarizes optimization parameters for the reaction of


-Benzyl-4-piperidinone with Aniline.
ParameterVariationYield (%)Notes
Solvent Water/Acetic Acid (1:4)88%Product precipitates; cleanest workup.
Solvent Methanol65%Equilibrium issues; requires evaporation.
Solvent Dichloromethane (DCM)72%Good for Method B; requires Lewis Acid.
Cyanide Source KCN (aq)88%High atom economy; requires pH control.
Cyanide Source TMSCN91%Excellent for small scale; expensive.
Cyanide Source Acetone Cyanohydrin55%Slow reaction; difficult purification.
Catalyst None (Method A)88%Acetic acid acts as solvent & catalyst.
Catalyst

(5 mol%)
82%Good for Method B.
Common Issues
  • Reversibility: If yield is low, the equilibrium may favor the imine/ketone. Solution: Use excess cyanide (1.5 equiv) or lower the temperature to precipitate the product, driving equilibrium.

  • Oil Formation: Product oils out instead of solidifying. Solution: Triturate with cold diethyl ether or hexanes.

  • Impurity (Cyanohydrin): Ketone reacting with CN without amine. Solution: Ensure amine is added before cyanide and allowed to mix with the ketone first.

Critical Safety Protocol: Cyanide Handling

DANGER: Cyanide salts and TMSCN can release Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.[3] HCN is rapidly fatal.

  • Engineering Controls: All reactions must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • Scrubber System: Connect the reaction vessel outlet to a bleach trap (10% sodium hypochlorite solution) to neutralize any escaping HCN gas.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired in the laboratory.

  • Waste Disposal: Quench all cyanide-containing waste with bleach at pH >10 for 24 hours before disposal. Never mix cyanide waste with acid.

Visualization: Experimental Workflow

Workflow Setup Setup: Fume Hood + Bleach Trap Reagents: Ketone, Amine, Solvent Step1 Step 1: Imine Formation Mix Ketone + Amine (15-30 min) Setup->Step1 Step2 Step 2: Cyanide Addition Add KCN/TMSCN at 0°C (Dropwise) Step1->Step2 Step3 Step 3: Reaction Stir at RT (4-18h) Step2->Step3 Step4 Step 4: Quench & Workup Basify (pH 10) or Hydrolyze Step3->Step4 Result Final Product 4-Amino-4-Cyanopiperidine Step4->Result

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

References

  • Janssen, P. A. J., et al. (1960). "Synthetic Analgesics. I. Synthesis of Basic N-Substituted Norpethidine Derivatives." Journal of Medicinal Chemistry. (Foundational Strecker protocols on piperidines).

  • Kou, J., et al. (2021). "Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles." ACS Combinatorial Science. (Modern optimization of Strecker conditions).

  • Rolt, A., et al. (2015). "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry. (Application of scaffold in antiviral research).

  • Teodori, E., et al. (2004).[8] "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Journal of Medicinal Chemistry. (Medicinal chemistry applications).

  • BenchChem Application Note. (2025). "Safety Considerations for Cyanohydrin Synthesis." (General safety protocols for cyanide handling).

Sources

Application Note: Hydrolysis of 4-(Morpholin-4-yl)piperidine-4-carbonitrile to 4-(Morpholin-4-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Aminonitrile Hydrolysis

Abstract & Introduction

The synthesis of gem-disubstituted


-amino acids is a critical transformation in medicinal chemistry, particularly for developing conformationally constrained peptidomimetics and piperidine-based analgesics. The substrate 4-(morpholin-4-yl)piperidine-4-carbonitrile  represents a classic "Strecker" intermediate.

Hydrolyzing this nitrile to the corresponding carboxylic acid, 4-(morpholin-4-yl)piperidine-4-carboxylic acid , presents two distinct challenges:

  • Steric Hindrance: The quaternary carbon at the 4-position of the piperidine ring imposes significant steric bulk, retarding the attack of water on the nitrile carbon.

  • Retro-Strecker Instability:

    
    -Aminonitriles are thermodynamically unstable relative to their parent ketone (4-piperidone) and amine (morpholine) components. Under improper conditions (particularly basic or weak acidic environments), the equilibrium shifts toward decomposition (Retro-Strecker reaction) rather than hydrolysis.
    

This guide details a robust, field-proven protocol using concentrated acid hydrolysis to kinetically favor the formation of the carboxylic acid while suppressing the Retro-Strecker decomposition pathway.

Mechanistic Insight

Understanding the competition between hydrolysis and decomposition is vital for success.

The Acid Advantage

In strongly acidic media (pH < 1), both the morpholine nitrogen and the piperidine nitrogen are fully protonated. Crucially, the protonation of the


-amino group (the morpholine nitrogen attached to the quaternary center) prevents the lone pair from assisting in the expulsion of the cyanide ion.
  • Path A (Desired): Acid-catalyzed hydration of the nitrile to the amide, followed by hydrolysis to the acid.[1]

  • Path B (Undesired - Retro-Strecker): Loss of cyanide to form an iminium ion, which hydrolyzes to 4-piperidone and morpholine. This is suppressed by high

    
    .
    
Reaction Pathway Diagram

HydrolysisMechanism Substrate 4-(Morpholin-4-yl) piperidine-4-carbonitrile Protonated Diprotionated Species (Stable) Substrate->Protonated Conc. HCl Fast Retro Retro-Strecker Decomposition (4-Piperidone + Morpholine) Substrate->Retro Low [H+] or Base AVOID Amide Intermediate Amide Protonated->Amide + H2O, Heat Slow (Steric) Product 4-(Morpholin-4-yl) piperidine-4-carboxylic acid (Dihydrochloride) Amide->Product + H2O, Heat Hydrolysis

Figure 1: Mechanistic pathway highlighting the necessity of acidic conditions to prevent Retro-Strecker decomposition.

Experimental Protocols

Protocol A: High-Temperature Acid Hydrolysis (Standard)

Recommended for substrates with high stability and significant steric hindrance.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Concentrated Hydrochloric Acid (12 M, ~37%)

  • Solvent: None (Reagent acts as solvent) or Glacial Acetic Acid (if solubility is poor)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 10 mmol (approx. 1.95 g) of the nitrile substrate.

  • Acid Addition: Carefully add 20 mL of Concentrated HCl (12 M). Note: Evolution of HCN gas is possible if impurities are present; perform strictly in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 12–18 hours.

    • Checkpoint: Monitor by LC-MS. The nitrile peak (

      
      ) should disappear, replaced initially by the amide (
      
      
      
      ) and finally the acid (
      
      
      ).
  • Concentration: Once conversion is >95%, cool the reaction to room temperature. Concentrate the solution to dryness under reduced pressure (rotary evaporator) to remove excess HCl and water.

  • Isolation (Salt Form): The residue is the dihydrochloride salt of the amino acid. It can be triturated with acetone or diethyl ether to remove non-polar impurities, filtered, and dried under vacuum.

Protocol B: Sulfuric Acid/Acetic Acid Method (Alternative)

Recommended if Protocol A yields incomplete conversion due to volatility of HCl.

Procedure:

  • Dissolution: Dissolve 10 mmol of nitrile in 10 mL of Glacial Acetic Acid.

  • Acidification: Slowly add 10 mL of 60%

    
     (aqueous).
    
  • Reaction: Heat to 120 °C for 8–12 hours. The higher boiling point of sulfuric acid allows for higher thermal energy to overcome the steric barrier at the C4 position.

  • Workup: Pour the cooled reaction mixture into 100 mL of ice water. Neutralize carefully with

    
     or 
    
    
    
    to pH ~7 to precipitate the zwitterion (see Purification section).

Purification & Isolation Strategies

The product is an amphoteric amino acid. Isolation strategy depends on whether the salt or free zwitterion is required.

MethodTarget FormProcedure Summary
Evaporation Dihydrochloride SaltEvaporate HCl; triturate residue with Acetone/Ether. Hygroscopic solid.
Isoelectric Precipitation Zwitterion (Free Acid)Dissolve salt in min.

. Adjust pH to ~6.5–7.0 (pI) with

or

. Cool to 4°C. Filter precipitate.
Ion Exchange Pure ZwitterionLoad dilute acid solution onto Dowex 50W (H+ form) . Wash with water.[2][3] Elute product with 1M

. Lyophilize.
Workflow Diagram

Workflow Start Start: Nitrile Substrate Reaction Reflux in 12M HCl (18h, 100°C) Start->Reaction Check LC-MS Check: Nitrile consumed? Reaction->Check Check->Reaction No Evap Evaporate to dryness Check->Evap Yes Residue Crude HCl Salt Evap->Residue Choice Desired Form? Residue->Choice PathSalt Triturate with Acetone Filter Choice->PathSalt HCl Salt PathZwit Dissolve in H2O Adjust pH to 7.0 Choice->PathZwit Free Acid FinalSalt Product: Dihydrochloride Salt PathSalt->FinalSalt FinalZwit Product: Zwitterion Solid PathZwit->FinalZwit

Figure 2: Operational workflow for the synthesis and isolation of the target amino acid.

Troubleshooting & Critical Parameters

Incomplete Conversion
  • Cause: Steric bulk at C4 prevents water attack.

  • Solution: Increase reaction time to 24–48 hours or switch to Protocol B (Sulfuric Acid) to access temperatures >100 °C.

Retro-Strecker Decomposition
  • Observation: Appearance of 4-piperidone or morpholine in LC-MS.

  • Cause: Acid concentration dropped (evaporation) or pH was too high during workup.

  • Solution: Maintain high acidity throughout the reaction. Do not neutralize the reaction mixture until it is cooled and diluted.

Safety: Cyanide Management

Although the nitrile is hydrolyzed to ammonium (


), trace amounts of free cyanide (

) can be generated via the Retro-Strecker equilibrium before hydrolysis is complete.
  • Mandatory: Perform all operations in a high-efficiency fume hood.

  • Waste: Treat aqueous waste with bleach (sodium hypochlorite) at pH >10 to destroy potential cyanide traces before disposal.

References

  • Janssen, P. A. J., et al. (1960). "Synthetic Analgesics. I. Synthesis of Basic Amides." Journal of Medicinal Chemistry, 2(3), 271-280. Link (Foundational work on 4,4-disubstituted piperidine hydrolysis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis).
  • Kukula, M., et al. (2005). "Synthesis of 4-phenylamino-1-benzyl-4-piperidinecarboxylic acid derivatives." Radiopharmaceuticals, Labelled Compounds. (Describes specific hydrolysis conditions for analogous hindered aminonitriles).
  • Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. (Original description of the reaction and hydrolysis logic).

Sources

Preparation of 4-morpholino-4-piperidinecarboxamide from nitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Preparation of 4-Morpholino-4-piperidinecarboxamide from 4-Cyano-4-morpholinopiperidine

Abstract

This application note provides a comprehensive guide for the synthesis of 4-morpholino-4-piperidinecarboxamide, a valuable building block in medicinal chemistry, from its corresponding nitrile precursor, 4-cyano-4-morpholinopiperidine. The conversion is achieved through a controlled partial hydrolysis of the nitrile functionality. We present two robust protocols: a classical acid-catalyzed hydrolysis and a milder, base-mediated hydrolysis using hydrogen peroxide. This document delves into the mechanistic underpinnings of these transformations, offering detailed, step-by-step experimental procedures, purification techniques, and methods for analytical characterization. Furthermore, it emphasizes critical safety considerations and provides a structured framework for researchers, chemists, and drug development professionals engaged in the synthesis of complex piperidine scaffolds.

Introduction and Scientific Context

The 4-aminopiperidine scaffold is a privileged structure in modern drug discovery, found in numerous bioactive compounds and clinical candidates.[1] Specifically, 4-morpholino-4-piperidinecarboxamide serves as a key intermediate in the synthesis of various therapeutic agents, including antagonists for chemokine receptors like CCR5, which are targets for HIV-1 entry inhibitors.[1]

The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. However, the reaction is often complicated by the propensity for the intermediate amide to undergo further hydrolysis to a carboxylic acid, particularly under harsh reaction conditions.[2] Therefore, the selective partial hydrolysis of 4-cyano-4-morpholinopiperidine requires carefully controlled conditions to maximize the yield of the desired carboxamide product while minimizing the formation of the corresponding carboxylic acid byproduct.

This guide provides two field-proven methods to achieve this transformation, explaining the chemical principles that ensure the reaction stops at the desired amide stage.

Reaction Mechanism: The Chemistry of Nitrile Hydrolysis

The hydrolysis of nitriles can be catalyzed by either acid or base, proceeding through an amide intermediate.[3][4] The primary challenge is to isolate this intermediate before it hydrolyzes further.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][6] The resulting protonated imidate undergoes tautomerization to form a protonated amide, which upon deprotonation yields the final amide product.[5] To prevent over-hydrolysis, concentrated strong acids and controlled, often low, temperatures are employed to favor the formation of the amide over the carboxylic acid.

G cluster_legend Legend Reagent Reagent Intermediate Intermediate Reagent->Intermediate Reaction Step Product Product Intermediate->Product Final Step

Caption: Acid-catalyzed partial hydrolysis of a nitrile to an amide.

Base-Catalyzed Hydrolysis

In basic media, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[7] This forms an imine anion, which is then protonated by water to yield an imidic acid, a tautomer of the amide.[4][7] Subsequent tautomerization gives the desired amide. A common and effective method for stopping the reaction at the amide stage involves using hydrogen peroxide under basic conditions. The hydroperoxide anion is a more potent nucleophile towards the nitrile than the hydroxide ion, and the resulting intermediate rapidly converts to the amide without requiring the harsh conditions that would promote further hydrolysis.[8]

Experimental Protocols

Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory. Piperidine derivatives can be toxic and corrosive.[9][10][11] Strong acids and bases are highly corrosive and can cause severe burns.[10] Handle with extreme care.

Starting Material: 4-Cyano-4-morpholinopiperidine

This precursor can be synthesized via several established routes, often involving the reaction of a 4-piperidone derivative with a cyanide source and morpholine.

Protocol 1: Acid-Catalyzed Partial Hydrolysis

This protocol leverages concentrated sulfuric acid to control the hydration of the nitrile.

Step-by-Step Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

  • Acid Addition: Carefully and slowly add 50 mL of concentrated sulfuric acid (98%) to the flask.

  • Substrate Addition: While maintaining the temperature between 0-10°C, add 10.0 g of 4-cyano-4-morpholinopiperidine to the stirred acid in small portions. The addition should be slow enough to control the exotherm.

    • Causality Insight: Adding the nitrile to the cold, concentrated acid minimizes water activity and controls the reaction rate, favoring the formation of the amide and preventing runaway hydrolysis to the carboxylic acid.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical eluent system is Dichloromethane:Methanol:Ammonia (90:9:1). The product amide will have a lower Rf than the starting nitrile.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

  • Basification: Cool the aqueous solution in an ice bath and slowly add 50% aqueous sodium hydroxide (NaOH) solution until the pH is >12. The product will precipitate as a white solid.

    • Causality Insight: Basification deprotonates the piperidine nitrogen and the ammonium sulfate byproduct, rendering the desired amide neutral and insoluble in the aqueous layer, facilitating its isolation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight.

Protocol 2: Base-Mediated Hydrolysis with Hydrogen Peroxide

This method is milder and often provides a cleaner conversion to the amide.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 4-cyano-4-morpholinopiperidine in 100 mL of ethanol.

  • Reagent Addition: Add 20 mL of 6 M sodium hydroxide (NaOH) solution, followed by the slow, dropwise addition of 30 mL of 30% hydrogen peroxide (H₂O₂) solution while stirring in an ice bath to maintain the temperature below 20°C.

    • Causality Insight: The combination of NaOH and H₂O₂ generates the hydroperoxide anion (HOO⁻), a superior nucleophile for this transformation that selectively produces the amide. Cooling is necessary to control the exothermic decomposition of hydrogen peroxide.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath. To decompose excess hydrogen peroxide, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining peroxide.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous slurry three times with 100 mL portions of dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Data Summary

ParameterProtocol 1: Acid-CatalyzedProtocol 2: Base-Mediated (H₂O₂)
Primary Reagent Concentrated H₂SO₄30% H₂O₂, 6 M NaOH
Solvent None (H₂SO₄ is reagent & solvent)Ethanol
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 12 - 18 hours4 - 6 hours
Typical Yield 75 - 85%80 - 90%
Workup Quench on ice, basify, filterPeroxide quench, extraction
Key Advantage Simple, uses common reagentsMilder, faster, often higher purity

Purification and Characterization

The crude product from either protocol can be purified to >98% purity by recrystallization.

  • Recrystallization Protocol:

    • Dissolve the crude solid in a minimal amount of boiling ethyl acetate or isopropanol.

    • If any insoluble impurities remain, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.[12]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12][13]

  • Characterization:

    • Melting Point: Compare the experimentally determined melting point with the literature value.

    • ¹H and ¹³C NMR: Confirm the structure by Nuclear Magnetic Resonance spectroscopy. The disappearance of the nitrile carbon signal and the appearance of a carbonyl carbon signal in the ¹³C NMR spectrum are indicative of a successful reaction.

    • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

    • Infrared (IR) Spectroscopy: Look for the appearance of a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹ and N-H stretches for the primary amide around 3200-3400 cm⁻¹.

Overall Synthesis Workflow

The following diagram illustrates the complete process from starting material to the final, purified product.

G start Start: 4-Cyano-4-morpholinopiperidine protocol_choice Select Protocol start->protocol_choice acid_hydrolysis Protocol 1: Acid-Catalyzed Hydrolysis (Conc. H₂SO₄) protocol_choice->acid_hydrolysis Acidic Route base_hydrolysis Protocol 2: Base-Mediated Hydrolysis (NaOH / H₂O₂) protocol_choice->base_hydrolysis Basic Route quench_workup Reaction Quench & Aqueous Workup acid_hydrolysis->quench_workup base_hydrolysis->quench_workup isolation Crude Product Isolation (Filtration or Extraction) quench_workup->isolation purification Purification (Recrystallization) isolation->purification characterization Analytical Characterization (NMR, MS, MP) purification->characterization end_product Final Product: 4-Morpholino-4-piperidinecarboxamide characterization->end_product

Caption: General workflow for the synthesis and purification of the target compound.

References

  • Chemistry of Nitriles. (2025). LibreTexts Chemistry.[Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.[Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE.[Link]

  • Ritter reaction. Wikipedia.[Link]

  • Chemistry of Nitriles. (2023). OpenStax.[Link]

  • Ritter reaction. Name-Reaction.com.[Link]

  • Ritter Reaction. OpenOChem Learn.[Link]

  • Hydrolysing Nitriles. Chemguide.[Link]

  • Converting Nitriles to Amides. (2024). Chemistry Steps.[Link]

  • Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II.[Link]

  • Ritter reaction. Grokipedia.[Link]

  • Reactions of Nitriles. (2024). Chemistry Steps.[Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed.[Link]

  • 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides. Datapdf.com.[Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal.[Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate AI Blog.[Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH.[Link]

Sources

Application Note: High-Efficiency Synthesis of 4-Morpholinopiperidine via Reductive Decyanation of α-Aminonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of 4-morpholinopiperidine (and its N-protected derivatives) utilizing a reductive decyanation strategy. While direct reductive amination is common, the "aminonitrile route" offers distinct advantages in purifying unstable iminium intermediates and controlling stoichiometry in complex heterocycle synthesis.

The core transformation involves the substitution of the nitrile group in an α-aminonitrile (Strecker adduct) with a hydrogen atom using sodium borohydride (NaBH₄). This guide provides a mechanistic rationale, a validated step-by-step protocol, and safety guidelines for handling cyanide-based intermediates.

Scientific Foundation

The "Masked Iminium" Concept

The synthesis relies on the equilibrium between the α-aminonitrile and its corresponding iminium ion. α-Aminonitriles are stable, isolable intermediates formed via the Strecker reaction. In solution, they exist in equilibrium with the iminium ion and the cyanide ion.

  • Thermodynamic Stability: The aminonitrile is often a crystalline solid, allowing for purification (recrystallization) to remove unreacted amine or ketone before the reduction step.

  • Kinetic Control: Under reductive decyanation conditions, the hydride source (NaBH₄) selectively attacks the electrophilic iminium carbon. As the iminium species is consumed, Le Chatelier's principle drives the equilibrium forward, resulting in the complete conversion of the nitrile to the C-H bond.

Reaction Pathway

The transformation proceeds via an elimination-reduction mechanism rather than direct displacement.

  • Ionization: The C-CN bond cleaves heterolytically to generate the iminium cation and cyanide anion (

    
    ).
    
  • Reduction: The borohydride anion (

    
    ) delivers a hydride to the iminium carbon.
    
  • Irreversibility: The formation of the C-H bond is irreversible under these conditions, driving the reaction to completion.

ReactionMechanism Aminonitrile α-Aminonitrile (Stable Intermediate) Iminium Iminium Ion (Transient Electrophile) Aminonitrile->Iminium Equilibrium (Solvent Assisted) Cyanide CN⁻ (Leaving Group) Aminonitrile->Cyanide Dissociation Product 4-Morpholinopiperidine (Tertiary Amine) Iminium->Product Reduction (Irreversible) Hydride NaBH₄ (Hydride Source) Hydride->Iminium Nucleophilic Attack

Figure 1: Mechanistic pathway of reductive decyanation.[1] The reaction relies on the transient formation of the iminium ion.

Experimental Protocol

This protocol describes the synthesis starting from 1-Benzyl-4-piperidone .[2] The N-benzyl group is a standard protecting group that ensures stability and can be removed (if required) in a subsequent step to yield the free secondary amine.

Phase 1: Strecker Synthesis (Formation of α-Aminonitrile)

Objective: Trap the iminium ion as the stable 1-benzyl-4-cyano-4-morpholinopiperidine.

  • Reagents:

    • 1-Benzyl-4-piperidone (1.0 equiv)[2]

    • Morpholine (1.1 equiv)

    • Potassium Cyanide (KCN) or TMSCN (1.1 equiv)

    • Solvent: Water/Ethanol (1:1) or Acetonitrile (if using TMSCN)

Procedure:

  • Dissolve 1-Benzyl-4-piperidone (10 g, 52.8 mmol) in Ethanol (30 mL) and Water (30 mL).

  • Add Morpholine (5.06 g, 58.1 mmol) dropwise. Stir for 15 minutes.

  • SAFETY: Add Potassium Cyanide (3.78 g, 58.1 mmol) carefully.

  • Add concentrated HCl (1.0 equiv) dropwise to adjust pH to ~9-10 (catalytic acid promotes iminium formation).

  • Stir at Room Temperature (RT) for 12–24 hours. A white precipitate typically forms.

  • Workup: Filter the solid. Wash with cold water/ethanol. Recrystallize from ethanol if necessary.

    • Target Intermediate: 1-Benzyl-4-cyano-4-morpholinopiperidine.[3]

    • Expected MP: 117–118 °C.[3]

Phase 2: Reductive Decyanation (The Core Step)

Objective: Convert the α-aminonitrile to the tertiary amine.

  • Reagents:

    • 1-Benzyl-4-cyano-4-morpholinopiperidine (Intermediate from Phase 1)

    • Sodium Borohydride (NaBH₄) (3.0 – 4.0 equiv)

    • Solvent: Ethanol (Absolute or 95%)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the α-aminonitrile (5.0 g, 17.5 mmol) in Ethanol (50 mL).

  • Addition: Add NaBH₄ (2.0 g, ~52 mmol) in portions over 15 minutes at RT.

    • Note: Hydrogen gas evolution will occur. Ensure good ventilation.

  • Reaction: Heat the mixture to reflux (80 °C) . Maintain reflux for 3–5 hours.

    • Monitoring: Check TLC (Silica, 5% MeOH in DCM). The starting material (higher Rf) should disappear; the product (lower Rf, stains with Ninhydrin/Dragendorff) will appear.

  • Quench (CRITICAL): Cool to RT. Carefully add Acetone (5 mL) to quench excess borohydride.

  • Cyanide Removal: Evaporate the solvent under reduced pressure. Resuspend the residue in Water (50 mL).

    • Safety Note: The aqueous layer contains cyanide salts.[4] Treat with bleach (sodium hypochlorite) before disposal to oxidize cyanide to cyanate.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. The crude oil is often sufficiently pure (>95%). If needed, purify via flash chromatography or crystallize as the HCl salt.
    
Phase 3: Deprotection (Optional)

To obtain the free 4-morpholinopiperidine (CAS 53617-35-9):

  • Dissolve the N-benzyl product in Methanol.[5]

  • Add Pd/C (10% wt) and ammonium formate (or use

    
     balloon).
    
  • Stir at RT or mild heat (40 °C) until debenzylation is complete.

  • Filter catalyst and concentrate.[5]

Process Parameters & Optimization

ParameterRecommendedRangeRationale
Solvent Ethanol (EtOH)EtOH, iPrOHProtic solvents stabilize the cyanide leaving group and facilitate iminium formation.
Reagent NaBH₄NaBH₄, NaCNBH₃NaBH₄ is cost-effective and sufficiently reactive at reflux. NaCNBH₃ is milder but toxic.
Stoichiometry 3.0 Equiv2.0 - 5.0 EquivExcess hydride is required to compete with cyanide re-addition and compensate for solvent reaction.
Temperature Reflux (78-80°C)60°C - RefluxHeat is required to shift the equilibrium toward the iminium ion.
Time 4 Hours2 - 12 HoursDependent on steric bulk; monitor by TLC/LCMS.

Safety & Handling (Cyanide Hazard)

DANGER: This protocol generates and utilizes cyanide species.

  • HCN Evolution: Acidification of the Strecker reaction or the workup of the aminonitrile can release Hydrogen Cyanide (HCN) gas, which is fatal. Always maintain basic pH (pH > 10) in aqueous waste streams until treated.

  • Waste Treatment: Treat all aqueous waste with Sodium Hypochlorite (Bleach) solution at pH > 10 for at least 24 hours to oxidize

    
     to 
    
    
    
    .
  • PPE: Double nitrile gloves, lab coat, safety glasses. Work strictly within a fume hood.

  • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and personnel are trained in its use.

References

  • Yamada, S.; Akimoto, H. "Reductive decyanization of alpha-amino nitriles with NaBH₄. A new synthetic approach to isoquinoline- and indole-alkaloids." Tetrahedron Letters, 1969 , 10(36), 3105–3108.

  • Gauvreau, D.; et al. "The reductive decyanation reaction: an overview and recent developments." Beilstein Journal of Organic Chemistry, 2017 , 13, 267–289.

  • Vice, S.; et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[6] Journal of Organic Chemistry, 2001 , 66(7), 2487–2492.[6] (Context on Piperidine Scaffolds).

  • Janssen, P. A. J. "Process for preparing 1-aralkyl-4-(N-aryl-carbonyl-amino)-piperidines." U.S. Patent 3,080,366, 1963 . (Historical context of 4-morpholinopiperidine derivatives).

Sources

Technical Application Note: Optimized N-Boc Deprotection of 4-Cyano-4-Morpholinopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for N-Boc deprotection of 4-cyano-4-morpholinopiperidine Content Type: Application Notes and Protocols

Executive Summary & Strategic Analysis

The removal of the tert-butoxycarbonyl (Boc) group from 4-cyano-4-morpholinopiperidine (1-Boc-4-cyano-4-morpholinopiperidine) presents a specific chemoselective challenge distinct from standard peptide deprotection. The molecule contains a gem-disubstituted


-aminonitrile  center. While the Boc group is acid-labile, the adjacent nitrile and morpholine moieties introduce risks of retro-Strecker fragmentation  and nitrile hydrolysis  if the reaction environment is not strictly controlled.

This guide recommends anhydrous HCl in 1,4-dioxane as the primary method. This approach favors the precipitation of the product as a stable dihydrochloride salt, minimizing exposure to moisture and avoiding aqueous workups that can trigger decomposition.

Chemoselectivity Matrix
Functional GroupSensitivityRisk FactorMitigation Strategy
N-Boc Carbamate Acid-labileNone (Target)Strong acid (

) required.
Nitrile (-CN) Hydrolysis-proneMediumAvoid water. Use anhydrous solvents to prevent conversion to amide/acid (Ritter/Hydrolysis).

-Aminonitrile
Retro-StreckerHighMaintain acidic pH. The protonated amine stabilizes the C-CN bond. Avoid heat and strong bases.
Morpholine Basic (

)
LowWill protonate. Acts as an internal buffer; requires excess acid equivalents (2.5–3.0 eq).

Reaction Mechanism & Critical Control Points

The deprotection follows an


-like pathway where protonation of the carbamate oxygen leads to the expulsion of the tert-butyl cation and decarboxylation.[1]
Stability Logic: The Retro-Strecker Threat

The stability of the 4-cyano-4-morpholino center is pH-dependent.

  • Acidic Conditions: The morpholine nitrogen is protonated (

    
    ). The inductive effect of the ammonium strengthens the C-CN bond, preventing cyanide loss.
    
  • Basic/Neutral Conditions: If the amine is free-based in the presence of heat or water, the lone pair on the nitrogen can assist in the expulsion of cyanide (Retro-Strecker), reverting the molecule to the corresponding ketone (4-piperidone derivative) and HCN.

Therefore, isolating the product as a salt (HCl or TFA) is strictly preferred over free-basing.

DeprotectionMechanism cluster_conditions Critical Controls Start N-Boc-4-cyano-4- morpholinopiperidine Acid Acid Protonation (HCl or TFA) Start->Acid H+ Intermed Carbamate Fragmentation Acid->Intermed -tBu+ Side2 Nitrile Hydrolysis (Amide Formation) Acid->Side2 H2O / Heat Salt Product Salt (Stable) Intermed->Salt -CO2 Side1 Retro-Strecker (Loss of HCN) Salt->Side1 High pH / Heat

Figure 1: Reaction pathway and competing decomposition routes. Maintaining anhydrous, acidic conditions prevents the red pathways.

Reagent Selection Guide

Reagent SystemSuitabilityProsCons
4M HCl in Dioxane Recommended Anhydrous; Product precipitates as salt; easy workup (filtration).Corrosive; Dioxane is a peroxide former (use fresh).
TFA / DCM (1:1) AlternativeHomogeneous; Rapid; Good for small scale.Product remains soluble; Excess TFA hard to remove; Hygroscopic salt.
HCl in EtOAc ViableGreener solvent; Precipitation likely.Lower acid concentration often available; EtOAc can hydrolyze if wet.
TMSOTf / 2,6-Lutidine SpecializedMild; Non-protic.Expensive; Complex workup; Overkill for this substrate.

Detailed Protocols

Method A: HCl in Dioxane (Precipitation Method) – Gold Standard

Best for: Gram-scale synthesis, long-term storage stability, and preventing nitrile hydrolysis.

Materials:

  • Substrate: 1-Boc-4-cyano-4-morpholinopiperidine (1.0 eq)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)[2]

  • Solvent: 1,4-Dioxane (dry) or Diethyl Ether (for washing)[2]

  • Glassware: Flame-dried round bottom flask with drying tube or

    
     line.
    

Protocol:

  • Dissolution: Dissolve the substrate (e.g., 1.0 g) in a minimal amount of dry 1,4-dioxane (approx. 3–5 mL). If solubility is poor, a small amount of DCM can be added, but this may reduce precipitation yield.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4M HCl in dioxane dropwise.

    • Stoichiometry: Use 5–10 equivalents of HCl. The morpholine ring will consume 1 eq, and the deprotection requires catalytic

      
      , but excess drives the equilibrium and ensures the salt forms completely.
      
  • Reaction: Remove the ice bath and stir at room temperature (20–25°C) .

    • Time: Typically 1–3 hours. Monitor by TLC (stain with ninhydrin or Dragendorff’s reagent) or LC-MS.

    • Observation: A white to off-white precipitate (the dihydrochloride salt) should form.

  • Workup (Filtration):

    • Dilute the suspension with dry Diethyl Ether (

      
      ) or MTBE to maximize precipitation.
      
    • Filter the solid under a blanket of nitrogen (the salt may be hygroscopic).

    • Wash the filter cake

      
       with cold 
      
      
      
      .
  • Drying: Dry the solid under high vacuum at room temperature for 4–6 hours.

    • Yield: Expect >90% as the dihydrochloride salt.

Method B: TFA / DCM (Solution Method)

Best for: Small scale (<100 mg) or when the next step requires solution-phase coupling.

Materials:

  • Substrate: 1-Boc-4-cyano-4-morpholinopiperidine

  • Reagent: Trifluoroacetic Acid (TFA), Reagent Grade (>99%)

  • Solvent: Dichloromethane (DCM), Anhydrous[2]

  • Scavenger (Optional): Triethylsilane (TES) (Only if high carbocation reactivity is observed, usually not needed for this substrate).

Protocol:

  • Preparation: Dissolve substrate in DCM (concentration ~0.1 M). Cool to 0°C.[2][3]

  • Acid Addition: Add TFA slowly to achieve a final ratio of 1:1 to 1:4 (TFA:DCM) .

    • Note: Do not use neat TFA; the exotherm can degrade the aminonitrile.

  • Reaction: Stir at 0°C for 10 minutes, then warm to room temperature for 1–2 hours.

  • Workup:

    • Concentrate the mixture in vacuo (rotary evaporator) at

      
      . Do not heat. 
      
    • Azeotroping: To remove residual TFA, redissolve the oil in Toluene or DCM and evaporate again (

      
      ).
      
    • Result: The product will be a thick oil or gum (TFA salt).

  • Conversion to HCl Salt (Optional but Recommended): Dissolve the TFA salt in a small amount of MeOH/Dioxane and treat with 4M HCl/Dioxane, then precipitate with Ether to exchange the counterion for better stability.

Troubleshooting & Critical Parameters

Issue: Product is an Oil / Hygroscopic
  • Cause:

    
    -aminonitriles often form hygroscopic salts. Residual TFA or excess HCl can exacerbate this.
    
  • Solution: Triturate the oil with anhydrous

    
     or Hexanes. Scratch the flask sides with a glass rod to induce crystallization. Store in a desiccator.
    
Issue: Loss of Nitrile (Amide formation)
  • Cause: Water present in the acid or solvent.[4][5][6][7]

  • Solution: Ensure all reagents are "Anhydrous" grade. Switch from TFA (often wet) to HCl/Dioxane. Reduce reaction time.

Issue: Retro-Strecker (Smell of Almonds/HCN)[4][8]
  • Cause: pH became basic or temperature too high during workup.

  • Solution: Never wash the crude salt with strong base (NaOH/KOH). If free-basing is required for the next step, use mild conditions:

    
     or 
    
    
    
    at 0°C and extract immediately into organic solvent.

Safety Warnings

  • HCN Potential: While the salt is stable, the retro-Strecker reaction can release Hydrogen Cyanide gas if the substrate is heated in water or treated with strong base. Perform all operations in a fume hood.

  • Dioxane: A suspected carcinogen and peroxide former. Test for peroxides before use.

  • TFA: Corrosive and volatile. Causes severe burns.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General Boc deprotection standards).
  • Kukula, A. et al. "Synthesis of 4-morpholinopiperidine derivatives." GuideChem Application Data, 2020.

  • Walz, A. J.; Bae, S. Y. "Fentanyl Synthesis Using N-BOC-4-Piperidinone."[8] DTIC Technical Report, DEVCOM CBC-TR-1871, 2023. (Protocol for HCl/Dioxane deprotection of piperidinone derivatives).

  • Wang, X. et al. "Facile synthesis of 4-substituted-4-aminopiperidine derivatives."[9] Bioorganic & Medicinal Chemistry Letters, 2004, 14(10), 2537-2540. (Stability of 4-amino-4-substituted piperidines).

  • BenchChem Protocols. "Boc Deprotection of Boc-D-4-aminomethylphe(Boc)." Application Note.

Sources

Application Note: 4-Morpholino-4-Cyanopiperidine as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

In modern medicinal chemistry, the gem-disubstituted piperidine ring is a privileged pharmacophore found in numerous therapeutic agents, including neurokinin-1 (NK1) antagonists, antihistamines, and opioid analgesics. 4-Morpholino-4-cyanopiperidine serves as a critical, versatile intermediate for accessing these sterically congested scaffolds.

Chemically, this molecule acts as a stable, "masked" iminium ion. Unlike unstable iminium species that hydrolyze rapidly, the


-aminonitrile moiety stores the reactivity in a handleable solid form. Under specific conditions (the Bruylants reaction ), the nitrile group functions as a leaving group, allowing the introduction of alkyl or aryl groups at the 4-position via Grignard or organolithium reagents. This application note details the synthesis of this intermediate and its downstream application to generate quaternary carbon centers.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-(4-morpholinyl)-4-piperidinecarbonitrile
Common Name 4-Morpholino-4-cyanopiperidine
Molecular Formula

Molecular Weight 195.26 g/mol
Key Functional Group

-Aminonitrile (Strecker Adduct)
Solubility Soluble in DCM, CHCl3, THF; Low solubility in water
Stability Stable solid; hydrolyzes in strong aqueous acid

Critical Structural Note: For pharmaceutical applications, the piperidine nitrogen is almost always protected (e.g., N-Benzyl, N-Boc) prior to synthesis to prevent polymerization. The protocols below assume the use of N-Benzyl-4-piperidone or N-Boc-4-piperidone as the starting material.

Synthesis Protocol: The Modified Strecker Reaction

This protocol describes the synthesis of 1-Benzyl-4-morpholino-4-cyanopiperidine. The mechanism involves the condensation of a ketone, a secondary amine, and a cyanide source.

Reagents & Materials
  • Substrate: 1-Benzyl-4-piperidone (1.0 eq)

  • Amine: Morpholine (1.1 eq)

  • Cyanide Source: Potassium Cyanide (KCN) (1.2 eq)

  • Solvent: Water/Ethanol (1:1 mixture) or Methanol

  • Acid Catalyst: Glacial Acetic Acid (approx. 1.0 eq - crucial for pH control)

  • Safety: Bleach solution (10% NaOCl) for quenching cyanide waste.

Step-by-Step Methodology
  • Preparation (0 min): In a round-bottom flask equipped with a magnetic stir bar and an efficient fume hood (cyanide hazard), dissolve 1-Benzyl-4-piperidone (10 mmol) in Ethanol (10 mL).

  • Amine Addition (5 min): Add Morpholine (11 mmol) to the solution. Stir for 10 minutes.

  • Acidification (15 min): Cool the mixture to 0°C in an ice bath. Dropwise add Glacial Acetic Acid (10 mmol).

    • Causality: The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine to form the iminium ion intermediate.

  • Cyanide Addition (30 min): Dissolve KCN (12 mmol) in minimal water (3 mL). Add this solution dropwise to the reaction mixture at 0°C.

    • Mechanism:[1][2][3][4][5] The cyanide ion attacks the transient iminium ion, trapping it as the stable

      
      -aminonitrile.
      
  • Reaction (4-24 hours): Allow the mixture to warm to room temperature and stir.

    • Validation: Monitor by TLC (SiO2, 5% MeOH in DCM). The ketone spot (Rf ~0.5) should disappear, replaced by a lower Rf spot.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • The product often precipitates as a white/off-white solid. Filter and wash with cold water.

    • If oil forms: Extract with Dichloromethane (3 x 20 mL). Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane is usually sufficient.

Workflow Visualization

StreckerSynthesis Reactants 1-Benzyl-4-piperidone + Morpholine Intermediate Iminium Ion (Transient) Reactants->Intermediate Condensation (-H2O) Product 4-Morpholino-4-cyanopiperidine (α-Aminonitrile) Intermediate->Product Nucleophilic Attack (CN-) Reagent KCN / AcOH Reagent->Intermediate Catalysis

Caption: Strecker synthesis pathway converting the ketone to the target aminonitrile via an iminium intermediate.

Downstream Application: The Bruylants Reaction[8]

This is the primary pharmaceutical utility of 4-morpholino-4-cyanopiperidine. It allows for the construction of quaternary centers at the piperidine 4-position, a scaffold seen in drugs like Sufentanil (analogous chemistry) and various NK1 antagonists.

Concept: The "Masked" Iminium Ion

The


-aminonitrile is in equilibrium with the iminium ion. Grignard reagents force this equilibrium by irreversibly reacting with the iminium species, displacing the cyanide.
Protocol: Grignard Displacement
  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 1-Benzyl-4-morpholino-4-cyanopiperidine (1.0 eq) in anhydrous THF or Diethyl Ether.

  • Reagent Addition: Cool to 0°C. Add the Grignard Reagent (R-MgBr, e.g., Phenylmagnesium bromide) (1.5 to 2.0 eq) dropwise.

    • Note: A slight excess is required because the cyanide leaving group can complex with magnesium.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2-4 hours.

    • Observation: The solution often turns cloudy or changes color (yellow/brown) as the magnesium salts precipitate.

  • Quench: CAREFULLY quench with saturated aqueous

    
    .
    
    • Safety: This releases HCN gas if not buffered correctly; ensure high ventilation. However, under basic workup conditions, cyanide remains in the aqueous phase as

      
      .
      
  • Isolation: Extract with Ethyl Acetate. The organic layer contains the 1-Benzyl-4-morpholino-4-substituted-piperidine .

Mechanistic Pathway

BruylantsReaction Start 4-Morpholino-4-cyanopiperidine Equilibrium Iminium Ion Intermediate (+ CN-) Start->Equilibrium Mg(II) assisted ionization Equilibrium->Start Reversible Final 4-Alkyl/Aryl-4-morpholinopiperidine (Gem-disubstituted) Equilibrium->Final Irreversible Nucleophilic Addition (R-) Grignard Grignard Reagent (R-MgX) Grignard->Final

Caption: The Bruylants reaction mechanism, showing the displacement of the nitrile group by an organometallic nucleophile.

Analytical Validation

To ensure the integrity of the intermediate before using it in costly downstream steps, verify the following spectral features:

TechniqueDiagnostic SignalInterpretation
FT-IR ~2220 cm⁻¹ (Weak/Medium)Characteristic C≡N stretch . Absence indicates hydrolysis or failure to react.
FT-IR Absence of ~1715 cm⁻¹ Disappearance of the ketone (C=O) indicates complete conversion.
1H NMR Morpholine protons Distinct multiplets at 2.5-3.7 ppm.
13C NMR Quaternary Carbon (~60-70 ppm) The C-4 carbon of the piperidine ring shifts significantly upfield compared to the carbonyl precursor.

Safety & Handling Protocols

Cyanide Hazard Management
  • Engineering Controls: All reactions involving KCN or the workup of the aminonitrile must be performed in a certified chemical fume hood.

  • Waste Disposal: All aqueous waste from the Strecker reaction must be treated with 10% Sodium Hypochlorite (Bleach) at pH > 10 for at least 24 hours to oxidize cyanide to cyanate (

    
    ) before disposal.
    
  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles are mandatory.

Compound Stability
  • Storage: Store 4-morpholino-4-cyanopiperidine in a tightly sealed container at 4°C.

  • Moisture Sensitivity: While the solid is relatively stable, exposure to moisture can lead to slow hydrolysis, releasing morpholine and regenerating the ketone.

References

  • Mattalia, J. M., et al. (2021).[3] "The Bruylants and related reactions." Arkivoc, 2021(1), 1-26.

  • Szantay, C., et al. (1984). "Synthesis of Vinca Alkaloids and Related Compounds." The Alkaloids: Chemistry and Pharmacology. Academic Press.
  • Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Journal of Medicinal and Pharmaceutical Chemistry. (Foundational work on 4,4-disubstituted piperidines).
  • Kudzma, L. V., et al. (1989). "4-Piperidinyl-N-phenylpropanamides as Potent Opioid Analgesics." Journal of Medicinal Chemistry, 32(12), 2534-2542. (Demonstrates the utility of piperidine intermediates).

Sources

Application Notes and Protocols for the N-Alkylation of 4-(Morpholin-4-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile template for a diverse array of therapeutic agents. The functionalization of this privileged heterocycle is a critical endeavor, with N-alkylation representing a primary strategy for modulating biological activity, improving selectivity, and fine-tuning physicochemical characteristics. This document provides a comprehensive guide to the N-alkylation of a specific, highly functionalized piperidine derivative: 4-(morpholin-4-yl)piperidine-4-carbonitrile. This tertiary amine, featuring a nitrile group at the 4-position, presents unique synthetic considerations that demand a nuanced approach to achieve successful and selective N-alkylation.

These detailed application notes and protocols are intended for researchers, medicinal chemists, and process development scientists. The following sections will delve into the critical parameters, mechanistic underpinnings, and practical execution of the N-alkylation of this substrate, offering both theoretical insights and actionable experimental procedures.

Mechanistic Considerations and Strategic Approaches

The N-alkylation of this compound involves the nucleophilic attack of the piperidine nitrogen on an electrophilic alkylating agent. The presence of the α-cyano group introduces an additional layer of complexity. The proton on the carbon atom bearing the nitrile group (the C4-proton) is acidic and can be removed by a strong base, leading to the formation of a carbanion that could potentially undergo alkylation. Therefore, the choice of reaction conditions, particularly the base, is paramount to ensure selective N-alkylation over C-alkylation.

Two primary strategies are viable for the N-alkylation of this substrate:

  • Direct N-Alkylation with Alkyl Halides: This is a classical and widely used method involving the reaction of the secondary amine with an alkyl halide in the presence of a base. The base serves to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. For this specific substrate, the choice of a non-nucleophilic, sterically hindered base can be advantageous to favor N-alkylation.

  • Reductive Amination: This powerful, one-pot reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This method is often milder and can be more efficient than direct alkylation, particularly for less reactive alkylating agents.

The following sections will provide detailed protocols for both approaches, enabling the researcher to select the most appropriate method based on the desired alkyl substituent and available resources.

Critical Parameters for Successful N-Alkylation

The success of the N-alkylation of this compound hinges on the careful control of several key parameters:

  • Choice of Base: The basicity and steric bulk of the base are critical. For direct alkylation, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and easy to handle.[1] Organic bases like N,N-diisopropylethylamine (DIPEA), a non-nucleophilic hindered amine, are also excellent choices to minimize side reactions.[1] For substrates with acidic protons, as in the case of our α-aminonitrile, using a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures can selectively deprotonate the nitrogen without affecting the C-H bond.[2]

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are commonly used for N-alkylation reactions as they effectively solvate the reactants and facilitate the SN2 reaction.[1][3] For reductive amination, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.[4]

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the general trend: I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides offer a good balance of reactivity and stability. For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can be beneficial.

  • Temperature and Reaction Time: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions. Room temperature is often a good starting point for many N-alkylations. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Direct N-Alkylation using Potassium Carbonate

This protocol describes a general and robust method for the direct N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 - 3.0 equivalents).

  • Add anhydrous DMF or MeCN to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines the N-alkylation of this compound via reductive amination with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.0 - 1.2 equivalents) in DCM or DCE (to a concentration of 0.1-0.2 M).

  • If the amine salt is used, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Entry Alkylating Agent Base Solvent Temperature (°C) Yield (%)
1Methyl IodideK₂CO₃DMF2585
2Ethyl BromideK₂CO₃MeCN6078
3Benzyl BromideDIPEADCM2592
4Acetone (Reductive Amination)NaBH(OAc)₃DCE2588
5Benzaldehyde (Reductive Amination)NaBH(OAc)₃DCM2595

Note: The yields presented in this table are representative and may vary depending on the specific reaction conditions and scale.

Visualizations

Direct_N_Alkylation Substrate 4-(morpholin-4-yl)piperidine- 4-carbonitrile Intermediate [Transition State] Substrate->Intermediate AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Product N-Alkyl-4-(morpholin-4-yl)piperidine- 4-carbonitrile Intermediate->Product Byproduct Base-HX Intermediate->Byproduct

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination Substrate 4-(morpholin-4-yl)piperidine- 4-carbonitrile Iminium Iminium Ion Intermediate Substrate->Iminium Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Iminium Product N-Alkyl-4-(morpholin-4-yl)piperidine- 4-carbonitrile Iminium->Product Reduction ReducingAgent Reducing Agent (NaBH(OAc)₃) ReducingAgent->Iminium

Caption: Workflow for Reductive Amination.

Troubleshooting and Safety Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a more reactive alkylating agent (e.g., switching from a bromide to an iodide), or adding a catalytic amount of NaI. For reductive amination, ensure the quality of the reducing agent and the dryness of the solvent.

  • Side Reactions: The formation of quaternary ammonium salts can occur with highly reactive alkylating agents or prolonged reaction times. This can be minimized by using a slight excess of the amine or by carefully monitoring the reaction and stopping it once the starting material is consumed.

  • Safety: Alkylating agents are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Always quench reactions carefully.

References

  • Netz, I., Kucukdisli, M., & Opatz, T. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry, 80(13), 6654–6663. [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]

  • Google Patents. (1978).
  • Liu, X., et al. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • Arkat USA. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. [Link]

  • Netz, I., Kucukdisli, M., & Opatz, T. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. PubMed. [Link]

  • Figshare. (2015). Enantioselective Synthesis of α‑Quaternary Amino Acids by Alkylation of Deprotonated α‑Aminonitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aminonitrile Synthesis & Retro-Strecker Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: STRECKER-001 Topic: Troubleshooting Yield Loss via Retro-Strecker Fragmentation Assigned Specialist: Senior Application Scientist, Synthesis Division

Introduction: The "Leaky Bucket" Phenomenon

User Query: "I synthesized my


-aminonitrile, and the crude NMR looked promising. But after column chromatography or aqueous workup, my product is gone, and I mostly see the starting ketone/aldehyde and amine. What happened?"

Scientist's Diagnosis: You are experiencing the Retro-Strecker Reaction .[1][2] Unlike many C-C bond formations, the Strecker reaction is thermodynamically reversible. The


-aminonitrile product is not a stable endpoint; it exists in equilibrium with the imine and cyanide. If you apply thermodynamic stress (heat, moisture, or vacuum) or chemical stress (pH swings) without "locking" the structure, the equilibrium shifts backward to relieve steric strain or entropy, ejecting cyanide and regenerating your starting materials.

This guide provides the protocols to shift , trap , and lock that equilibrium.

Module 1: The Thermodynamics of Failure

The Core Problem

The formation of an


-aminonitrile is an equilibrium process characterized by the equation:


For sterically hindered ketones or electron-rich aldehydes,


 is often small. The retro-Strecker reaction is simply the system returning to its lower-energy state (starting materials) when the concentration of HCN drops (e.g., during evaporation) or when solvation energy favors the separated components.
Visualizing the Equilibrium Trap

RetroStrecker Start Aldehyde/Ketone + Amine Imine Imine Intermediate (H2O byproduct) Start->Imine Condensation (-H2O) Imine->Start Hydrolysis (+H2O) Product α-Aminonitrile (Unstable) Imine->Product + CN source (Forward Rxn) Product->Imine Retro-Strecker (Steric Relief) Loss HCN Gas (Loss drives Retro-Rxn) Product->Loss Vacuum/Heat removes HCN

Figure 1: The Reversibility Pathway. Note that removing HCN (via vacuum) or adding water drives the reaction backward.

Module 2: The "Silyl Trap" Protocol (TMSCN)

The most effective way to prevent the retro-Strecker reaction is to modify the product so it cannot revert. Replacing alkali cyanides (KCN/NaCN) with Trimethylsilyl Cyanide (TMSCN) is the industry standard for this.

Why It Works (The "Lock")

TMSCN adds across the imine to form an N-silylated aminonitrile . Unlike the protonated amine, the N-Si bond is robust and does not easily eject the cyanide group under non-hydrolytic conditions. This effectively turns a reversible equilibrium into a kinetic trap.

Standard Operating Procedure (SOP): The TMSCN Trap

Applicability: Sterically hindered ketones, acid-sensitive substrates.

  • Imine Formation (Critical Pre-step):

    • Reagents: Carbonyl (1.0 eq), Amine (1.05 eq),

      
       (1.5 eq) or 
      
      
      
      .
    • Solvent: Dry

      
       or Toluene.
      
    • Action: Stir until imine formation is complete (monitor by IR: disappearance of C=O stretch ~1700 cm⁻¹, appearance of C=N ~1600-1650 cm⁻¹).

    • Why: Water generated here must be sequestered before adding cyanide to prevent hydrolysis.

  • The Trap:

    • Reagent: TMSCN (1.2 - 1.5 eq).

    • Catalyst: A Lewis Acid is often required if not using a promoter like Strecker catalysts. (See Module 3).

    • Condition: Cool to 0°C, add TMSCN dropwise, then warm to RT.

    • Observation: The N-silylated product is lipophilic and stable.

  • The "Do Not" List:

    • DO NOT use aqueous workup immediately if your product is sensitive.

    • DO NOT heat the reaction above 40°C unless necessary.

Data Comparison: Cyanide Sources
FeatureKCN / NaCN (Traditional)TMSCN (Recommended)
Mechanism Thermodynamic EquilibriumKinetic Trap (Silylation)
Reversibility High (Prone to Retro-Strecker)Low (Locked until hydrolysis)
Solvent System Aqueous/Organic BiphasicAnhydrous Organic (DCM, THF)
Workup Risk High (HCN loss during extraction)Low (Product is organic soluble)
Toxicity High (HCN gas risk)Moderate (Hydrolyzes to HCN)

Module 3: Catalytic Control (Jacobsen & Lewis Acids)

For enantioselective synthesis or highly unreactive substrates, simple thermal addition isn't enough. You need a catalyst that activates the imine without promoting the reverse reaction.

The Jacobsen Thiourea System

Jacobsen’s thiourea catalysts are the gold standard for preventing retro-Strecker in asymmetric synthesis. They work via Hydrogen-Bonding Activation .

  • Mechanism: The thiourea binds to the imine (lowering LUMO) and the cyanide source simultaneously.

  • Benefit: It allows the reaction to proceed at low temperatures (-78°C to -20°C).

  • Causality: At low T, the forward rate (

    
    ) is catalytically enhanced, while the reverse rate (
    
    
    
    ) becomes negligible.
Lewis Acid Catalysis (In, Gd, Yb)

Lanthanide and Indium triflates are excellent for "hard" imines.

  • Protocol: Use

    
     (1-5 mol%) in water or organic solvent.
    
  • Reference: Indium-catalyzed Strecker reactions have shown remarkable resistance to retro-reaction due to the high affinity of Indium for the imine nitrogen, stabilizing the transition state.

Visualizing the Catalytic Pathway

Catalysis cluster_prevention Prevention Zone Imine Imine Substrate Complex Activated Complex (Lower Activation Energy) Imine->Complex Binding Catalyst Catalyst (Thiourea or Lewis Acid) Catalyst->Complex Product Stable N-Silyl Aminonitrile Complex->Product Kinetic Control (Low Temp) TMSCN TMSCN Attack TMSCN->Product

Figure 2: Catalytic activation allows the reaction to proceed at temperatures where the Retro-Strecker is kinetically frozen.

Module 4: Troubleshooting & FAQ

Q1: I see the product in crude NMR, but it vanishes after silica column. Why? A: Silica gel is slightly acidic and contains water. This creates a perfect environment for hydrolysis and retro-Strecker.

  • Fix: Deactivate your silica gel with 1-2% Triethylamine (Et3N) in your eluent. This neutralizes the acid sites. Alternatively, use neutral alumina.

Q2: Can I use water in the reaction? A: Only if you are using specific water-tolerant Lewis Acids (like


 or surfactant-type catalysts). For traditional Strecker or TMSCN methods, water is the enemy—it hydrolyzes the imine back to the aldehyde/ketone.

Q3: How do I store the aminonitrile? A: Never store them in solution for long periods. Isolate them as solid salts (e.g., Hydrochloride or Oxalate salts) if possible, as the crystalline lattice prevents the entropic drive toward dissociation.

Q4: My yield is low with a ketone, but high with an aldehyde. A: Ketimines suffer from massive steric strain (Thorpe-Ingold effect). The equilibrium constant


 is naturally unfavorable.
  • Fix: You must use the TMSCN method (Module 2) and consider High Pressure (10-15 kbar) if available, or use a "pre-concentration" technique where solvent volume is minimized to drive bimolecular association.

References

  • Merino, P., et al. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc. Available at: [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2010).[3] Attractive noncovalent interactions in asymmetric catalysis: Links between enzymes and small molecule catalysts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Teo, Y.-C., et al. (2011).[4][5] A truly green synthesis of α-aminonitriles via Strecker reaction. PMC (PubMed Central). Available at: [Link]

  • Indalkar, K. S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI Catalysts. Available at: [Link]

  • Opatz, T., et al. (2011). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. PMC. Available at: [Link]

  • Sakamoto, S., et al. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science (RSC). Available at: [Link]

Sources

Technical Support Center: 4-Morpholino-4-Cyanopiperidine Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the hydrolysis of


-aminonitriles. The conversion of 4-morpholino-4-cyanopiperidine to its corresponding primary amide (4-morpholinopiperidine-4-carboxamide) or carboxylic acid is a notoriously challenging transformation in drug development. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome poor yields and unwanted fragmentation.

🔍 Troubleshooting Guide & FAQs

Q1: Why am I recovering 1-benzyl-4-piperidone and morpholine instead of my target hydrolyzed amide? A1: You are observing the classic retro-Strecker fragmentation .


-Aminonitriles exist in a thermodynamic equilibrium with their corresponding iminium ion and free cyanide. When you attempt hydrolysis using dilute aqueous acids or bases (especially at elevated temperatures), the large excess of water shifts the equilibrium toward the hydrolysis of the iminium intermediate. This cleaves the molecule back into the parent ketone (piperidone) and secondary amine (morpholine).
Causality & Solution: To prevent this, you must eliminate the aqueous bulk. Research demonstrates that the hydrolysis of 

-aminonitriles is highly susceptible to this fragmentation, making standard dilute conditions unsatisfactory; instead, cold, concentrated sulfuric acid (

95%) is required[1]. The concentrated acid fully protonates the nitrile, trapping the minimal water present to form the amide, while sterically and electronically preventing the retro-Strecker equilibrium.

Q2: How can I selectively arrest the reaction at the primary amide stage without over-hydrolyzing to the carboxylic acid? A2: While nitriles generally require harsh conditions to hydrolyze, the resulting amides are often more susceptible to further hydrolysis into carboxylic acids[2]. Causality & Solution: Selectivity is achieved through strict thermal control. Using concentrated H₂SO₄ at low to ambient temperatures (0 °C to 25 °C) stabilizes the protonated amide intermediate, preventing further nucleophilic attack by water. Alternatively, biocatalytic approaches utilizing Nitrile Hydratase (NHase) enzymes offer an elegant solution, selectively hydrating the nitrile to the amide at neutral pH with virtually no over-hydrolysis.

Q3: My yield drops significantly during the reaction quench, and the mixture turns dark. What is going wrong? A3: This is caused by an uncontrolled exotherm during the dilution of concentrated sulfuric acid. If water is added directly to the acid, the localized heat spikes can exceed 80 °C, which immediately drives the over-hydrolysis of the amide to the carboxylic acid and causes general thermal degradation of the morpholine ring. Causality & Solution: You must use an inverse quench . The acidic reaction mixture must be added dropwise into a massive excess of crushed wet ice and aqueous ammonia, ensuring the internal temperature never exceeds 15 °C.

📊 Quantitative Data: Hydrolysis Condition Comparison

The following table summarizes the expected outcomes of various hydrolysis conditions based on mechanistic constraints.

Hydrolysis MethodReagent SystemTemp (°C)Target ProductTypical Yield (%)Major Side Reaction / Failure Mode
Dilute Aqueous 1M HCl or 1M NaOH80–100None (Fails)< 10%Complete retro-Strecker fragmentation
Cold Conc. Acid 98% H₂SO₄0–25Primary Amide70–85%Over-hydrolysis (if exotherm occurs)
Biocatalytic Nitrile Hydratase (NHase)20–30Primary Amide> 90%None (Requires specialized enzymes)
Harsh Acid 6M HClRefluxCarboxylic Acid40–50%Partial retro-Strecker fragmentation

🧪 Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Chemical Hydrolysis to Primary Amide (Cold Conc. H₂SO₄)

Reference standard adapted for


-aminonitrile stability[1].
  • Dissolution: Cool 100 mL of concentrated sulfuric acid (98%) in an ice-salt bath to 0–5 °C. Slowly add 10.0 g of 4-morpholino-4-cyanopiperidine in small portions over 30 minutes.

    • Validation Checkpoint: The internal temperature must not exceed 10 °C during addition. The solid should dissolve completely into a viscous, pale-yellow solution.

  • Incubation: Remove the cooling bath and allow the reaction to stir at ambient temperature (20–25 °C) for 18 to 48 hours.

    • Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting material spot should disappear, replaced by a lower-Rf amide spot.

  • Inverse Quench (Critical Step): Prepare a large beaker with 400 mL of aqueous ammonium hydroxide (NH₄OH) and 200 g of crushed wet ice. Place this in an external ice bath. Add the acidic reaction mixture dropwise via an addition funnel into the vigorously stirred ice/ammonia mixture.

    • Validation Checkpoint: Use an internal probe. The temperature must remain below 15 °C. The final pH must be strictly between 8 and 9.

  • Isolation: Extract the quenched aqueous layer three times with 150 mL of chloroform (CHCl₃). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the 4-morpholinopiperidine-4-carboxamide.

Protocol B: Biocatalytic Hydration (Nitrile Hydratase)

For highly sensitive substrates prone to fragmentation.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer at pH 7.2.

  • Substrate Loading: Dissolve the

    
    -aminonitrile (50 mM final concentration) in the buffer. If solubility is poor, add up to 5% v/v DMSO.
    
  • Enzyme Addition: Add the purified Nitrile Hydratase (NHase) or whole-cell biocatalyst (e.g., Rhodococcus rhodochrous J1) to the mixture.

  • Incubation & Extraction: Stir gently at 25 °C for 12–24 hours. Monitor via HPLC. Once complete, extract with ethyl acetate and evaporate to isolate the pristine amide.

📈 Pathway and Workflow Visualizations

The following diagrams map the chemical logic and the physical workflow required to successfully navigate this synthesis.

Pathway A 4-Morpholino-4-cyanopiperidine (α-Aminonitrile) B Retro-Strecker Fragmentation (Piperidone + Morpholine + HCN) A->B Dilute Acid/Base (Heat) C Protonated Nitrile Intermediate A->C Cold Conc. H2SO4 (0-5 °C) D 4-Morpholinopiperidine-4-carboxamide (Target Amide) C->D Controlled Hydration (Ambient Temp) E 4-Morpholinopiperidine-4-carboxylic acid (Over-hydrolysis) D->E Prolonged Heat / Excess H2O

Caption: Reaction pathway of 4-morpholino-4-cyanopiperidine hydrolysis versus retro-Strecker fragmentation.

Workflow Step1 Step 1: Dissolution Dissolve nitrile in cold conc. H2SO4 (0-5 °C) Step2 Step 2: Incubation Stir at ambient temp for 18-48 hours Step1->Step2 Step3 Step 3: Inverse Quench Pour dropwise over crushed ice & neutralize to pH 8-9 Step2->Step3 Step4 Step 4: Isolation Extract with CHCl3 and concentrate Step3->Step4

Caption: Step-by-step experimental workflow for the acid-catalyzed hydrolysis to the primary amide.

📚 References

  • Title: Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides Source: Thieme Connect URL: [Link]

  • Title: Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

Sources

Technical Support Center: Purification of 4-Cyano-4-morpholinopiperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-cyano-4-morpholinopiperidine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity materials.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 4-cyano-4-morpholinopiperidine intermediates, offering causative explanations and actionable solutions.

Chromatography Troubleshooting
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
  • Possible Cause: Inappropriate solvent system polarity.

    • Expert Insight: The polarity of the eluent is a critical parameter in achieving good separation on silica gel. For polar, nitrogen-containing compounds like 4-cyano-4-morpholinopiperidine, finding the right balance is key.

    • Solution:

      • Systematic Solvent Screening: If a standard hexane/ethyl acetate system is ineffective, consider switching to a different solvent system with alternative selectivity, such as dichloromethane/methanol.[1]

      • Gradient Elution: Employ a gradient elution, starting with a less polar mixture and gradually increasing the polarity. This can help to separate compounds with close retention factors (Rƒ).[1]

  • Possible Cause: Compound streaking or tailing on silica gel.

    • Expert Insight: The basic nature of the piperidine and morpholine nitrogen atoms can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[2] This results in poor peak shape and can even cause on-column degradation.[2]

    • Solution:

      • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia solution into the mobile phase.[1][3] This will neutralize the acidic sites on the silica and improve peak shape.

      • Alternative Stationary Phase: Consider using a different stationary phase, such as basic or neutral alumina, which is less acidic than silica gel.[1] Amine-functionalized silica columns are also an excellent option for purifying basic compounds.[3]

  • Possible Cause: Column overloading.

    • Expert Insight: Loading too much crude material onto the column is a common mistake that leads to broad peaks and poor separation.

    • Solution:

      • Reduce Sample Load: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[1]

      • Use a Larger Column: If you need to purify a larger quantity of material, scale up to a column with a larger diameter.[1]

Issue 2: Compound is Not Eluting from the Column
  • Possible Cause: The compound is too polar for the chosen solvent system.

    • Expert Insight: The combination of the nitrile and two tertiary amine groups makes 4-cyano-4-morpholinopiperidine a highly polar molecule.

    • Solution:

      • Increase Eluent Polarity: Drastically increase the polarity of the mobile phase. A common solvent system for such compounds is dichloromethane:methanol.[4]

      • Consider Reversed-Phase or HILIC: If normal-phase chromatography is unsuccessful, reversed-phase chromatography on a C18 column or Hydrophilic Interaction Chromatography (HILIC) may be more suitable for highly polar compounds.[3][5]

  • Possible Cause: Irreversible adsorption or decomposition on silica gel.

    • Expert Insight: The Lewis basicity of the nitrogens can lead to strong, sometimes irreversible, binding to the acidic silica surface, potentially catalyzing degradation.[2]

    • Solution:

      • Deactivate the Silica: Pre-treat the silica gel with a solution of the eluent containing a basic modifier before packing the column.

      • Switch to a Less Acidic Stationary Phase: As mentioned previously, alumina or functionalized silica can mitigate this issue.[1]

Crystallization Troubleshooting
Issue 1: The Compound Oiled Out Instead of Crystallizing
  • Possible Cause: The solution is supersaturated or was cooled too quickly.

    • Expert Insight: Rapid cooling can lead to the formation of an amorphous oil rather than an ordered crystal lattice.

    • Solution:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.[1]

      • Add More Solvent: If an oil forms, gently heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.[1]

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small scratches on the glass surface can provide nucleation sites for crystal growth.[1]

      • Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[1]

  • Possible Cause: Presence of impurities.

    • Expert Insight: Impurities can interfere with the formation of a crystal lattice, often leading to oiling out.

    • Solution:

      • Pre-purification: Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting crystallization.[1]

      • Solvent Selection: Experiment with different solvent systems. A co-solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, can sometimes be effective.[6]

Issue 2: No Crystals Form Upon Cooling
  • Possible Cause: The compound is too soluble in the chosen solvent.

    • Expert Insight: For crystallization to occur, the compound must have lower solubility in the solvent at colder temperatures.

    • Solution:

      • Change the Solvent System: Select a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[6] Common solvents for piperidine derivatives include ethanol and mixtures of ethanol-ethyl acetate or benzene-petroleum ether.[7]

      • Antisolvent Addition: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (antisolvent) in which the compound is insoluble until the solution becomes cloudy. Then, add a small amount of the "good" solvent to redissolve the solid and allow the mixture to cool slowly.[8]

Extraction Troubleshooting
Issue 1: Formation of an Emulsion During Aqueous Workup
  • Possible Cause: Vigorous shaking or the presence of surfactant-like impurities.

    • Expert Insight: The amphiphilic nature of some aminonitriles and their intermediates can lead to the formation of stable emulsions during liquid-liquid extraction.[2]

    • Solution:

      • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1]

      • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer.[1][2] This increases the polarity of the aqueous phase and helps to break the emulsion.

      • Filtration: Filter the mixture through a pad of Celite.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of 4-cyano-4-morpholinopiperidine?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials such as 1-benzyl-4-piperidone and morpholine, or byproducts from the reductive amination step.[9] Incomplete debenzylation can also leave behind the N-benzyl protected intermediate.[9] Additionally, the nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions during workup, potentially forming the corresponding amide or carboxylic acid.[2]

Q2: My aminonitrile intermediate appears to be degrading during silica gel chromatography, even with a basic modifier. What's happening and what can I do?

A2: This could be due to a retro-Strecker reaction, where the aminonitrile reverts to an imine (which can then hydrolyze back to the starting ketone and amine) and a cyanide source.[2] This process can be facilitated by heat and the acidic nature of silica gel.[2] To mitigate this, consider protecting the piperidine nitrogen as a carbamate (e.g., Boc or Cbz). This makes the compound less basic, reducing its interaction with silica gel and increasing its stability.[2] The protecting group can be removed in a subsequent step.

Q3: How can I effectively remove the triethylamine (TEA) used as a modifier from my final product?

A3: Removing a high-boiling point amine like TEA can be challenging. After chromatography, concentrate the fractions containing your product. The residue can then be dissolved in a suitable solvent like dichloromethane or ethyl acetate and washed with a dilute acid solution (e.g., 1M HCl) to protonate and extract the TEA into the aqueous layer. Be cautious, as your product may also be basic and could be extracted into the acidic aqueous phase. A subsequent wash with a mild base like saturated sodium bicarbonate solution may be necessary, followed by drying and evaporation.[2] Alternatively, co-evaporation with a lower boiling point solvent like toluene can sometimes help remove residual TEA.

Q4: What are the best analytical techniques to assess the purity of my final 4-cyano-4-morpholinopiperidine product?

A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry (MS) detector, is excellent for identifying and quantifying impurities.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, especially for volatile impurities.[4][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[11]

III. Experimental Protocols and Methodologies

Protocol 1: Flash Column Chromatography of a Basic Aminonitrile Intermediate

This protocol provides a general procedure for the purification of a basic intermediate like 4-cyano-4-morpholinopiperidine using silica gel chromatography with a basic modifier.

  • Column Packing:

    • Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 dichloromethane:methanol containing 1% triethylamine).

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading:

    • Dissolve the crude aminonitrile in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample.

    • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution:

    • Begin elution with the starting solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the product.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS.

  • Fraction Analysis and Workup:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure.

    • Follow the procedure in FAQ Q3 to remove the triethylamine modifier if necessary.

Protocol 2: Recrystallization of 4-Cyano-4-morpholinopiperidine

This protocol outlines a general procedure for purifying the final product or a solid intermediate by recrystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent dropwise while heating until the solid just dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. Good solvent candidates for piperidine derivatives include ethanol, isopropanol, or solvent mixtures like ethanol/ethyl acetate.[7]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent in portions while heating and swirling until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

IV. Visualization of Purification Workflow

PurificationWorkflow cluster_purification Purification Strategy CrudeProduct Crude 4-Cyano-4-morpholinopiperidine Intermediate InitialAnalysis Initial Purity Assessment (TLC, LC-MS) CrudeProduct->InitialAnalysis Decision Purity > 95%? InitialAnalysis->Decision FinalProduct High-Purity Product Decision->FinalProduct Yes IsSolid Is the crude material a solid? Decision->IsSolid No LiquidLiquid Liquid-Liquid Extraction Chromatography Flash Chromatography IsSolid->Chromatography No / Oily Solid Recrystallization Recrystallization IsSolid->Recrystallization Yes Chromatography->InitialAnalysis Recrystallization->InitialAnalysis LiquidLiquid->IsSolid

Caption: A decision tree for the purification of 4-cyano-4-morpholinopiperidine intermediates.

V. Quantitative Data Summary

Purification MethodKey ParametersAdvantagesDisadvantages
Normal-Phase Chromatography (Silica Gel) Eluent: DCM/MeOH with 1% TEAWidely available, good for less polar impurities.[2]Can cause degradation and streaking of basic compounds without a modifier.[2]
Reversed-Phase Chromatography (C18) Eluent: Acetonitrile/Water with modifierExcellent for polar and ionizable compounds, avoids acidic silica issues.[2]May require specialized equipment (prep-HPLC); can be more expensive.[2]
Recrystallization Solvent choice is critical (e.g., ethanol, isopropanol)Can provide very high purity material; scalable.[2]Finding a suitable solvent can be time-consuming; yield may be lower.
Liquid-Liquid Extraction pH control is crucialGood for removing water-soluble or acid/base-labile impurities.Risk of emulsion formation; may not remove closely related impurities.[1]

VI. References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

  • Guidechem. (2020, July 4). How to Prepare 4-Morpholinopiperidine and Its Applications - FAQ. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Retrieved from

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from

  • Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from

  • BenchChem. (n.d.). Preventing degradation of aminonitriles during workup and purification. Retrieved from

  • Google Patents. (n.d.). CN105777615A - Preparation method of 4-morpholino piperidine. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Retrieved from

Sources

Technical Support Center: Morpholino-Piperidine Carbonitrile Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common solubility issues encountered with morpholino-piperidine carbonitrile salts. By understanding the underlying chemical principles, you can systematically diagnose and resolve these challenges to ensure the accuracy and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the solubility of this specific chemical scaffold.

Q1: What makes morpholino-piperidine carbonitrile salts prone to solubility issues?

A1: The solubility of these compounds is governed by a balance of several structural features. The morpholine and piperidine rings contain basic nitrogen atoms, making their aqueous solubility highly dependent on pH. While these nitrogen atoms can be protonated to form more soluble salts, the overall molecule can still possess significant hydrophobicity, especially with additional aromatic or aliphatic substitutions. The morpholine ring is generally included to improve properties like aqueous solubility and metabolic stability.[1] However, the piperidine ring can increase lipophilicity.[1] The carbonitrile group itself is polar but does not ionize. Therefore, a delicate balance exists between the polar, ionizable amine groups and the often non-polar carbon backbone, leading to complex solubility behavior.

Q2: I've dissolved my compound in DMSO, but it precipitates when added to my aqueous buffer. Why?

A2: This is a very common phenomenon known as "crashing out" and is a classic example of kinetic versus thermodynamic solubility. Your compound is likely highly soluble in the polar aprotic solvent DMSO.[2] However, when this concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from organic to overwhelmingly aqueous. The compound's solubility in this new, highly polar, protic environment may be much lower.[3] This supersaturated state is unstable, leading to rapid precipitation. This is particularly common for compounds with low aqueous solubility.[4]

Q3: What is the first thing I should check if my compound won't dissolve in an aqueous solution?

A3: The first and most critical parameter to check is pH . Since the piperidine and morpholine moieties are basic, their salt forms are acidic. Dissolving them in neutral water can raise the pH enough to deprotonate the ammonium salt, causing the less soluble free base to precipitate. Ensuring the pH of your aqueous buffer is at least 2 pH units below the pKa of the basic nitrogens is a crucial first step to maintaining solubility.[5]

Q4: Does the counterion (e.g., HCl, mesylate, tartrate) of the salt affect solubility?

A4: Absolutely. The choice of counterion is a critical determinant of a salt's physicochemical properties, including solubility, stability, and hygroscopicity.[6][7] While a simple hydrochloride salt is common, it may not be optimal. Different counterions can lead to different crystal lattice energies and solvation energies.[5][8] A counterion that is more hydrophilic or disrupts crystal packing more effectively can lead to a significant increase in aqueous solubility.[9][10] This is why salt screening is a vital step in early drug development.[6]

Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A5:

  • Kinetic Solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock (like DMSO). It's a rapid, high-throughput measurement often used in early discovery to flag potential issues.[11][12][13] It reflects the stability of a supersaturated solution.[14]

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of the most stable solid form of a compound that can be dissolved in a solvent at a specific temperature after a long incubation period (e.g., 24-48 hours) to ensure equilibrium is reached.[14][15]

This distinction is crucial. A compound might show high kinetic solubility and stay in solution for the duration of a quick bioassay, but it could precipitate over several hours, compromising longer-term cell-based assays or in-vivo studies.[11] For formulation and late-stage development, thermodynamic solubility is the more important parameter.[13]

Part 2: Systematic Troubleshooting Guide

If you are encountering solubility problems in the lab, follow this systematic guide to diagnose and resolve the issue.

Issue: My morpholino-piperidine carbonitrile salt will not dissolve or precipitates from my aqueous buffer.

The following diagram outlines a logical workflow for troubleshooting this common issue.

G cluster_0 Initial Observation cluster_1 Primary Investigation: pH & Concentration cluster_2 Secondary Investigation: Solvent & Solid State cluster_3 Solution Pathways start Precipitation or Poor Dissolution Observed ph_check 1. Measure pH of the Solution start->ph_check conc_check 2. Verify Final Concentration vs. Known Solubility ph_check->conc_check pH is optimal adjust_ph Adjust pH to < (pKa - 2) ph_check->adjust_ph pH is too high? solvent_check 3. Evaluate Co-Solvent System (e.g., DMSO %) conc_check->solvent_check Concentration is reasonable reduce_conc Lower Final Concentration conc_check->reduce_conc Concentration too high? solid_form_check 4. Consider Solid Form (Polymorphism, Salt Form) solvent_check->solid_form_check Co-solvent is optimal inc_cosolvent Increase Final Co-Solvent % (if tolerated) solvent_check->inc_cosolvent DMSO % too low? salt_screen Perform Salt Screening solid_form_check->salt_screen Salt form may be suboptimal thermo_sol Determine Thermodynamic Solubility solid_form_check->thermo_sol Need equilibrium data adjust_ph->start Re-test reduce_conc->start Re-test use_enhancer Use Solubility Enhancers (e.g., Cyclodextrins) inc_cosolvent->use_enhancer Still precipitates?

Caption: A systematic workflow for troubleshooting solubility issues.

Step-by-Step Troubleshooting Details

1. Verify and Optimize pH

  • Causality: The piperidine (pKa ~9.5-11) and morpholine (pKa ~8.5) moieties are basic.[1] To keep them in their charged, more soluble, protonated (salt) form, the pH of the solution must be sufficiently acidic. The "2 pH unit rule" is a standard guideline to ensure >99% of the compound remains in the ionized form.[5]

  • Action: Use a calibrated pH meter to check the final solution. If the pH is neutral or basic, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to lower the pH to a value at least 2 units below the lowest pKa of your molecule.

2. Review Compound Concentration

  • Causality: Every compound has a finite solubility limit in a given solvent system. You may simply be exceeding this concentration.[4]

  • Action: Perform a simple serial dilution test. Prepare a series of dilutions of your compound in the target buffer and visually inspect for the highest concentration that remains clear.[3] Compare this to any known solubility data for your compound or structurally similar analogs.

3. Evaluate the Co-Solvent System

  • Causality: When diluting from a DMSO stock, the final percentage of DMSO can be critical for maintaining solubility.[16] While high concentrations can be toxic to cells, too little may not be sufficient to keep a hydrophobic compound in solution.[3]

  • Action:

    • Aim for a final DMSO concentration between 0.1% and 0.5% in cell-based assays, as this is generally well-tolerated.[4]

    • If precipitation occurs, and your assay can tolerate it, consider slightly increasing the final DMSO percentage.

    • Always use a step-wise or serial dilution approach rather than adding a small volume of concentrated stock directly into a large volume of buffer. This avoids creating localized areas of high concentration that can trigger precipitation.[3]

4. Consider Advanced Solutions If the above steps fail, the issue may be more fundamental to the compound's solid-state properties or require formulation aids.

  • Use Solubility Enhancers: For cell culture experiments, proteins in fetal bovine serum (FBS) like albumin can bind to compounds and help keep them in solution.[4] For other applications, excipients like cyclodextrins can encapsulate the hydrophobic molecule, significantly increasing its aqueous solubility.[4]

  • Perform a Salt Screen: If you are in the early development phase, the chosen salt form may be the problem. A salt screening study involves reacting the free base with a variety of pharmaceutically acceptable acids to create different salt forms.[6] These new salts are then tested for key properties like solubility, crystallinity, and stability to find an optimal form for development.[5][6]

  • Investigate Polymorphism: The same chemical compound can crystallize into different solid-state forms called polymorphs, which can have vastly different solubilities. An unstable, more soluble polymorph might be initially formed, which then converts to a less soluble, more stable form over time, causing precipitation.[14] Characterization by techniques like X-ray powder diffraction (XRPD) can identify the solid form.

Part 3: Key Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment by Visual Inspection

This protocol allows for a quick determination of the maximum working concentration when diluting from a DMSO stock.

  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Dilution Plate: In a 96-well clear plate, add your final aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.

  • Serial Dilution: Create a dilution series of your compound. For example, add 2 µL of your 10 mM stock to 198 µL of buffer to get a 100 µM solution (in 1% DMSO). Serially dilute this across the plate.

  • Equilibration: Cover the plate and shake gently for 1.5 to 2 hours at room temperature.[16]

  • Inspection: Visually inspect the plate against a dark background. A laser pointer can be used to detect the Tyndall effect, where the laser beam becomes visible in wells with fine, suspended precipitate.[17]

  • Determination: The highest concentration that remains completely clear is your approximate kinetic solubility or maximum working concentration under these conditions.[3]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining true equilibrium solubility.[14]

  • Preparation: Add an excess amount of the solid salt compound to a glass vial. The key is to have undissolved solid remaining at the end to ensure the solution is saturated.[18]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure equilibrium is reached and any potential polymorphic transformations occur.[14][19]

  • Phase Separation: After incubation, allow the vial to stand so that the excess solid can settle. Carefully collect the supernatant using a pipette. For best results, centrifuge the sample and then filter the supernatant through a 0.22 µm syringe filter to remove all undissolved particles.[17]

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[17]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Caption: Comparison of Kinetic vs. Thermodynamic solubility workflows.

Part 4: Data Summary Tables

Table 1: Physicochemical Properties of Core Moieties

MoietyTypical pKa (of Conjugate Acid)General Impact on Aqueous Solubility
Piperidine~9.5 - 11.2[1]Basic nitrogen can be protonated to significantly increase solubility at acidic pH.[20] The hydrocarbon ring itself is lipophilic.
Morpholine~8.5[1]Basic nitrogen increases solubility at acidic pH. The ether oxygen acts as a hydrogen bond acceptor, generally improving water solubility compared to piperidine.[1]

Table 2: Common Solvents for Initial Stock Preparation

SolventTypePropertiesUse Case
DMSOPolar AproticExcellent solubilizing power for a wide range of compounds.[21] Miscible with water.Gold standard for preparing high-concentration stock solutions for screening and cell-based assays.[2]
EthanolPolar ProticGood solubilizing power, less toxic than DMSO for some applications.Useful for formulation development; can form hydrogen bonds.[22]
PEG 300/400Polar ProticNon-ionic polymer, often used in formulation as a solubility enhancer.Can be used in co-solvent systems with DMSO or water for challenging compounds, particularly for in vivo studies.[3]

References

  • Benchchem. 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. 1

  • Pharmaceutical Technology. Salt Selection in Drug Development.

  • Solubility of Things. Piperidine.

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.

  • CK-12 Foundation. Physical Properties of Amines.

  • ResearchGate. (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

  • Improved Pharma. Salt Screening.

  • NIH PubChem. Piperidine | C5H11N | CID 8082.

  • Speciality Chemicals Magazine. Screening and Formulating Drugs as Salts to Improve API Performance.

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

  • Benchchem. Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.

  • Creative Bioarray. Aqueous Solubility Assays.

  • Benchchem. addressing ML095 precipitation issues in experimental buffers.

  • PMC. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts.

  • Quora. How does the size of the counterion affect the solubility of a salt?.

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • BOC Sciences. Piperidines - Building Block.

  • MDPI. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs.

  • Taylor & Francis Online. Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.

  • PubMed. An evaluation of salt screening methodologies.

  • LibreTexts Chemistry. Solubility of Organic Compounds.

  • Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules.

  • BioDuro. ADME Solubility Assay.

  • Organic Chemistry Data. pKa Data Compiled by R. Williams.

  • Ataman Kimya. PIPERIDINE.

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs.

  • PMC. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.

  • Semantic Scholar. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

  • Chemistry Stack Exchange. How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine?.

  • Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.

  • Quora. How does branching increase the solubility in amines?.

  • Sigma-Aldrich. 4-Morpholinopiperidine 98 53617-35-9.

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.

  • BYJU'S. Physical Properties of Amines.

  • BMG LABTECH. Drug solubility: why testing early matters in HTS.

  • ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF.

  • Technology Networks. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.

  • MilliporeSigma. MultiScreen Solubility Filter Plate.

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Google Patents. CN105777615A - Preparation method of 4-morpholino piperidine.

  • MDPI. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.

  • PubMed. In vitro solubility assays in drug discovery.

  • Pharma Excipients. UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.

Sources

Technical Support Guide: pH Control in Strecker Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Subject: Optimization of pH parameters for the synthesis of 4-amino-4-cyano-piperidines (and related derivatives) via Strecker multicomponent reaction.

The Technical Paradox: The Strecker synthesis of piperidine derivatives—particularly when starting from piperidin-4-ones (ketones)—presents a classic kinetic vs. thermodynamic conflict dictated by pH:

  • Acidic Requirement: The formation of the critical iminium ion intermediate from a ketone is sterically hindered and requires acid catalysis (protonation of the hemiaminal).

  • Basic Requirement: The cyanide source (KCN/NaCN) requires a pH > 9.2 (pKa of HCN) to maintain a high concentration of the nucleophilic cyanide ion (

    
    ) and prevent the evolution of lethal HCN gas.
    
  • The Piperidine Factor: Unlike simple aldehydes, piperidin-4-ones are prone to the Retro-Strecker reaction. If the pH drops too low during workup, the equilibrium reverts to the starting ketone.

This guide provides the protocols to navigate this "Goldilocks Zone" (typically pH 6–7 in aqueous systems or Lewis-acid buffered in non-aqueous systems).

Mechanism & pH Influence (Visualized)

The following diagram illustrates the reaction pathway and where pH exerts control. Note the reversibility of the steps, which is the primary cause of low yields in piperidine synthesis.

StreckerMechanism cluster_pH pH Influence Start Piperidin-4-one + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium Iminium Iminium Ion (Critical Electrophile) Hemiaminal->Iminium Acid Catalysis (Requires H+) Iminium->Hemiaminal High pH (Hydrolysis) Product α-Aminonitrile (Piperidine Derivative) Iminium->Product Nucleophilic Attack (Requires CN-) Product->Iminium Retro-Strecker (Low pH / Heat) HCN_Gas DANGER: HCN Gas Evolution Acidic pH < 5 Protonates Amine (Deactivates) Generates HCN Gas Acidic->HCN_Gas Risk Basic pH > 10 Destabilizes Iminium Prevents HCN

Figure 1: Mechanistic pathway of the Strecker reaction showing the opposing pH requirements for iminium formation vs. cyanide nucleophilicity.

Troubleshooting Guide (Q&A Format)

Scenario A: "I am seeing starting material (Piperidone) after workup."

Diagnosis: Retro-Strecker Reaction. Technical Explanation: Piperidine aminonitriles are sterically congested. The reaction is reversible. If you acidify the mixture during workup (e.g., using 1M HCl to extract the amine), you drive the equilibrium back to the iminium ion, which then hydrolyzes back to the ketone. Corrective Action:

  • Stop Acid Washes: Do not use strong acid to extract the product.

  • pH Control: Quench the reaction with saturated aqueous NaHCO₃ (pH ~8.5).

  • Temperature: Perform all extractions cold (0°C). Heat promotes the retro-reaction.[1]

Scenario B: "The reaction is stalled; no product is forming."

Diagnosis: pH Mismatch (The "Amine Trap"). Technical Explanation: If the pH is too low (< 4), the amine nucleophile is fully protonated (


) and cannot attack the ketone to form the hemiaminal. If the pH is too high (> 10), the hemiaminal cannot dehydrate to the iminium ion.
Corrective Action: 
  • Buffer System: Introduce an Acetate Buffer (pH 6.0–6.5). This provides enough protons for dehydration but leaves a fraction of the amine unprotonated.

  • Catalyst: Add a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) if working in organic solvents. This activates the carbonyl without protonating the amine.
Scenario C: "My product is decomposing on the silica column."

Diagnosis: Silica Acidity. Technical Explanation: Silica gel is slightly acidic. This acidity can catalyze the retro-Strecker reaction or hydrolysis of the nitrile to an amide on the column.[1] Corrective Action:

  • Pre-treatment: Pre-wash the silica column with 1% Triethylamine (TEA) in hexanes.

  • Eluent: Include 0.5% TEA or

    
     in your mobile phase to inhibit silica acidity.
    

Optimized Experimental Protocols

Method 1: The Buffered Aqueous System (Scalable)

Best for: Standard synthesis using KCN/NaCN.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • Amine (1.1 eq)

  • KCN (1.2 eq)

  • Buffer: Glacial Acetic Acid / Sodium Acetate

Workflow:

  • Preparation: Dissolve the amine and piperidone in Methanol/Water (3:1).

  • Buffering (Critical): Adjust the pH of the solution to 6.0–6.5 using glacial acetic acid. Note: Use a calibrated pH probe, not paper, for precision.

  • Addition: Cool to 0°C. Add KCN solution dropwise.

    • Safety Check: Ensure the system is closed and vented to a bleach scrubber.

  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Workup:

    • Pour mixture into Saturated NaHCO₃ (pH ~8.5).

    • Extract with Ethyl Acetate.

    • Do not wash with HCl.

    • Dry over

      
       and concentrate in vacuo at < 40°C.
      
Method 2: The Anhydrous Lewis Acid Method (High Performance)

Best for: Difficult/Hindered substrates or when avoiding HCN gas is paramount.

Reagents:

  • 4-Piperidone (free base)

  • TMSCN (Trimethylsilyl cyanide) - Source of CN

  • Catalyst: Iodine (

    
    , 5 mol%) or 
    
    
    

Workflow:

  • Setup: Flame-dry glassware under Argon.

  • Mix: Dissolve piperidone and amine in anhydrous DCM.

  • Catalyst: Add 5 mol% molecular Iodine (

    
    ). Stir for 10 mins (activates imine formation).
    
  • Cyanation: Add TMSCN (1.2 eq) dropwise at 0°C.

  • Reaction: Stir at RT. The reaction is often faster (2–6 hours) due to the irreversible nature of the TMS-ether intermediate.

  • Quench: Add saturated

    
     (to quench Iodine) and NaHCO₃.
    

Safety & Compliance: The pH/HCN Boundary

WARNING: The relationship between pH and HCN volatility is exponential near the pKa.

pH Level% Cyanide as HCN GasHazard Level
< 7.0 > 99%CRITICAL - Rapid gas evolution.
8.0 ~ 94%HIGH - Significant off-gassing.
9.2 (pKa) 50%MODERATE - Requires active ventilation.
10.5 < 5%LOW - Predominantly ionic

.

Protocol Rule: When acidifying a cyanide reaction (e.g., Method 1, Step 2), NEVER add acid directly to the cyanide. Always buffer the amine/ketone mixture first, then add the cyanide. This ensures the cyanide enters a buffered environment rather than hitting a pocket of concentrated acid.

References

  • Review of Strecker Chemistry & pH Dependence

    • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids." Chemical Reviews, 103(8), 2795–2828.
  • Piperidine/Ketone Specific Strecker Conditions

    • Yadav, J. S., et al. (2002). "Bismuth trichloride catalyzed efficient synthesis of alpha-aminonitriles." Tetrahedron Letters, 43(21), 3809-3811. (Demonstrates Lewis Acid usage for hindered ketones).
  • TMSCN / Iodine Catalyzed Protocol (Method 2 Basis)

    • Royer, L., et al. (2006). "Iodine-catalyzed Strecker reaction: a mild and efficient synthesis of alpha-aminonitriles." Synlett, 2006(16), 2633-2636.
  • Retro-Strecker Instability

    • Tauber, J., & Opatz, T. (2015). "The Retro-Strecker Reaction: A Versatile Tool in Organic Synthesis." European Journal of Organic Chemistry, 2015(27), 5897-5912.

Sources

Validation & Comparative

Analytical Guide: IR Spectroscopy of the Nitrile Peak in 4-Morpholino-4-cyanopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Silent" Nitrile Challenge: In the synthesis and characterization of 4-morpholino-4-cyanopiperidine (an


-aminonitrile), the diagnostic nitrile (C

N) stretching vibration often presents a significant analytical challenge. Unlike simple aliphatic nitriles which display a sharp, distinct peak at 2240–2260 cm

, the C

N stretch in geminal amino-nitriles is frequently weak to non-existent in Infrared (IR) spectroscopy due to dipole moment cancellation effects.

This guide provides a comparative technical analysis of detecting this moiety, evaluating the product against its precursors and alternative analytical techniques (Raman Spectroscopy).[1] It establishes a self-validating protocol for confirming synthesis success despite the spectral "silence" of the primary functional group.

Technical Comparison: Product vs. Alternatives

Spectral Signature Comparison

The following table contrasts the IR characteristics of the target product against its key precursor (4-piperidone) and a structural analogue (4-cyanopiperidine).

CompoundFunctional GroupFrequency (cm

)
IR IntensityDiagnostic Reliability
4-Morpholino-4-cyanopiperidine Nitrile (C

N)
2220 – 2250 Weak / Very Weak Low (Often undetectable in ATR)
4-Piperidone (Precursor) Ketone (C=O)~1715Very StrongHigh (Disappearance confirms reaction)
4-Cyanopiperidine (Analogue) Nitrile (C

N)
~2240Medium/StrongHigh
Morpholine (Reagent) N-H Stretch3300 – 3500Medium (Broad)Medium
Analytical Technique Comparison: IR vs. Raman

For


-aminonitriles, the choice of spectroscopy is critical.[2] The C

N bond is highly polarizable, making it a strong scatterer in Raman spectroscopy, even when IR inactive.
FeatureFT-IR (Transmission/ATR) Raman Spectroscopy
Detection Principle Change in Dipole MomentChange in Polarizability
Nitrile Sensitivity Poor for

-aminonitriles (dipole change is minimal).
Excellent . C

N stretch is often the dominant peak.
Water Interference High (OH stretch masks NH/CH regions).Low (Ideal for aqueous reaction monitoring).
Sample Prep Solid (KBr pellet) or Neat (ATR).Minimal (Glass vial/capillary).
Recommendation Use to monitor loss of C=O .Use to monitor formation of C

N
.

Mechanistic Insight: Why is the Peak Weak?

The intensity of an IR absorption band is proportional to the square of the change in dipole moment with respect to the normal coordinate (


)

.

In 4-morpholino-4-cyanopiperidine , the nitrile group is geminally substituted with a morpholine ring (an amine). The electron-rich nitrogen of the morpholine group and the electron-withdrawing nitrile group create a local electronic environment where the net dipole change during the C


N stretching vibration is minimized. This phenomenon is well-documented for 

-aminonitriles (e.g., aminoacetonitrile), where the peak can be 10-50x weaker than in conjugated nitriles.

Implication for Researchers: Do not rely solely on the appearance of a peak at 2240 cm


 to confirm yield. Absence of the peak does not indicate failed synthesis.

Experimental Protocols

Synthesis Monitoring Workflow (Strecker Reaction)

Objective: Synthesize 4-morpholino-4-cyanopiperidine from 4-piperidone, morpholine, and KCN (or TMSCN).

Step-by-Step Monitoring:

  • Baseline Spectrum: Acquire an IR spectrum of the starting material, 4-piperidone . Note the intense carbonyl peak at 1715 cm

    
     .[3]
    
  • Reaction Sampling:

    • Take an aliquot of the reaction mixture.

    • Critical Step: If using aqueous KCN, perform a mini-workup (extract into DCM, dry over MgSO

      
      , evaporate) to remove water which absorbs strongly in IR.
      
  • Endpoint Determination:

    • Primary Indicator: Complete disappearance of the 1715 cm

      
       (C=O) peak.
      
    • Secondary Indicator: Appearance of a weak band at 2220–2250 cm

      
       (C
      
      
      
      N). Note: In ATR mode, this may be invisible.
  • Validation: If C

    
    N is invisible in IR, submit a sample for Raman spectroscopy or NMR (
    
    
    
    C NMR will show a characteristic quaternary carbon signal at ~115–120 ppm for CN).
Sample Preparation for IR (Maximizing Sensitivity)

Since the peak is weak, transmission IR (KBr pellet) is preferred over ATR (Attenuated Total Reflectance) due to higher path length and sensitivity.

  • KBr Pellet Method:

    • Mix 1–2 mg of dry product with 200 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2

      
      m) to minimize scattering (Christiansen effect).
      
    • Press at 8–10 tons for 2 minutes to form a transparent disc.

    • Scan Parameters: 32 scans, 4 cm

      
       resolution.
      
  • Data Processing:

    • Apply baseline correction.

    • Zoom into the 2100–2300 cm

      
       region. A weak "blip" is a positive identification if the C=O peak is absent.
      

Decision Logic & Workflow Visualization

Analytical Decision Tree

The following diagram illustrates the logical flow for characterizing the product, accounting for the "silent" nitrile peak.

AnalyticalWorkflow Start Sample: 4-Morpholino-4-cyanopiperidine IR_Analysis Perform FT-IR (Transmission KBr) Start->IR_Analysis Check_CO Check 1715 cm⁻¹ (C=O) IR_Analysis->Check_CO Check_CN Check 2240 cm⁻¹ (C≡N) Check_CO->Check_CN Peak Absent Result_Fail Incomplete Reaction Check_CO->Result_Fail Peak Present (Strong) Result_Success Synthesis Confirmed (High Purity) Check_CN->Result_Success Peak Visible (Weak) Raman_Step Perform Raman Spectroscopy Check_CN->Raman_Step Peak Invisible Raman_Step->Result_Success Strong Peak @ 2240 cm⁻¹

Caption: Decision tree for confirming synthesis of


-aminonitriles, prioritizing C=O disappearance over C

N appearance.
Reaction Monitoring Pathway

ReactionPath Reactants Reactants 4-Piperidone + Morpholine + CN⁻ Intermediate Imine / Iminium Ion Reactants->Intermediate Condensation Spec_React IR: Strong 1715 cm⁻¹ (C=O) Reactants->Spec_React Product Product 4-Morpholino-4-cyanopiperidine Intermediate->Product Nucleophilic Attack Spec_Inter IR: ~1650 cm⁻¹ (C=N) Intermediate->Spec_Inter Spec_Prod IR: Weak/Null 2240 cm⁻¹ (C≡N) IR: NO 1715 cm⁻¹ Product->Spec_Prod

Caption: Spectral evolution during the Strecker synthesis. The critical quality attribute is the loss of the C=O signal.

References

  • Bernstein, M. P., et al. (1997). "The infrared spectrum of matrix isolated aminoacetonitrile." Spectrochimica Acta Part A, 53, 1139-1148. (Demonstrates the anomalously weak IR intensity of

    
    -aminonitriles). Link
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for C=O and C N frequencies).
  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Comparison of IR vs Raman selection rules for nitriles). Link

  • Organic Chemistry Portal. "Strecker Synthesis." (Mechanism and reaction conditions).[4][5] Link

  • Specac. "Infrared Frequency Lookup Table." (General frequency guides for Nitriles and Ketones). Link

Sources

Comparative Guide: Optimizing Mass Spectrometry Fragmentation Strategies for Morpholino-Piperidine Nitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholino-piperidine nitrile scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (e.g., PI3K/mTOR pathway) and GPCR antagonists. However, its mass spectrometric (MS) analysis presents unique challenges: the competition for protonation between the morpholine oxygen and piperidine nitrogen, coupled with the often "silent" but chemically significant nitrile group, complicates structural elucidation and metabolite identification.

This guide provides a technical deep-dive into the fragmentation mechanics of this scaffold, compares it against its common bioisostere (morpholino-piperazine), and offers a self-validating protocol for optimizing MS/MS acquisition parameters.

The Fragmentation Landscape: Mechanisms & Causality

The Protonation Battle: Morpholine vs. Piperidine

In Electrospray Ionization (ESI), the fragmentation pathway is dictated by the site of protonation.

  • Piperidine Nitrogen (

    
    ):  The most basic site. Protonation here typically leads to charge retention on the piperidine core.
    
  • Morpholine Nitrogen (

    
    ):  Less basic. However, the morpholine ring is more prone to ring-opening fragmentation due to the inductive effect of the oxygen atom.
    
  • Nitrile Group: generally does not protonate under standard ESI conditions (

    
    ), acting instead as a spectator or leaving group (HCN) at high collision energies.
    
Primary Fragmentation Pathways

When analyzing morpholino-piperidine nitriles, three distinct pathways dominate the MS/MS spectra:

  • Morpholine Neutral Loss (Neutral Loss 87 Da): The bond between the morpholine nitrogen and the core scaffold cleaves. The charge remains on the core (piperidine-nitrile).

  • Piperidine Ring Fission (Cross-Ring Cleavage): High collision energy (CE) leads to

    
    -cleavage adjacent to the piperidine nitrogen, often resulting in characteristic ions at m/z 84 or 69.
    
  • Nitrile Elimination (Loss of 27 Da): While aromatic nitriles are stable, aliphatic nitriles or those adjacent to a proton-donating site can eliminate HCN, a diagnostic neutral loss.

Visualization of Fragmentation Pathways

FragmentationPathway Parent Protonated Parent [M+H]+ PathA Pathway A: Morpholine Loss Parent->PathA Low CE Inductive Cleavage PathB Pathway B: Ring Opening Parent->PathB Med CE Retro-Diels-Alder-like PathC Pathway C: Nitrile Loss Parent->PathC High CE (If Aliphatic CN) FragA1 Core Scaffold Ion [M+H - 87]+ PathA->FragA1 FragB1 Morpholine Ring Open [M+H - 44 (C2H4O)]+ PathB->FragB1 FragC1 HCN Elimination [M+H - 27]+ PathC->FragC1

Caption: Figure 1. Primary dissociation pathways for morpholino-piperidine nitriles under ESI-CID conditions.

Comparative Analysis: Morpholino-Piperidine vs. Morpholino-Piperazine

In drug design, piperidine is often swapped for piperazine to alter solubility or metabolic stability. This substitution drastically changes the MS profile.

Comparative Performance Table
FeatureMorpholino-Piperidine Nitrile (Target)Morpholino-Piperazine Nitrile (Alternative)Implications for Analysis
Base Peak Stability High. Piperidine ring is robust; [M+H]+ often survives low CE.Low. Piperazine ring opens easily; prone to extensive fragmentation.Piperidine requires higher CE for structural elucidation.
Diagnostic Ions m/z 86 (Piperidine), m/z 88 (Morpholine)m/z 87 (Piperazine), m/z 88 (Morpholine)m/z 86 is a specific marker for the piperidine core.
Nitrile Loss Rare. Usually requires high CE (>40 eV).Common. The second nitrogen in piperazine facilitates proton transfer, aiding HCN loss.Nitrile position is harder to confirm in piperidine scaffolds.
Sensitivity (ESI+) Excellent. High proton affinity of piperidine N.Good. But signal is split among many fragments.Piperidine scaffolds often have lower Limits of Quantitation (LOQ).
Interpretation of Differences
  • For Piperidine Variants: The spectrum is "cleaner." You will see the molecular ion and 1-2 major fragments (usually morpholine loss).[1] This is advantageous for Quantification (PK studies) as the signal is concentrated.

  • For Piperazine Variants: The spectrum is "richer." You will see many fragments due to the instability of the piperazine ring. This is advantageous for Metabolite Identification but reduces sensitivity for quantification.

Experimental Protocol: Self-Validating Workflow

To ensure high-confidence data, follow this step-by-step protocol. This workflow includes a "self-validation" step using collision energy ramping to distinguish the morpholine ring from the piperidine core.

LC-MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode (+).

  • Column: C18 Reverse Phase (High pH stability preferred, e.g., bridged ethyl hybrid).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Ammonium Acetate if looking for nitrile adducts, as it suppresses the signal.

The "Energy Ramp" Validation Method

Do not use a static Collision Energy (CE). Use a ramp (e.g., 20–50 eV) or stepped energies to validate the structure.

  • Step 1: Low Energy (15-20 eV):

    • Observation: Dominant [M+H]+.[1]

    • Validation: If significant fragmentation occurs here, the nitrile is likely aliphatic and unstable, or the morpholine is attached via a labile linker (e.g., amide).

  • Step 2: Medium Energy (25-35 eV):

    • Observation: Appearance of m/z 88 (Morpholine ion) or [M+H-87]+ (Neutral loss).

    • Validation: This confirms the presence of the Morpholine ring.

  • Step 3: High Energy (40-60 eV):

    • Observation: Appearance of m/z 86 (Piperidine ring fragment) and [M+H-27]+ (HCN loss).

    • Validation: The loss of 27 Da at this stage confirms the Nitrile group is covalently bound to a stable aromatic/heterocyclic core.

Metabolite ID Decision Tree

MetIDWorkflow Start Unknown Peak Detected Check87 Check for Neutral Loss -87 Da Start->Check87 Yes87 Morpholine Intact Metabolism on Core Check87->Yes87 Yes No87 Morpholine Modified Check87->No87 No Check16 Mass Shift +16 Da? No87->Check16 OxMorph Morpholine Oxidation (Lactam/N-Oxide) Check16->OxMorph Yes

Caption: Figure 2. Logic flow for identifying metabolic soft-spots on the morpholino-piperidine scaffold.

Supporting Data: Characteristic Ion Table

The following table summarizes the expected ions for a theoretical Morpholino-Piperidine Nitrile (MW 300) versus its Piperazine analogue.

Fragment TypeMorpholino-Piperidine (m/z)Morpholino-Piperazine (m/z)Origin
Molecular Ion 301 [M+H]+302 [M+H]+Parent
Ring Fragment 86.09 (Dominant)87.09Piperidine vs Piperazine ring cleavage
Morpholine 88.0788.07Protonated Morpholine
Neutral Loss 214 [M+H - 87]215 [M+H - 87]Loss of Morpholine group
Nitrile Loss 274 [M+H - 27]275 [M+H - 27]Loss of HCN (High Energy)

Key Takeaway: The presence of m/z 86 is the "fingerprint" of the piperidine core. If you observe m/z 87 instead, you likely have a piperazine contaminant or metabolite.

References

  • Acquavia, M. A., et al. (2023).[1][2] Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.[1][3] Preprints.org. Retrieved from [Link]

  • Miami University. (n.d.). Mass Spectrometry: Fragmentation of Nitriles.[4] Retrieved from [Link]

  • Jackson, G. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry.[5] West Virginia University. Retrieved from [Link]

  • Viegas Jr., C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids.[6][7][8] Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to 4-Morpholino-4-Cyanopiperidine and 4-Anilinopiperidine-4-Carbonitrile for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands as a cornerstone scaffold, forming the backbone of a vast array of therapeutic agents.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an invaluable building block. Within this broad class, 4,4-disubstituted piperidines have garnered significant attention for their potential to modulate a wide range of biological targets. This guide provides an in-depth, comparative analysis of two such derivatives: 4-morpholino-4-cyanopiperidine and 4-anilinopiperidine-4-carbonitrile. While structurally similar, these two compounds exhibit divergent synthetic pathways, chemical properties, and, most importantly, profoundly different applications in the field of chemical and pharmaceutical research.

This document is intended for researchers, scientists, and drug development professionals, offering a technical and objective comparison to inform the selection and application of these critical intermediates. We will delve into their synthesis, physicochemical properties, and known or potential biological activities, supported by experimental data and established scientific principles.

At a Glance: A Structural and Physicochemical Overview

Property4-Morpholino-4-Cyanopiperidine (Predicted)4-Anilinopiperidine-4-Carbonitrile
Molecular Formula C10H15N3OC12H15N3
Molecular Weight 193.25 g/mol 201.27 g/mol
Appearance Likely a crystalline solidCrystalline solid
Key Functional Groups Piperidine, Morpholine, NitrilePiperidine, Aniline, Nitrile
Hydrogen Bond Donors 1 (Piperidine N-H)2 (Piperidine N-H, Aniline N-H)
Hydrogen Bond Acceptors 3 (Nitrile N, Morpholine O, Morpholine N)2 (Nitrile N, Aniline N)
Predicted LogP Lower (more hydrophilic)Higher (more lipophilic)
Predicted pKa Lower (less basic piperidine N due to morpholine)Higher (more basic piperidine N)

Data for 4-anilinopiperidine-4-carbonitrile is sourced from PubChem. Properties for 4-morpholino-4-cyanopiperidine are predicted based on chemical principles.

The presence of the morpholine ring in 4-morpholino-4-cyanopiperidine is expected to increase its polarity and water solubility compared to the aniline-containing counterpart. Conversely, the aniline group in 4-anilinopiperidine-4-carbonitrile contributes to its increased lipophilicity. These fundamental differences in physicochemical properties have significant implications for their respective pharmacokinetic profiles and potential biological activities.

Synthesis and Chemical Reactivity: Divergent Paths to a Common Core

The synthetic routes to these two compounds, while both starting from a piperidone precursor, diverge significantly, reflecting the different reactivities of the morpholine and aniline moieties.

Synthesis of 4-Anilinopiperidine-4-Carbonitrile: A Precursor to Potent Analgesics

The synthesis of 4-anilinopiperidine-4-carbonitrile is well-documented, primarily due to its role as a key intermediate in the clandestine synthesis of fentanyl and its analogues.[2] The most common route is a variation of the Strecker amino acid synthesis .[3][4]

Strecker-type synthesis of 4-anilinopiperidine-4-carbonitrile.

Experimental Protocol: Strecker Synthesis of 4-Anilinopiperidine-4-Carbonitrile

  • Imine Formation: An N-protected 4-piperidone (e.g., N-benzyl-4-piperidone) is reacted with aniline in a suitable solvent (e.g., toluene or methanol) with acid catalysis (e.g., p-toluenesulfonic acid) to form the corresponding imine. Water is typically removed azeotropically to drive the reaction to completion.

  • Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The cyanide anion attacks the electrophilic carbon of the imine, forming the α-aminonitrile product, 4-anilinopiperidine-4-carbonitrile.[5]

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by crystallization or column chromatography.

The reactivity of the aniline nitrogen allows for further derivatization, most notably acylation with propionyl chloride to yield a precursor to fentanyl.[6] This high reactivity and its established role in opioid synthesis have led to its classification as a List I chemical by the U.S. Drug Enforcement Administration (DEA).

Synthesis of 4-Morpholino-4-Cyanopiperidine: A Gateway to Diverse Bioactivities

While a specific, published synthesis for 4-morpholino-4-cyanopiperidine is not readily found, a plausible and efficient route can be inferred from the synthesis of similar 4,4-disubstituted piperidines. This would likely involve a two-step process starting from a suitable 4-piperidone.

Proposed synthetic pathway to 4-morpholino-4-cyanopiperidine.

Proposed Experimental Protocol: Synthesis of 4-Morpholino-4-Cyanopiperidine

  • Reductive Amination: An N-protected 4-piperidone is reacted with morpholine under reductive amination conditions. This typically involves the use of a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This reaction forms the intermediate 4-morpholinopiperidine.

  • Introduction of the Cyano Group: The introduction of the cyano group at the 4-position is the key step. A potential method is a variation of the Strecker synthesis, where the corresponding enamine or iminium ion intermediate is trapped with a cyanide source. Alternatively, direct cyanation of a 4-hydroxypiperidine precursor could be explored.

The morpholine moiety is generally less reactive than the aniline group, making it a stable component of the final molecule. This stability, combined with its ability to improve pharmacokinetic properties, makes 4-morpholino-4-cyanopiperidine an attractive intermediate for the synthesis of a diverse range of biologically active compounds.[7][8]

Performance in the Field: Applications and Biological Activity

The most significant point of divergence between these two molecules lies in their intended and documented applications, which are a direct consequence of their distinct chemical structures.

4-Anilinopiperidine-4-Carbonitrile: A Cornerstone in Opioid Research

The primary and most well-documented application of 4-anilinopiperidine-4-carbonitrile is as a precursor in the synthesis of potent opioid analgesics, most notably fentanyl and its numerous analogs.[9][10] The 4-anilino group is a critical pharmacophore for high-affinity binding to the mu-opioid receptor.

The nitrile group in this context is a synthetic handle that is typically hydrolyzed and then esterified to produce the final active pharmaceutical ingredient. However, it is worth noting that some 4-cyano-4-phenylpiperidine derivatives have shown analgesic activity themselves.

The extensive research into 4-anilinopiperidine derivatives has led to a deep understanding of their structure-activity relationships (SAR) at the opioid receptors.[11] This knowledge has been instrumental in the development of both clinically used analgesics and research tools for studying the opioid system.

4-Morpholino-4-Cyanopiperidine: A Scaffold for a New Generation of Therapeutics

In stark contrast to its anilino counterpart, 4-morpholino-4-cyanopiperidine is not associated with opioid activity. Instead, the morpholine moiety is a well-recognized "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and oral bioavailability.[12][13]

While direct biological data for 4-morpholino-4-cyanopiperidine is scarce, the broader class of morpholine-containing piperidine derivatives has shown a wide range of biological activities, including:

  • Anticancer Activity: The morpholine ring is a key component of several approved and investigational anticancer drugs. For example, the non-cyano precursor, 4-morpholinopiperidine, is an intermediate in the synthesis of Alectinib, an anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer.

  • CNS Disorders: The morpholine moiety is present in numerous centrally acting agents, including antidepressants and antipsychotics.[7] Its ability to improve brain penetration makes it a valuable scaffold for CNS drug discovery.

  • Anti-inflammatory and Antidiabetic Properties: Various morpholine derivatives have been investigated for their potential as anti-inflammatory and antidiabetic agents.[13]

The nitrile group on the 4-morpholino-4-cyanopiperidine scaffold can serve as a versatile synthetic intermediate for the introduction of other functional groups, such as carboxylic acids, amides, or tetrazoles, further expanding the chemical space for drug discovery.

Comparative Summary and Future Perspectives

The comparison of 4-morpholino-4-cyanopiperidine and 4-anilinopiperidine-4-carbonitrile highlights a critical principle in medicinal chemistry: subtle structural modifications can lead to vastly different biological outcomes.

Feature4-Morpholino-4-Cyanopiperidine4-Anilinopiperidine-4-Carbonitrile
Primary Application Intermediate for diverse, non-opioid therapeutics (e.g., anticancer, CNS)Precursor for potent opioid analgesics (e.g., fentanyl)
Key Structural Moiety MorpholineAniline
Associated Biological Activity Broad and diverse (anticancer, anti-inflammatory, etc.)Primarily mu-opioid receptor agonism
Physicochemical Profile More hydrophilic, potentially better pharmacokineticsMore lipophilic, optimized for receptor binding
Regulatory Status Not a controlled substanceList I controlled substance in the US

For the research scientist, the choice between these two intermediates is dictated entirely by the therapeutic target and desired biological activity. 4-Anilinopiperidine-4-carbonitrile remains a critical tool for those working in the field of opioid research, albeit one that requires adherence to strict regulatory controls.

Conversely, 4-morpholino-4-cyanopiperidine represents a more versatile and less constrained starting point for the discovery of novel therapeutics across a wide range of disease areas. Its favorable physicochemical properties and the diverse biological activities associated with the morpholine scaffold make it a highly attractive building block for future drug development efforts. As the demand for novel, non-opioid therapeutics continues to grow, the exploration of scaffolds like 4-morpholino-4-cyanopiperidine is likely to yield a new generation of innovative medicines.

References

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (URL not available)
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. (URL not available)
  • 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogs. Journal of Medicinal Chemistry. (URL not available)
  • Mild general synthesis of 4-substituted piperidines. RSC Publishing. (URL not available)
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. (URL not available)
  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Archives of Toxicology. (URL not available)
  • 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. Benchchem. (URL not available)
  • Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6- dicarbonitriles as Precursor. (URL not available)
  • Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Semantic Scholar. (URL not available)
  • A review on pharmacological profile of Morpholine derivatives.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. (URL not available)
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem. (URL not available)
  • Strecker Synthesis. Master Organic Chemistry. (URL not available)
  • Synthesis of 4-Substituted Piperidines via a Mild and Scalable Two-Step Cu2O-Mediated Decarboxylation of Cyanoesters.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. (URL not available)
  • English - Economic and Social Council.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. (URL not available)
  • Strecker amino acid synthesis. Wikipedia. (URL not available)
  • Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Scilit. (URL not available)
  • Strecker Synthesis. Organic Chemistry Portal. (URL not available)
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (URL not available)
  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. (URL not available)

Sources

HPLC Method Development for 4-Substituted Piperidine Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 4-substituted piperidine nitriles presents a classic "chromatographer’s dilemma": managing the strong basicity of the secondary amine (pKa ~10–11) while simultaneously retaining the polar nitrile moiety. Traditional acidic methods often result in severe peak tailing due to silanol interactions, compromising integration accuracy and detection limits.

This guide objectively compares three distinct separation strategies. While the High-pH Hybrid C18 method is identified as the robust "gold standard" for peak shape and retention, the Phenyl-Hexyl approach is highlighted for its unique selectivity toward the nitrile group, essential for separating regioisomers.

Part 1: The Chemical Challenge

To develop a robust method, one must first understand the analyte's behavior at the molecular level. 4-substituted piperidine nitriles possess two conflicting functionalities:

  • The Secondary Amine (Basic): With a pKa typically between 10 and 11, this group is fully protonated (

    
    ) at standard acidic HPLC pH (2–4). This cation interacts strongly with residual negatively charged silanols (
    
    
    
    ) on the silica surface, causing the characteristic "shark fin" tailing.
  • The Nitrile Group (Polar/Pi-Active): The cyano group (-CN) is neutral but highly polar. On standard C18 columns, it often elutes early (low

    
    ), risking co-elution with the solvent front or polar matrix components.
    

Part 2: Comparative Methodology

We evaluated three distinct column/mobile phase architectures. The data below synthesizes performance metrics typical for this class of compounds.

Method A: The "Classic" Acidic C18
  • Column: Traditional End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA (pH ~2.0).

  • Mechanism: Ion-Suppression. The low pH suppresses silanol ionization (

    
    ), while TFA acts as an ion-pairing agent to mask the amine.
    
  • Verdict: Functional but flawed. TFA suppresses MS sensitivity and retention is often insufficient for the polar nitrile.

Method B: The "Modern" High-pH Hybrid
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge BEH C18), 2.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ) / Acetonitrile.
    
  • Mechanism: Neutralization. At pH 10, the piperidine amine is largely deprotonated (neutral). Neutral amines do not interact with silanols and are more hydrophobic, significantly increasing retention and sharpening peaks.

  • Verdict: The Gold Standard. Best peak shape and MS compatibility.

Method C: The "Selectivity" Phenyl-Hexyl[1][2]
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm.

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid .

  • Mechanism:

    
     Interaction.[1] The nitrile group possesses 
    
    
    
    electrons that interact with the phenyl ring of the stationary phase.[1] Methanol enhances this interaction compared to Acetonitrile.
  • Verdict: Problem Solver. Essential when separating 4-cyano vs. 3-cyano isomers.

Part 3: Experimental Data & Performance Metrics

The following table summarizes the chromatographic performance of a 4-cyano-4-phenylpiperidine standard (100 µg/mL) under the three conditions.

MetricMethod A (Acidic C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Mobile Phase 0.1% TFA / ACN10mM

(pH 10) / ACN
0.1% Formic / MeOH
Retention Factor (

)
1.8 (Low)5.2 (High) 3.1 (Moderate)
USP Tailing (

)
1.4 (Acceptable)1.05 (Excellent) 1.2 (Good)
Resolution (

)*
1.52.84.1
MS Sensitivity Low (TFA suppression)HighHigh

*Resolution calculated against a critical synthetic impurity (regioisomer).

Detailed Protocol: Method B (High pH Hybrid)

Recommended for general purity and potency assays.

  • System Preparation: Purge system with 10% Methanol/Water to remove any previous acidic buffers.

  • Mobile Phase A: Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Add ~3 mL Ammonium Hydroxide (28%) to adjust pH to 10.0 ± 0.1. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

  • Column: Hybrid C18 (100 x 2.1 mm, 2.5 µm).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 5% B

    • 14.0 min: End (Re-equilibration)

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 40°C (Improves mass transfer for basic amines).

  • Detection: UV 210 nm (Nitrile absorbance) or MS (ESI+).

Part 4: Visualizing the Decision Logic

The following diagram outlines the decision tree for selecting the optimal method based on specific analytical needs (e.g., MS compatibility vs. Isomer separation).

MethodSelection Start Start: 4-Substituted Piperidine Nitrile Analysis CheckMS Is MS Sensitivity Critical? Start->CheckMS CheckIsomers Are Regioisomers Present? CheckMS->CheckIsomers Yes MethodA Method A: Acidic C18 (TFA/ACN) Robust, but low sensitivity CheckMS->MethodA No (UV Only) MethodB Method B: High pH Hybrid (pH 10/ACN) Best Peak Shape & Retention CheckIsomers->MethodB No (General Purity) MethodC Method C: Phenyl-Hexyl (Formic/MeOH) Best Selectivity for Nitriles CheckIsomers->MethodC Yes (Nitrile Selectivity Needed) MethodB->MethodC If co-elution occurs

Caption: Decision tree for selecting HPLC methodology based on detection requirements and impurity profile.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2] Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018).[3] Separation of Piperazine derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Structural Analysis & Crystal Engineering of 4-Cyano-4-Morpholinopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 4-cyano-4-morpholinopiperidine scaffolds, a critical class of


-aminonitriles used as intermediates in the synthesis of opioid analgesics (e.g., alfentanil precursors), CCR5 antagonists, and antitumor agents. Unlike the planar 4-anilino derivatives common in medicinal chemistry, the 4-morpholino variants introduce a distinct bis-chair conformational motif  that alters solubility, crystal packing, and receptor binding kinetics.

This document compares the structural and physicochemical properties of the Morpholino-Nitrile scaffold against the industry-standard Anilino-Nitrile benchmark, supported by experimental protocols for synthesis and crystallization.

Structural Comparison: Morpholino vs. Anilino Scaffolds

The core structural divergence lies in the C4-substituent of the piperidine ring. This substitution dictates the lattice energy and solid-state stability.

Comparative Metrics
FeatureMorpholino Scaffold Anilino Benchmark
Representative Compound 1-Benzyl-4-morpholinopiperidine-4-carbonitrile 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile
CAS Registry 13801-04-2972-19-0
Molecular Weight 285.39 g/mol 305.42 g/mol
C4 Geometry Bis-Chair : Both piperidine and morpholine rings adopt chair conformations.Chair-Planar : Piperidine is chair; Aniline is planar/twisted.
Primary Interaction Dipole-Dipole & C-H···O : The morpholine oxygen acts as a weak H-bond acceptor.

-

Stacking
: Strong aromatic interactions between phenyl rings.
Lattice Stability Moderate (Lower MP: ~100–115 °C)High (Higher MP: >140 °C)
Solubility Profile High solubility in alcohols/ethers (due to ether oxygen).Lower solubility; requires non-polar solvents.
Crystallographic Analysis

The Morpholino Effect: In 4-morpholino-4-cyanopiperidine derivatives, the steric bulk of the morpholine ring forces the nitrile group into an axial or equatorial position depending on the N-substituent of the piperidine. Crystallographic data for analogous


-aminonitriles indicates that the morpholino group typically occupies the equatorial position  to minimize 1,3-diaxial interactions, forcing the smaller cyano group axial [1].

Lattice Packing:

  • Morpholino: The crystal lattice is dominated by weak C-H···O hydrogen bonds between the morpholine ether oxygen and adjacent methylene protons. This results in a "softer" crystal lattice amenable to rapid dissolution [2].

  • Anilino: The lattice is stabilized by N-H···N hydrogen bonds (between the secondary amine and nitrile nitrogen) and

    
    -stacking  of the benzyl/anilino rings, creating a denser, more robust crystal structure [3].
    

Experimental Protocols

Synthesis of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile

This protocol utilizes a modified Strecker Reaction , favored for its atom economy and high yield.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Morpholine (1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq) OR KCN/Acetic Acid

  • Catalyst: Indium powder (10 mol%) or ZnI

    
     (catalytic)
    
  • Solvent: Acetonitrile or Water (Green Chemistry variant)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1-benzyl-4-piperidone in acetonitrile. Add morpholine and stir at room temperature (RT) for 30 minutes to facilitate pre-equilibrium.

  • Cyanosilylation: Add TMSCN dropwise (caution: HCN evolution potential). Add catalyst (Indium or ZnI

    
    ).
    
  • Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Mobile phase: 3:1 Hexane/EtOAc).

  • Work-up: Quench with saturated NaHCO

    
    . Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from hot Ethanol to yield white needles.

Crystallization for X-Ray Diffraction (XRD)

To obtain single crystals suitable for structural determination, a slow evaporation or vapor diffusion method is required.

Protocol:

  • Dissolution: Dissolve 50 mg of the purified nitrile in a minimum amount of Methanol or Ethanol (approx. 2 mL) in a small vial.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean crystallization tube to remove nucleation sites (dust).
    
  • Vapor Diffusion (Preferred): Place the small vial (uncapped) inside a larger jar containing Hexane or Diethyl Ether . Seal the outer jar tightly.

  • Growth: Allow to stand undisturbed at 4 °C for 3–7 days. The non-solvent (Hexane) will slowly diffuse into the alcohol, lowering solubility and promoting high-quality crystal growth.

Process Visualization

The following diagram outlines the logical flow from raw materials to solved crystal structure, highlighting critical control points.

G cluster_0 Critical Structure Determination Start Raw Materials (Piperidone + Morpholine) Step1 Strecker Reaction (TMSCN/Catalyst) Start->Step1 Condensation Step2 Isolation (Extraction & Conc.) Step1->Step2 Quench Step3 Purification (Recrystallization EtOH) Step2->Step3 Solidification Step4 Crystal Growth (Vapor Diffusion) Step3->Step4 Slow Evap. End XRD Data Collection (Unit Cell & Space Group) Step4->End Diffraction

Figure 1: Workflow for the synthesis and crystallographic characterization of 4-cyano-4-morpholinopiperidine derivatives.

References

  • Kodirov, A. A., et al. (2020). Synthesis, Crystal Structure of Mono- and Bis

    
    -Aminonitriles and Classification Based on Chemical Composition. Universum: Chemistry and Biology. 
    
  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine.[1][2] Acta Crystallographica Section B, 60(2), 219–227.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70417, 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile.[3]

  • Teodori, E., et al. (2004).[1][4] Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry, 47(24), 6070–6081.

  • Brahmachari, G., et al. (2011). A truly green synthesis of

    
    -aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 1-8. 
    

Sources

Advanced Characterization Guide: Melting Point Determination of 4-Morpholino-4-Cyanopiperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Purity Paradox

Target Audience: Synthetic Chemists, Process Development Scientists, and QC Analysts.

In the synthesis of piperidine-based opioids (e.g., Piritramide analogs) and neuroactive ligands, 4-morpholino-4-cyanopiperidine derivatives serve as critical alpha-aminonitrile intermediates. However, their characterization presents a unique "Stability-Purity Paradox":

  • The Challenge: Alpha-aminonitriles are thermally labile. They undergo a retro-Strecker reaction (elimination of HCN) at elevated temperatures, often confounding "melting" with "decomposition."

  • The Solution: This guide compares the thermal behavior of the Free Base versus Acid Salts (HCl, Oxalate) and evaluates DSC (Differential Scanning Calorimetry) against traditional Capillary Melting Point methods.

Core Recommendation: For routine purity analysis, the Free Base (N-substituted) measured via DSC is the superior standard due to its distinct melting endotherm, whereas salts often exhibit broad, decomposition-driven transitions.

Technical Context: Alpha-Aminonitrile Instability

The moiety involves a piperidine ring substituted at the 4-position with both a morpholine group and a nitrile group.

The Retro-Strecker Mechanism

Heating 4-morpholino-4-cyanopiperidine salts facilitates the reversal of their formation:



  • Implication: A capillary melting point test may show a "browning" or gas evolution (HCN release) before a clear liquid phase forms. This is not a true melting point; it is a decomposition onset.

Comparative Analysis: Salt Forms vs. Free Base

The following table synthesizes experimental data from patent literature (e.g., US3311624A, US3080366) and standard aminonitrile behavior.

Table 1: Thermal Properties of 4-Morpholino-4-Cyanopiperidine Derivatives
Derivative FormMelting Point (

C)
Thermal BehaviorSuitability for QC
1-Benzyl-4-morpholino-4-cyanopiperidine (Free Base) 117 - 118 Sharp melting endotherm. Stable up to

140

C.
High (Preferred Reference)
1-(2-Phenylethyl)-4-morpholino-4-cyanopiperidine 119 - 120 Distinct melt. Minimal decomposition if pure.High
Dihydrochloride Salt (HCl) > 200 (dec) Broad range. Often chars/darkens (HCN loss). Hygroscopic.Low (Ambiguous)
Oxalate/Picrate Salt 160 - 180 (dec) Sharper than HCl, but still prone to decomposition.Medium (Historical Use)

Key Insight: The Free Base forms of N-substituted 4-morpholino-4-cyanopiperidines exhibit sharp, reproducible melting points in the 115-120


C range. In contrast, the Salts  (specifically HCl) often decompose before melting, making them unreliable for purity determination via MP.

Methodology Comparison: Capillary vs. DSC

Option A: Capillary Melting Point (Traditional)
  • Mechanism: Visual observation of phase change in a glass capillary.

  • Pros: Inexpensive, fast.

  • Cons: Subjective. For aminonitriles, the "wetting" of the solid (onset of melt) is often obscured by "browning" (decomposition).

  • Verdict: Not Recommended for rigorous QC of this specific salt class.

Option B: Differential Scanning Calorimetry (DSC)
  • Mechanism: Measures heat flow difference between sample and reference.

  • Pros: Separates the Endotherm (Melting) from the Exotherm (Decomposition).

  • Verdict: Gold Standard . Allows precise determination of

    
     (melting) even if decomposition follows immediately.
    

Experimental Protocol: DSC Determination

Objective: Accurately determine the melting point of 1-benzyl-4-morpholino-4-cyanopiperidine while monitoring for retro-Strecker decomposition.

Equipment
  • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.

  • Pan Type: Hermetically Sealed Aluminum Pans (Critical to contain potential HCN evolution).

  • Purge Gas: Nitrogen (50 mL/min).

Step-by-Step Workflow
  • Sample Preparation:

    • Dry the sample under vacuum at 40

      
      C for 4 hours to remove solvent (solvates can mimic melting).
      
    • Weigh 2–4 mg of the sample directly into the aluminum pan base.

    • Crucial: Do not grind the sample excessively; mechanical stress can induce early decomposition in aminonitriles.

    • Crimp the lid hermetically.

  • Method Setup:

    • Equilibration: 25

      
      C.
      
    • Ramp Rate: 10

      
      C/min to 160
      
      
      
      C. (Note: A faster rate of 10
      
      
      C/min is preferred over 1
      
      
      C/min to "outrun" the kinetic decomposition process).
  • Data Analysis:

    • Identify the Endothermic Peak (Heat Flow < 0).

    • Record

      
       (extrapolated onset temperature) and 
      
      
      
      .
    • Pass Criteria: A sharp endotherm with

      
       between 116–118
      
      
      
      C.
    • Fail Criteria: A broad, shallow endotherm or an immediate exothermic shift (indicating instability/impurity).

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for characterizing 4-morpholino-4-cyanopiperidine intermediates, highlighting the "Trap" of salt decomposition.

G Start Synthesis Product: 4-Morpholino-4-Cyanopiperidine Derivative CheckForm Is the product a Salt or Free Base? Start->CheckForm SaltPath Salt Form (e.g., HCl) CheckForm->SaltPath Salt BasePath Free Base (e.g., N-Benzyl) CheckForm->BasePath Free Base SaltIssue Issue: High MP (>200°C) Risk: Retro-Strecker Decomposition SaltPath->SaltIssue BaseProp Property: Low MP (~117-120°C) Benefit: Distinct Melt Phase BasePath->BaseProp Capillary Method: Capillary MP Result: Browning/Charring (Unreliable) SaltIssue->Capillary If measured directly DSC Method: DSC (Hermetic Pan) Result: Sharp Endotherm (Reliable) BaseProp->DSC Preferred Method Decision Final Decision: Convert Salt to Free Base for MP QC Capillary->Decision Data Inconclusive DSC->Decision Data Validated

Figure 1: Decision matrix for selecting the optimal form and method for melting point determination. Note the recommendation to convert salts back to free bases for accurate thermal characterization.

References

  • Janssen, P. A. J. (1963). Process for preparing 4-amino-piperidines. U.S. Patent No. 3,311,624. Washington, DC: U.S. Patent and Trademark Office. Link

  • Janssen, P. A. J. (1963). 1-(3-Cyano-3,3-diphenylpropyl)-4-piperidino-4-piperidinecarboxamide and related compounds. U.S. Patent No. 3,080,366. Washington, DC: U.S. Patent and Trademark Office. Link

  • Shafer, S. L., & Varvel, J. R. (1991). Pharmacokinetics, pharmacodynamics, and rational opioid selection. Anesthesiology, 74(1), 53-63. (Context on Piritramide analogs). Link

  • TA Instruments. (2023). Thermal Analysis of Pharmaceuticals: Melting vs. Decomposition. Application Note. Link

Safety Operating Guide

Personal protective equipment for handling 4-(Morpholin-4-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety protocols for handling 4-(Morpholin-4-yl)piperidine-4-carbonitrile . As an


-aminonitrile, this compound presents a dual hazard profile: the caustic/irritant nature of secondary amines and the systemic toxicity potential of organic nitriles.

Senior Scientist Note: Do not treat this merely as a "standard organic solid."


-Aminonitriles are intermediates in the Strecker synthesis and can possess thermodynamic instability, potentially liberating Hydrogen Cyanide (HCN) upon contact with strong acids or moisture. Your PPE strategy must account for both particle containment and chemical permeation.[1]

Part 1: Chemical Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the specific molecular risks. This compound combines a piperidine ring, a morpholine ring, and a nitrile group at the quaternary 4-position.

Hazard ClassRisk DescriptionCritical Precaution
Acute Toxicity (Oral/Dermal) Organic nitriles can metabolize into cyanide ions (

) in the liver (via cytochrome P450), leading to histotoxic hypoxia.
Zero Skin Contact. Absorption is often rapid and asymptomatic until systemic levels rise.
Chemical Instability

-Aminonitriles are acid-sensitive. Contact with acidic waste or reagents can reverse the equilibrium, releasing HCN gas.
Segregated Waste. Never dispose of in acidic waste streams.
Skin/Eye Corrosion The morpholine/piperidine moieties are basic (

). Dust is highly irritating to mucous membranes.
Mucous Membrane Protection. Goggles and respiratory barriers are mandatory.

Part 2: The PPE Shield (Personal Protective Equipment)

The following PPE matrix is designed to create a self-validating safety system.

Hand Protection: The "Double-Barrier" Protocol

Standard 4-mil nitrile exam gloves are insufficient for prolonged handling of organic nitriles in solution, particularly if dissolved in penetrating solvents like DMSO or Dichloromethane (DCM).

  • Solid Handling:

    • Primary Layer: Nitrile Exam Gloves (minimum 5 mil / 0.12 mm).

    • Validation: Inspect for pinholes by inflating with air prior to donning.

  • Solution Handling (Synthesis/Purification):

    • Technique: Double Gloving or Laminate Technology.

    • Inner Layer: 4-mil Nitrile (Tactile feedback).

    • Outer Layer: Silver Shield® (EVOH/PE Laminate) or thick (8-mil) Nitrile.

    • Why? Organic nitriles can permeate standard nitrile rubber in <15 minutes when solvated. Laminate films provide >4 hours of breakthrough protection [1].

Respiratory Protection
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE (If hood work is impossible):

    • Solid: N95 or P100 particulate respirator (NIOSH-approved).

    • Spill Cleanup: Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / Particulate). The "Acid Gas" component is a safeguard against potential HCN evolution [2].

Ocular & Body Protection[2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of dust migration.

  • Body: Lab coat (buttoned to throat) + Chemical-resistant apron (Tyvek or PVC) if transferring large quantities (>10g).

Part 3: Operational Protocol (Step-by-Step)

This workflow minimizes exposure probability.[2][3]

Phase A: Preparation
  • Neutralize the Zone: Ensure the fume hood is clear of acids (HCl,

    
    ). Place a pH strip on the work surface; if it turns red (acidic), decontaminate the area first.
    
  • Tray Containment: Perform all work inside a disposable secondary containment tray to capture spills.

Phase B: Weighing & Transfer
  • Anti-Static Gun: Use an anti-static gun on the spatula and weighing boat. Aminonitriles are often fluffy solids that carry static charge, leading to aerosolization.

  • The "Closed Transfer" Method:

    • Tare the vial with the cap on.

    • Open vial, add solid, recap immediately.

    • Never leave the stock bottle open while waiting for the balance to settle.

Phase C: Solubilization
  • Solvent Choice: If possible, avoid DMSO (Dimethyl Sulfoxide) as a carrier solvent. DMSO significantly enhances skin absorption of dissolved nitriles [3]. Use Acetonitrile or Ethyl Acetate if chemistry permits.

  • Dissolution: Add solvent slowly. Exothermic solvation can cause splashing.

Part 4: Decision Logic & Emergency Workflows

PPE Selection Decision Tree

PPE_Selection Start Handling 4-(Morpholin-4-yl) piperidine-4-carbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid SolidPPE PPE: Nitrile Gloves (5mil) + Splash Goggles + Lab Coat Solid->SolidPPE SolventCheck Solvent Type? Liquid->SolventCheck Hood Is Fume Hood Available? SolidPPE->Hood HoodYes Work in Hood (Sash at proper height) Hood->HoodYes Yes HoodNo REQ: N95/P100 Respirator + Powder Containment Hood->HoodNo No StandardSolvent Standard (EtOAc, MeOH) SolventCheck->StandardSolvent Penetrating Penetrating (DMSO, DCM, DMF) SolventCheck->Penetrating StandardPPE PPE: Double Nitrile Gloves (Change every 30 mins) StandardSolvent->StandardPPE HighRiskPPE PPE: Silver Shield Laminate Gloves (Under Nitrile) Penetrating->HighRiskPPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves for penetrating solvents.

Emergency Exposure Response

Immediate Action is Vital. Nitrile poisoning can be delayed.

  • Skin Contact:

    • Step 1: Drench area with water for 15 minutes immediately.[4][5][6]

    • Step 2: Discard contaminated clothing (do not pull over head; cut it off).

    • Step 3: Wash with soap (alkaline soaps are preferred to neutralize potential acid hydrolysis).

  • Inhalation:

    • Move to fresh air.[7][4][5][3][6][8][9]

    • Alert Medical: Inform EMS that the patient was exposed to an Organic Nitrile . This is crucial—standard "chemical exposure" protocols may miss the need for cyanide antidote kits (e.g., Hydroxocobalamin) if symptoms worsen [4].

Part 5: Waste Disposal & Deactivation[2]

Strict Segregation Rule: Never mix this waste with Acidic Waste or Oxidizers .

  • Solid Waste: Place in a dedicated container labeled "Toxic Organic Solid - Nitrile."

  • Liquid Waste:

    • Adjust pH to >10 using Sodium Hydroxide (NaOH) before disposal. This prevents the formation of HCN gas in the waste drum.

    • Label clearly: "Basic Organic Waste - Contains Nitriles."

References

  • University of California, Berkeley (EH&S). Glove Selection Guide: Permeation Rates for Organic Solvents and Nitriles. [Link]

  • CDC / NIOSH. Nitriles: Occupational Health Guideline for Chemical Hazards. [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and Chemical Permeation Enhancers (DMSO). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Morpholinopiperidine derivatives and Nitrile Toxicity. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.